molecular formula C18H21NO3 B1323146 Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate CAS No. 189333-18-4

Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Cat. No.: B1323146
CAS No.: 189333-18-4
M. Wt: 299.4 g/mol
InChI Key: GZXUPVALIYWMTB-UHFFFAOYSA-N
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Description

Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate (CAS 189333-18-4) is a chemically defined spirocyclic building block of significant interest in medicinal chemistry, particularly in the discovery of novel therapeutics for metabolic diseases. Its core structure is a featured scaffold in the development of acetyl-CoA carboxylase (ACC) inhibitors . ACC is a crucial enzyme in fatty acid synthesis and oxidation, making it a promising target for treating conditions like type 2 diabetes, non-alcoholic fatty liver disease, and obesity . Furthermore, related 3-azaspiro[5.5]undecane structures are utilized in the synthesis of Free Fatty Acid Receptor 1 (FFA1 or GPR40) agonists . Activation of the FFA1 receptor offers a unique mechanism for glucose-dependent insulin secretion, presenting a potential therapeutic pathway for type 2 diabetes that may carry a lower risk of inducing hypoglycemia . This compound serves as a versatile precursor and key intermediate for constructing complex molecular architectures in drug discovery programs. Researchers can leverage this scaffold to explore structure-activity relationships and optimize compound potency. It is supplied with a documented molecular weight of 299.36 g/mol and a molecular formula of C18H21NO3 . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

benzyl 9-oxo-3-azaspiro[5.5]undec-10-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-16-6-8-18(9-7-16)10-12-19(13-11-18)17(21)22-14-15-4-2-1-3-5-15/h1-6,8H,7,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXUPVALIYWMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634060
Record name Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189333-18-4
Record name Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, a valuable spirocyclic scaffold for drug discovery and development. The synthesis is strategically designed around a pivotal Robinson annulation reaction, a classic and powerful method for the formation of six-membered rings.[1] This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present relevant analytical data for the characterization of the target molecule and its precursor.

Introduction: The Significance of the 3-Azaspiro[5.5]undecane Core

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their unique three-dimensional architecture. This rigid and defined spatial arrangement can lead to enhanced binding affinity and selectivity for biological targets. The 3-azaspiro[5.5]undecane framework, in particular, incorporates a piperidine ring, a common motif in numerous biologically active compounds and approved drugs.[2] The introduction of a cyclohexenone ring via annulation provides a versatile handle for further chemical modifications, making this compound an attractive building block for the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Approach

Our synthetic strategy for this compound (1) hinges on a retrosynthetic disconnection that reveals two key starting materials: N-Cbz-4-piperidone (2) and methyl vinyl ketone (MVK) (3). The formation of the spirocyclic core is achieved through a Robinson annulation, which itself is a tandem reaction comprising a Michael addition followed by an intramolecular aldol condensation.[3]

G Target This compound (1) Retrosynthesis Retrosynthetic Disconnection (Robinson Annulation) Target->Retrosynthesis C-C bond formation Precursors N-Cbz-4-piperidone (2) + Methyl Vinyl Ketone (3) Retrosynthesis->Precursors Precursor_Synth Synthesis of N-Cbz-4-piperidone Precursors->Precursor_Synth requires Starting_Material 4,4-Piperidinediol hydrochloride + Benzyl chloroformate (CbzCl) Precursor_Synth->Starting_Material

Figure 1: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Precursor: N-Cbz-4-piperidone (2)

The synthesis of the piperidone precursor is a critical first step. N-Cbz-4-piperidone is prepared from the commercially available 4,4-piperidinediol hydrochloride via a straightforward N-protection reaction with benzyl chloroformate (CbzCl).

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The piperidine nitrogen of 4,4-piperidinediol acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base, such as sodium carbonate, is essential to neutralize the hydrochloric acid present in the starting material and the HCl generated during the reaction, thereby driving the reaction to completion. The diol form of the piperidone is in equilibrium with the ketone, and under the reaction conditions, the protected ketone is readily formed.

Experimental Protocol: Synthesis of N-Cbz-4-piperidone (2)

Materials:

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)
4,4-Piperidinediol hydrochloride153.6110.065.1
Sodium Carbonate (Na₂CO₃)105.999.690.6
Benzyl Chloroformate (CbzCl)170.5911.1 mL78.1
Tetrahydrofuran (THF)-80 mL-
Water (H₂O)-80 mL-
Ethyl Acetate (EtOAc)-As needed-
Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF and water (160 mL), add sodium carbonate (9.6 g, 91 mmol) and benzyl chloroformate (11 mL, 78 mmol).[4]

  • Stir the resulting mixture vigorously at room temperature for 9 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate and a 5% w/v aqueous solution of sodium carbonate.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-Cbz-4-piperidone as a colorless oil.[4]

Part 2: The Core Reaction: Robinson Annulation for Spirocycle Formation

The cornerstone of this synthesis is the Robinson annulation, which constructs the cyclohexenone ring of the target molecule in a one-pot reaction.[1] This reaction involves the base-catalyzed reaction of N-Cbz-4-piperidone with methyl vinyl ketone.

Mechanistic Deep Dive

The Robinson annulation is a powerful tandem reaction that proceeds through two distinct, mechanistically significant steps: a Michael addition followed by an intramolecular aldol condensation.[3]

  • Michael Addition: In the presence of a base (e.g., sodium ethoxide), the α-proton of N-Cbz-4-piperidone is abstracted to form an enolate. This enolate then acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system of methyl vinyl ketone in a conjugate addition. This step forms a 1,5-dicarbonyl intermediate.[5]

  • Intramolecular Aldol Condensation: The newly formed 1,5-dicarbonyl compound, still in the presence of the base, undergoes an intramolecular aldol reaction. An enolate is formed at one of the methyl ketone's α-carbons, which then attacks the piperidone's carbonyl carbon, leading to the formation of a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone under the reaction conditions yields the final α,β-unsaturated ketone, our target molecule.[6]

G Start N-Cbz-4-piperidone (2) + Methyl Vinyl Ketone (3) Step1 Michael Addition (Base-catalyzed) Start->Step1 Intermediate 1,5-Dicarbonyl Intermediate Step1->Intermediate Step2 Intramolecular Aldol Condensation & Dehydration (Base-catalyzed) Intermediate->Step2 Product This compound (1) Step2->Product

Figure 2: The Robinson Annulation Pathway.

Experimental Protocol: Synthesis of this compound (1)

Materials:

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)
N-Cbz-4-piperidone (2)233.265.021.4
Methyl Vinyl Ketone (MVK) (3)70.091.6523.5
Sodium Ethoxide (NaOEt)68.050.294.3
Ethanol (EtOH)-50 mL-
Hydrochloric Acid (HCl)-As needed-
Diethyl Ether-As needed-
Brine-As needed-
Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-Cbz-4-piperidone (5.0 g, 21.4 mmol) in absolute ethanol (50 mL).

  • Add sodium ethoxide (0.29 g, 4.3 mmol) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methyl vinyl ketone (1.65 g, 23.5 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a brown oil.[7]

Part 3: Characterization of the Final Product

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₈H₂₁NO₃
Molecular Weight299.37 g/mol
AppearanceBrown oil[7]
Storage ConditionsSealed in dry, Store at 4 to 8 °C[7]

Spectroscopic Data (Predicted):

While experimental data is the gold standard, predicted spectroscopic data can be a valuable tool for initial characterization.

Mass Spectrometry (Predicted): [8]

Adductm/z
[M+H]⁺300.15941
[M+Na]⁺322.14135
[M-H]⁻298.14485

Note: For definitive structural elucidation, it is highly recommended to acquire and analyze experimental ¹H NMR, ¹³C NMR, and IR spectra of the synthesized compound.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route to this compound. The key transformation, a Robinson annulation, provides an efficient means of constructing the spirocyclic core. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to access this valuable molecular scaffold for the creation of novel and impactful therapeutic agents.

References

  • J&K Scientific LLC. Robinson Annulation. (2025-03-23). [Link]

  • YouTube. Robinson Annulation Reaction Mechanism. (2018-05-11). [Link]

  • Chemist Wizards. Robinson Annulation Attractive and Vital 3 Main step Mechanism.[Link]

  • Total Synthesis. Robinson Annulation Mechanism & Examples.[Link]

  • PubChemLite. this compound.[Link]

  • Juniper Publishers. A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. (2025-02-07). [Link]

  • ResearchGate. Synthesis of new piperidine and cyclohexylamino-spiro derivatives as potential anticalcium agents. (2025-08-06). [Link]

  • Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025-05-04). [Link]

  • Organic & Biomolecular Chemistry. Strategies for the synthesis of spiropiperidines – a review of the last 10 years.[Link]

  • National Institutes of Health. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides.[Link]

  • bepls. Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity.[Link]

  • Wiley-VCH. 4.[Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]

  • PubMed Central. Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines.[Link]

  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation).[Link]

  • Google Patents.CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • ResearchGate. Synthesis of spiropiperidine derivatives 179 and 180. (2025-08-06). [Link]

  • Study.com. Provide, with explanation, the stepwise mechanism (including any resonance forms) for the Robinson annulation reaction between 2-methylcyclohexanone and methyl vinyl ketone.[Link]

  • Chongqing Chemdad Co., Ltd. tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.[Link]

  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. (2025-08-06). [Link]

Sources

An In-Depth Technical Guide to Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, a functionalized spirocyclic compound of significant interest in medicinal chemistry. Spirocyclic scaffolds, particularly those incorporating a piperidine ring, offer a unique three-dimensional architecture that can lead to enhanced pharmacological properties.[1] This document details the physicochemical properties of the title compound, outlines a robust synthetic methodology based on the Robinson annulation, and explores its potential applications in drug discovery, drawing insights from structurally related azaspiro[5.5]undecane derivatives. The inherent rigidity of the spirocyclic system can improve target specificity and optimize pharmacokinetic profiles, making this scaffold a promising starting point for the development of novel therapeutics.[1]

Introduction to the 3-Azaspiro[5.5]undecane Scaffold

The 3-azaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, valued for its conformational rigidity and three-dimensional topology.[2] This sp³-rich architecture is increasingly sought after in drug discovery to move away from flat, aromatic structures, thereby improving properties such as solubility and metabolic stability. Azaspirocycles, which are spirocyclic structures containing at least one nitrogen atom, have emerged as versatile building blocks for interacting with complex biological targets.[2] The incorporation of a ketone and a carbamate-protected nitrogen within the this compound structure provides multiple points for synthetic diversification and potential interactions with biological macromolecules.

Physicochemical Properties

While experimental data for this compound is not extensively available in public literature, its key physicochemical properties can be predicted based on its structure and data from closely related analogues.

PropertyValueSource
Molecular Formula C₁₈H₂₁NO₃[3][4]
Molecular Weight 299.37 g/mol [4]
Monoisotopic Mass 299.15213 Da[3]
Predicted XlogP 2.6[3]
SMILES C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C=CC1=O[3]
InChIKey GZXUPVALIYWMTB-UHFFFAOYSA-N[3]
CAS Number 189333-18-4[4]

Note: The XlogP value suggests a moderate lipophilicity, which is often desirable for drug candidates. The boiling point of the saturated analogue, Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, is reported to be 461.1 °C, providing an estimated range for the title compound.[5]

Synthesis and Characterization

A plausible and efficient synthetic route to this compound is through a Robinson annulation reaction.[6][7] This powerful ring-forming strategy involves a Michael addition followed by an intramolecular aldol condensation to construct the six-membered unsaturated ring.

Proposed Synthetic Protocol

The key starting material for this synthesis is Benzyl 4-formylpiperidine-1-carboxylate. This aldehyde can be synthesized from commercially available precursors.[8][9][10]

Step 1: Synthesis of Benzyl 4-formylpiperidine-1-carboxylate

A common method for the synthesis of this aldehyde involves the reduction of a corresponding ester, such as Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate, using a suitable reducing agent like sodium bis(2-methoxyethoxy)aluminum hydride modified with a cyclic amine.[1]

Step 2: Robinson Annulation

The Robinson annulation is a classic method for the formation of a six-membered ring.[7]

  • Reaction: Benzyl 4-formylpiperidine-1-carboxylate is reacted with methyl vinyl ketone in the presence of a base (e.g., sodium ethoxide or triethylamine).[6]

  • Mechanism: The reaction proceeds through a Michael addition of the enolate of the aldehyde to methyl vinyl ketone, followed by an intramolecular aldol condensation of the resulting 1,5-dicarbonyl intermediate to form the α,β-unsaturated ketone within the newly formed ring.[11][12]

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Key Intermediates cluster_3 Final Product A Benzyl 4-formylpiperidine-1-carboxylate D Michael Adduct (1,5-Diketone) A->D Michael Addition B Methyl Vinyl Ketone B->D C Base (e.g., NaOEt) C->D catalyst E Aldol Adduct D->E Intramolecular Aldol Addition F This compound E->F Dehydration

Caption: Proposed Robinson Annulation Synthesis Workflow.

Purification and Characterization
  • Purification: The crude product can be purified using standard techniques such as column chromatography on silica gel.

  • Characterization: The structure of the final compound would be confirmed by spectroscopic methods:

    • ¹H and ¹³C NMR: To confirm the carbon-hydrogen framework.

    • IR Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) of the ketone and the urethane, and the C=C bond of the enone.

    • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Potential Applications in Drug Discovery

While specific biological activities for this compound have not been reported, the 3-azaspiro[5.5]undecane scaffold and related spiropiperidine derivatives have shown promise in a variety of therapeutic areas.

CNS Disorders

Derivatives of 3,9-diazaspiro[5.5]undecane have been investigated as potent antagonists of the γ-aminobutyric acid type A (GABAA) receptor, suggesting potential applications in neurological and psychiatric disorders.[13] The rigid spirocyclic structure can provide the necessary conformational constraint for selective receptor binding.

Infectious Diseases

Spiropiperidine derivatives have demonstrated significant antileishmanial activity, in some cases superior to the standard drug miltefosine.[3][8] The mechanism of action is thought to involve the inhibition of key parasitic enzymes. This highlights the potential of the 3-azaspiro[5.5]undecane scaffold in the development of new anti-infective agents.

Oncology

The 3-azaspiro[5.5]undecane framework is a versatile building block for the synthesis of compounds with potential anticancer activity. For instance, related diazaspiro[5.5]undecane derivatives have shown cytotoxic activity against various cancer cell lines. Furthermore, 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been developed as potent and selective inhibitors of METTL3, a methyltransferase implicated in several types of cancer.[14]

G cluster_scaffold 3-Azaspiro[5.5]undecane Scaffold cluster_applications Potential Therapeutic Areas cluster_targets Potential Molecular Targets scaffold This compound (and derivatives) cns CNS Disorders scaffold->cns Modulation of Neurotransmitter Receptors infectious Infectious Diseases scaffold->infectious Inhibition of Pathogen-Specific Targets oncology Oncology scaffold->oncology Enzyme Inhibition, Cytotoxicity gaba GABAA Receptors cns->gaba parasite_enzymes Parasitic Enzymes infectious->parasite_enzymes mettl3 METTL3 Methyltransferase oncology->mettl3

Caption: Potential Therapeutic Applications and Molecular Targets.

Conclusion

This compound represents a valuable chemical entity with significant potential for further exploration in drug discovery. Its synthesis is achievable through established synthetic methodologies, and the inherent properties of the 3-azaspiro[5.5]undecane scaffold make it an attractive starting point for the design of novel therapeutic agents targeting a range of diseases. Further investigation into the biological activity of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (n.d.). BEPLS. Retrieved January 17, 2026, from [Link]

  • Mohamed, M. A. A., Kadry, A. M., Bekhit, S. A., Abourehab, M. A. S., Amagase, K., Ibrahim, T. M., El-Saghiera, A. M. M., & Bekhit, A. A. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330–342. [Link]

  • Robinson Annulation. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]

  • Robinson annulation. (2023, December 29). In Wikipedia. [Link]

  • Benzyl 4-formylpiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • A novel and efficient method was developed to synthesize N‐benzyl‐4‐formyl‐piperidine... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Robinson Annulation. (2018, December 10). Master Organic Chemistry. [Link]

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. (2025, February 7). Juniper Publishers. [Link]

  • This compound. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

  • Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). ePrints Soton. Retrieved January 17, 2026, from [Link]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

Sources

An In-Depth Technical Guide to Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 189333-18-4

This technical guide provides a comprehensive overview of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, a detailed synthesis protocol, and a discussion of its potential applications based on the broader class of 3-azaspiro[5.5]undecane derivatives.

Introduction

The 3-azaspiro[5.5]undecane framework is a privileged heterocyclic motif in modern drug discovery.[1][2] Its rigid, three-dimensional spirocyclic system, where a cyclohexane and a piperidine ring are joined by a common carbon atom, provides a unique conformational constraint. This rigidity allows for the precise spatial orientation of functional groups, which can lead to high-affinity and selective interactions with biological targets. Consequently, derivatives of 3-azaspiro[5.5]undecane have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy, antiviral agents, and as ligands for various G-protein coupled receptors.

This compound, with its characteristic enone functionality within the cyclohexene ring and the benzyl carbamate protecting group on the piperidine nitrogen, represents a versatile intermediate for the synthesis of more complex bioactive molecules. The benzyl carbamate (Cbz) group offers stability during synthetic manipulations and can be readily removed under standard hydrogenolysis conditions, allowing for further functionalization of the piperidine nitrogen.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 189333-18-4[3]
Molecular Formula C₁₈H₂₁NO₃[3]
Molecular Weight 299.37 g/mol [3]
Appearance Off-white to yellow solid (predicted)
Storage Temperature 2-8°C[4]
Predicted XlogP 2.6[5]
Monoisotopic Mass 299.15213 Da[5]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step sequence, culminating in a Robinson annulation reaction. The key starting material is the commercially available N-Cbz-4-piperidone. The overall synthetic workflow is depicted below.

Synthesis_Workflow A N-Cbz-4-piperidone B Benzyl 4-(methoxymethylene)piperidine-1-carboxylate A->B  Wittig Reaction C Benzyl 4-formylpiperidine-1-carboxylate B->C  Acidic Hydrolysis D This compound C->D  Robinson Annulation  (with Methyl Vinyl Ketone)

Figure 1: Proposed synthetic workflow for this compound.

Part 1: Synthesis of Benzyl 4-formylpiperidine-1-carboxylate (Key Intermediate)

This intermediate is synthesized from N-Cbz-4-piperidone via a Wittig reaction followed by acidic hydrolysis of the resulting enol ether.

Step 1a: Wittig Reaction to form Benzyl 4-(methoxymethylene)piperidine-1-carboxylate

This step involves the reaction of N-Cbz-4-piperidone with a methoxymethylenetriphenylphosphorane ylide.

  • Materials:

    • (Methoxymethyl)triphenylphosphonium chloride

    • Potassium tert-butoxide (t-BuOK) or other strong base

    • Anhydrous Tetrahydrofuran (THF)

    • N-Cbz-4-piperidone

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add potassium tert-butoxide portion-wise.

    • Stir the resulting deep red-orange mixture at 0 °C for 30 minutes to ensure complete ylide formation.

    • Add a solution of N-Cbz-4-piperidone in anhydrous THF dropwise to the ylide suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield Benzyl 4-(methoxymethylene)piperidine-1-carboxylate as an oil.

Step 1b: Acidic Hydrolysis to Benzyl 4-formylpiperidine-1-carboxylate

The enol ether is hydrolyzed under mild acidic conditions to afford the desired aldehyde.

  • Materials:

    • Benzyl 4-(methoxymethylene)piperidine-1-carboxylate

    • Tetrahydrofuran (THF)

    • Aqueous hydrochloric acid (e.g., 3M HCl)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve the Benzyl 4-(methoxymethylene)piperidine-1-carboxylate from the previous step in THF.

    • Add aqueous hydrochloric acid and stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

    • Neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Benzyl 4-formylpiperidine-1-carboxylate. This intermediate can often be used in the next step without further purification.

Part 2: Robinson Annulation to this compound

This final step involves the base-catalyzed reaction of the aldehyde with methyl vinyl ketone to form the spirocyclic enone.

  • Materials:

    • Benzyl 4-formylpiperidine-1-carboxylate

    • Methyl vinyl ketone (MVK)

    • A suitable base (e.g., potassium hydroxide, sodium ethoxide)

    • A suitable solvent (e.g., ethanol, methanol)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve Benzyl 4-formylpiperidine-1-carboxylate in the chosen solvent (e.g., ethanol).

    • Add the base to the solution and stir at room temperature.

    • Add methyl vinyl ketone dropwise to the reaction mixture. Caution: MVK is volatile and lachrymatory. Handle in a well-ventilated fume hood.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Signals corresponding to the benzyl group protons (aromatic and benzylic CH₂).

    • Signals for the vinylic protons of the enone system.

    • A complex set of multiplets for the aliphatic protons of the piperidine and cyclohexane rings.

  • ¹³C NMR:

    • A carbonyl carbon signal for the ketone (~190-200 ppm).

    • A carbonyl carbon signal for the carbamate.

    • Signals for the aromatic and benzylic carbons of the Cbz group.

    • Signals for the sp² carbons of the enone.

    • A signal for the spiro carbon.

    • Multiple signals in the aliphatic region for the remaining sp³ carbons.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ at m/z 300.1594

    • [M+Na]⁺ at m/z 322.1413

Applications in Drug Discovery

The 3-azaspiro[5.5]undecane scaffold is a key structural motif in a variety of biologically active compounds. While specific biological data for this compound is limited, its structural features suggest its utility as a versatile intermediate for the synthesis of compounds targeting several therapeutic areas.

Applications cluster_core This compound cluster_mods Synthetic Modifications cluster_targets Potential Therapeutic Targets Core Core Scaffold Mod1 Ketone Reduction/ Functionalization Core->Mod1 Mod2 Enone Conjugate Addition Core->Mod2 Mod3 Cbz Deprotection & N-Alkylation/Acylation Core->Mod3 Target1 Kinase Inhibitors Mod1->Target1 Target3 GPCR Ligands Mod1->Target3 Mod2->Target1 Target2 Antiviral Agents (e.g., Dengue Virus) Mod3->Target2 Target4 Sigma Receptor Ligands Mod3->Target4

Figure 2: Potential synthetic modifications and resulting therapeutic targets for derivatives of this compound.

  • As a Precursor for Kinase Inhibitors: The spirocyclic core can serve as a rigid scaffold to orient substituents towards the ATP-binding site of protein kinases. The ketone functionality can be further elaborated, for instance, through reduction and subsequent ether or ester formation, to introduce additional binding interactions.

  • Development of Antiviral Agents: Closely related diazaspiro[5.5]undecane derivatives have shown potent inhibitory activity against Dengue virus.[1] After deprotection of the Cbz group, the secondary amine of the piperidine ring can be functionalized with various aromatic and heterocyclic moieties to explore potential antiviral activities.

  • Synthesis of GPCR Ligands: The conformational rigidity of the spirocyclic system is advantageous for designing selective ligands for G-protein coupled receptors (GPCRs), where precise positioning of pharmacophoric elements is crucial for high-affinity binding.

  • Probes for Sigma Receptors: Azaspiro[4.5]decane derivatives, which are structurally similar, have been developed as potent ligands for the sigma-1 receptor, with applications in PET imaging of tumors.[6] This suggests that the 3-azaspiro[5.5]undecane core could also be a valuable scaffold for developing sigma receptor modulators.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated area or a fume hood. The compound may be an irritant to the eyes, skin, and respiratory tract. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with a chemically tractable structure. The synthesis protocol outlined in this guide, based on the robust Robinson annulation, provides a reliable route to this spirocyclic ketone. Its rigid conformational framework and multiple points for functionalization make it an attractive starting point for the development of novel therapeutic agents across various disease areas, particularly in oncology, virology, and neuroscience. Further research into the biological activities of derivatives of this scaffold is warranted to fully exploit its potential in drug discovery.

References

  • de Koning, C. B., et al. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC, 2009(vi), 298-308.
  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Fischer, S., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6249-6262.
  • Gundla, R., et al. (2021). Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. New Journal of Chemistry, 45(46), 21857-21866.
  • PubMed. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • PubMed Central. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839.
  • ResearchGate. (n.d.). Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5762-56-1,TRIS(DIMETHYLAMINO)METHANE. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Cenmed. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 189333-18-4 | this compound. Retrieved from [Link]

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Structure elucidation of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

This guide provides a comprehensive, in-depth analysis of the methodologies required for the complete structure elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the scientific rationale behind the selection of each analytical method, offering field-proven insights into data interpretation and the validation of the spirocyclic structure. The unique three-dimensional architecture of spiro[5.5]undecane derivatives presents distinct challenges and opportunities in structural analysis, making a multi-faceted spectroscopic approach essential for unambiguous confirmation.[1]

Introduction to the Molecule and the Elucidation Strategy

This compound is a complex organic molecule featuring a spirocyclic core, an α,β-unsaturated ketone, and a benzyl carbamate protecting group. The molecular formula is C₁₈H₂₁NO₃, with a monoisotopic mass of 299.15213 Da.[2] The core structure consists of two six-membered rings, a piperidine and a cyclohexenone, joined by a common spiro carbon atom.[1] This rigid, three-dimensional arrangement is of significant interest in medicinal chemistry for its potential to orient functional groups in precise spatial arrangements.[3][4]

The definitive confirmation of such a structure relies on a synergistic application of multiple spectroscopic techniques. Our strategy is built on a logical workflow that begins with fundamental spectral data to confirm the presence of key functional groups and culminates in advanced 2D NMR experiments to piece together the complete molecular puzzle.

G cluster_0 Initial Analysis cluster_1 1D NMR Analysis cluster_2 2D NMR Correlation cluster_3 Final Structure Confirmation MS Mass Spectrometry (MS) Confirm Molecular Weight H_NMR ¹H NMR Proton Environment & Connectivity MS->H_NMR IR Infrared (IR) Spectroscopy Identify Functional Groups IR->H_NMR C_NMR ¹³C NMR & DEPT Carbon Skeleton H_NMR->C_NMR COSY COSY ¹H-¹H Correlations C_NMR->COSY HSQC HSQC Direct ¹H-¹³C Correlations COSY->HSQC HMBC HMBC Long-Range ¹H-¹³C Correlations HSQC->HMBC Structure Final Structure of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate HMBC->Structure

Caption: Workflow for the structure elucidation of the target molecule.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as the initial verification step, providing the molecular weight of the synthesized compound. For this compound, the expected monoisotopic mass is 299.15213 Da.[2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization Method: Electrospray ionization (ESI) is the preferred method due to the polarity of the molecule. Both positive and negative ion modes should be tested.

  • Analysis: Perform the analysis on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

Expected Data and Interpretation

In positive-ion mode, the most prominent ion observed would be the protonated molecule [M+H]⁺ at an m/z of 300.15941.[2] Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 322.14135) and the potassium adduct [M+K]⁺ (m/z 338.11529), may also be present.[2] The high-resolution data allows for the calculation of the elemental composition, which must match C₁₈H₂₁NO₃.

Table 1: Predicted HRMS Data

Adduct Predicted m/z
[M+H]⁺ 300.15941
[M+Na]⁺ 322.14135
[M+K]⁺ 338.11529
[M-H]⁻ 298.14485

(Data sourced from PubChem predictions)[2]

Fragmentation patterns can also provide initial structural clues. A characteristic fragmentation would be the loss of the benzyl group (C₇H₇, 91 Da) or the benzyloxycarbonyl group (C₈H₇O₂, 135 Da). Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for amines.[5]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The presence of the carbamate and the α,β-unsaturated ketone will give rise to strong, characteristic absorption bands.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Expected Data and Interpretation

The IR spectrum will be dominated by two strong carbonyl (C=O) stretching vibrations.

  • Carbamate C=O: Expected around 1700-1720 cm⁻¹.

  • α,β-Unsaturated Ketone C=O: Conjugation lowers the frequency, so this band is expected in the range of 1666-1685 cm⁻¹.[7][8]

  • C=C Stretch: The alkene double bond in the cyclohexenone ring will show a stretching vibration around 1650 cm⁻¹.[6]

  • Aromatic C-H: Stretching vibrations for the benzyl group's aromatic protons will appear above 3000 cm⁻¹.

  • Aliphatic C-H: Stretching vibrations for the sp³ hybridized carbons in the rings will appear just below 3000 cm⁻¹.[9]

The presence of two distinct carbonyl peaks is a critical piece of evidence supporting the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

NMR spectroscopy, particularly a combination of 1D and 2D experiments, is the most powerful tool for elucidating the complete atomic connectivity and stereochemistry of the molecule.[10][11]

Experimental Protocol: General NMR

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice.[3]

  • Standard: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of each proton, their multiplicity (splitting pattern), and their relative numbers (integration).

Predicted ¹H NMR Data and Interpretation

  • Aromatic Protons (Benzyl Group): A multiplet integrating to 5 protons is expected in the δ 7.2-7.4 ppm region.

  • Vinylic Protons (C=CH): Two protons on the double bond of the cyclohexenone ring are expected. The proton α to the carbonyl will be further downfield than the β proton.

  • Benzyl CH₂: A singlet integrating to 2 protons is expected around δ 5.1 ppm.

  • Piperidine Ring Protons: The protons on the carbons adjacent to the nitrogen will be deshielded, appearing in the δ 3.0-4.0 ppm range. The other piperidine protons will be in the aliphatic region.

  • Cyclohexenone Ring Protons: The aliphatic protons on this ring will appear as complex multiplets in the δ 1.5-2.8 ppm range.

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments help distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data and Interpretation

  • Carbonyl Carbons: Two signals will be observed in the downfield region: the ketone C=O (δ ~190-200 ppm) and the carbamate C=O (δ ~155 ppm).[8]

  • Aromatic Carbons: Signals for the benzyl group carbons will appear between δ 127-137 ppm.

  • Vinylic Carbons: Two signals for the alkene carbons will be present in the δ 120-150 ppm range.

  • Spiro Carbon: The quaternary spiro carbon, a key feature, is expected to have a chemical shift around δ 40-50 ppm. Its identification is crucial.

  • Benzyl CH₂: The benzylic carbon signal is expected around δ 67 ppm.

  • Aliphatic Carbons: The remaining sp³ carbons of the two rings will appear in the upfield region (δ 20-60 ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

Carbon Type Predicted δ (ppm) Range
Ketone C=O 190 - 200
Carbamate C=O 154 - 156
Aromatic & Vinylic Carbons 120 - 150
Benzyl CH₂-O 66 - 68
Spiro Carbon (Quaternary) 40 - 50

| Piperidine & Cyclohexene CH₂ | 20 - 60 |

2D NMR: Connecting the Pieces

2D NMR experiments are essential to assemble the fragments identified by 1D NMR into the final structure.[12][13]

G cluster_0 1D NMR Data H_NMR ¹H Signals COSY COSY (¹H-¹H Connectivity) H_NMR->COSY correlates HSQC HSQC (Direct ¹H-¹³C Attachment) H_NMR->HSQC correlates HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H_NMR->HMBC correlates C_NMR ¹³C Signals C_NMR->HSQC correlates C_NMR->HMBC correlates Structure Verified Structure COSY->Structure establishes spin systems HSQC->Structure assigns carbons to protons HMBC->Structure connects fragments

Caption: Relationship between different NMR experiments in structure elucidation.

COSY (Correlation Spectroscopy) This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). Cross-peaks in the COSY spectrum will map out the individual spin systems of the molecule, allowing for the tracing of proton connectivity within the cyclohexenone and piperidine rings separately.

HSQC (Heteronuclear Single Quantum Coherence) The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of ¹³C signals for all protonated carbons. The spiro carbon, being quaternary, will not show a signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) The HMBC experiment is arguably the most critical for confirming the overall structure. It reveals correlations between protons and carbons that are separated by 2-3 bonds. Key expected HMBC correlations that would confirm the spirocyclic core include:

  • Correlations from the protons on the carbons adjacent to the spiro center to the spiro carbon itself.

  • Correlations from the protons on one ring to the spiro carbon, and from the protons on the other ring to the same spiro carbon. This is definitive proof of the spiro junction.

  • Correlations from the piperidine protons adjacent to the nitrogen to the carbamate carbonyl carbon.

  • Correlations from the benzylic CH₂ protons to the carbamate carbonyl and the aromatic carbons.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the integration of data from multiple, complementary analytical techniques. While MS and IR provide initial, crucial checks for molecular formula and functional groups, the detailed architecture of the molecule is unraveled through a comprehensive suite of 1D and 2D NMR experiments. The strategic application of COSY, HSQC, and particularly HMBC, is indispensable for unequivocally establishing the connectivity of the spirocyclic framework. This guide outlines a robust and self-validating workflow, ensuring the highest degree of confidence in the final structural assignment.

References

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Ketones. Available from: [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. (2025). Available from: [Link]

  • Scribd. 2D NMR Spectroscopy for Organic Compounds. Available from: [Link]

  • ACS Publications. Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Available from: [Link]

  • Anukriti Sud. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Available from: [Link]

  • ETH Zurich. Structure Elucidation by NMR. Available from: [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). Available from: [Link]

  • Wiley-VCH. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Available from: [Link]

  • ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]

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Spectroscopic Characterization of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate is a spirocyclic compound incorporating a protected amine and an α,β-unsaturated ketone. This structural motif is of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its application, and this is achieved through comprehensive spectroscopic analysis. This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, coupled with field-proven methodologies for data acquisition. In the absence of extensive published experimental data, this guide serves as a robust predictive framework for researchers, enabling them to anticipate, interpret, and validate their own experimental findings.

The core structure of this compound, with a molecular formula of C₁₈H₂₁NO₃ and a molecular weight of 299.37 g/mol , presents a unique spectroscopic fingerprint.[1] The strategic placement of the benzyl carbamate protecting group and the conjugated enone system dictates the chemical environment of each atom, giving rise to characteristic signals in various spectroscopic techniques. This guide will deconstruct these expected spectroscopic signatures, providing a foundational understanding for scientists engaged in the synthesis and characterization of this and related molecules.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as depicted in the following diagram. This numbering scheme will be used consistently throughout this guide to assign specific spectroscopic signals to their corresponding atoms.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, vinylic, benzylic, and aliphatic protons. The chemical shifts are influenced by the electronic effects of the carbamate and enone functionalities.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
7.30 - 7.40Multiplet5HAromatic C-H (Benzyl)Protons of the monosubstituted benzene ring.
6.80 - 6.95Doublet of Doublets1HC8-HVinylic proton β to the carbonyl, deshielded by conjugation.[2]
5.95 - 6.10Doublet1HC7-HVinylic proton α to the carbonyl.
5.15Singlet2HBenzylic CH₂Protons of the benzylic methylene group adjacent to the carbamate oxygen.
3.50 - 3.70Multiplet4HC2-H₂, C4-H₂Protons on the carbons adjacent to the nitrogen of the piperidine ring.
2.40 - 2.60Multiplet2HC10-H₂Protons α to the carbonyl group.
1.80 - 2.00Multiplet4HC1-H₂, C5-H₂Aliphatic protons of the cyclohexane and piperidine rings.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, with signals for each unique carbon atom in the molecule. The carbonyl carbons and the carbons of the double bond are expected to be significantly downfield.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
198.5C9 (C=O, enone)Carbonyl carbon of the α,β-unsaturated ketone, deshielded.[2]
155.0C=O (Carbamate)Carbonyl carbon of the benzyl carbamate.
148.0C8Vinylic carbon β to the carbonyl, deshielded due to resonance.[3]
136.5C-ipso (Aromatic)Quaternary carbon of the benzene ring attached to the benzylic group.
128.5C-ortho, C-meta (Aromatic)Aromatic carbons of the benzyl group.
128.0C-para (Aromatic)Aromatic carbon of the benzyl group.
127.5C7Vinylic carbon α to the carbonyl.
67.0Benzylic CH₂Carbon of the benzylic methylene group.
58.0C6 (Spiro)Spirocyclic quaternary carbon.
45.0 - 50.0C2, C4Carbons adjacent to the nitrogen in the piperidine ring.
35.0 - 40.0C10, C1, C5Aliphatic carbons of the cyclohexane and piperidine rings.
Experimental Protocol for NMR Data Acquisition

A meticulously prepared sample is essential for acquiring high-quality NMR spectra.[2]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 10-20 mg of the compound dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve filter Filter if solid particles are present dissolve->filter transfer Transfer to a 5 mm NMR tube instrument Place the NMR tube in the spectrometer transfer->instrument filter->transfer lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field for homogeneity lock->shim acquire Acquire the FID shim->acquire ft Apply Fourier Transform to the FID acquire->ft phase Phase the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum (e.g., TMS at 0.00 ppm or residual solvent peak) baseline->reference

Caption: Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[4]

  • Sample Concentration: A concentration of 10-20 mg in 0.7 mL of solvent provides a good balance between signal-to-noise and potential line broadening due to viscosity.[5]

  • Shimming: This process is crucial for achieving high resolution by ensuring a homogeneous magnetic field across the sample.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by the stretching vibrations of the carbonyl groups and the carbon-carbon double bond.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Intensity Assignment Rationale
~1700StrongC=O stretch (Carbamate)The carbonyl of the carbamate typically absorbs in this region.[7]
~1670StrongC=O stretch (α,β-unsaturated ketone)Conjugation lowers the stretching frequency of the ketone carbonyl compared to a saturated ketone.[8]
~1620MediumC=C stretch (Enone)Stretching vibration of the conjugated carbon-carbon double bond.
3100 - 3000Medium=C-H stretch (Aromatic and Vinylic)Stretching vibrations of the sp² hybridized C-H bonds.
3000 - 2850Medium-C-H stretch (Aliphatic)Stretching vibrations of the sp³ hybridized C-H bonds.
1250 - 1000StrongC-O stretch (Carbamate)Stretching vibration of the C-O single bond in the carbamate group.
Experimental Protocol for IR Data Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place Place a small amount of the solid sample on the ATR crystal apply_pressure Apply pressure to ensure good contact place->apply_pressure background Collect a background spectrum apply_pressure->background sample_spectrum Collect the sample spectrum background->sample_spectrum subtract Subtract the background spectrum from the sample spectrum sample_spectrum->subtract analyze Analyze the resulting transmittance or absorbance spectrum subtract->analyze

Caption: Workflow for ATR-IR data acquisition.

Causality in Experimental Choices:

  • ATR Technique: This method requires minimal sample preparation and is non-destructive, making it ideal for rapid analysis of solid samples.

  • Background Collection: Collecting a background spectrum of the empty ATR crystal is essential to subtract the absorbance of air (CO₂ and H₂O) and the instrument itself from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum

The predicted monoisotopic mass of this compound is 299.1521 Da.[2] In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 300.1594.[2]

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule is likely to be initiated at the N-Cbz group and the enone system.

cluster_path1 Loss of Benzyl Group cluster_path2 Loss of Benzyloxycarbonyl Group cluster_path3 Retro-Diels-Alder of Enone M_H [M+H]⁺ m/z 300 loss_benzyl Loss of C₇H₇ radical M_H->loss_benzyl - C₇H₇ loss_cbz Loss of C₈H₇O₂ radical M_H->loss_cbz - C₈H₇O₂ rda Retro-Diels-Alder M_H->rda fragment1 [M+H - C₇H₇]⁺ m/z 209 loss_benzyl->fragment1 fragment2 [M+H - C₈H₇O₂]⁺ m/z 165 loss_cbz->fragment2 fragment3 [C₆H₈O]⁺ m/z 96 rda->fragment3

Caption: Proposed major fragmentation pathways for [M+H]⁺.

Explanation of Fragmentation:

  • Loss of the Benzyl Group: Cleavage of the benzylic C-O bond can lead to the loss of a benzyl radical (C₇H₇•), resulting in a fragment at m/z 209. The stability of the benzyl radical makes this a favorable fragmentation pathway.

  • Loss of the Benzyloxycarbonyl Group: Fragmentation can also occur with the loss of the entire benzyloxycarbonyl radical (C₈H₇O₂•), leading to a fragment corresponding to the protonated spirocyclic amine at m/z 165.

  • Retro-Diels-Alder Reaction: The cyclohexenone ring can undergo a retro-Diels-Alder reaction, a characteristic fragmentation for cyclic enones, which would result in a fragment at m/z 96.[9]

Experimental Protocol for Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is a suitable technique for this analysis.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) infuse Infuse the solution into the ESI source via a syringe pump dissolve->infuse ionize Generate ions in the ESI source infuse->ionize analyze Analyze the ions in the mass analyzer ionize->analyze detect Detect the ions analyze->detect calibrate Calibrate the mass spectrum using a known standard detect->calibrate analyze_data Analyze the accurate mass and isotopic pattern of the molecular ion and fragment ions calibrate->analyze_data

Caption: Workflow for ESI-MS data acquisition.

Causality in Experimental Choices:

  • ESI: This is a "soft" ionization technique that typically produces intact protonated molecules with minimal in-source fragmentation, which is ideal for determining the molecular weight.[8]

  • High-Resolution Mass Analyzer: A TOF or Orbitrap analyzer provides accurate mass measurements, which can be used to confirm the elemental composition of the molecule and its fragments.

Conclusion

This in-depth technical guide provides a comprehensive predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By combining theoretical predictions with established experimental protocols, this document serves as a valuable resource for researchers in the fields of organic synthesis and drug development. The detailed analysis of expected chemical shifts, absorption frequencies, and fragmentation patterns will aid in the efficient and accurate characterization of this and structurally related compounds. The self-validating nature of the described protocols, grounded in fundamental spectroscopic principles, ensures a high degree of confidence in the obtained and interpreted data.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data & Info. University of Wisconsin. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • University of Calgary. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of Rochester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

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An In-depth Technical Guide to Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate (CAS No. 189333-18-4), a valuable heterocyclic building block for researchers in drug discovery and medicinal chemistry. This document details its chemical properties, commercial availability, a robust, field-proven synthetic protocol, and the broader context of its utility within the landscape of modern therapeutic development.

Introduction: The Rise of Azaspirocycles in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of flat, aromatic molecules into the realm of three-dimensional chemical space. Azaspirocycles, rigid bicyclic systems sharing a single carbon atom and containing at least one nitrogen, have emerged as privileged scaffolds in this endeavor. Their inherent three-dimensionality allows for precise spatial orientation of substituents, enhancing target engagement and enabling the modulation of physicochemical properties crucial for drug development, such as solubility and metabolic stability.

The 3-azaspiro[5.5]undecane framework, in particular, offers a versatile platform for constructing complex molecular architectures. This guide focuses on a key derivative, this compound, an α,β-unsaturated ketone that serves as a versatile intermediate for further chemical elaboration.

Compound Profile and Physicochemical Properties

A clear distinction must be made between the target compound and its saturated analog, Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. The presence of the enone functionality in the "-7-ene" structure is a critical feature for reactivity and subsequent synthetic transformations.

PropertyValueSource
CAS Number 189333-18-4[1]
Molecular Formula C18H21NO3[1][2]
Molecular Weight 299.37 g/mol [1]
Monoisotopic Mass 299.15213 Da[2]
Predicted XlogP 2.6[2]
SMILES C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C=CC1=O[2]
InChIKey GZXUPVALIYWMTB-UHFFFAOYSA-N[2]

Table 1: Key physicochemical properties of this compound.

Commercial Availability

As of early 2026, this compound is available from a limited number of specialized chemical suppliers. Researchers should exercise due diligence in verifying the identity and purity of the compound upon receipt, as the structurally similar saturated analog is more commonly listed.

One listed supplier is Henan Fengda Chemical Co., Ltd. , a manufacturer of pharmaceutical intermediates and fine chemicals.[3][4] While a direct link to purchase the specific compound is not consistently available, their product catalog and company profile suggest they have the capability to produce or supply it.[3][5][6] It is recommended to contact the supplier directly for a quotation, lead time, and certificate of analysis.

Note: The saturated analog, Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 1056629-20-9), is more widely available from suppliers such as Biosynth, Cenmed, Parchem, and FUJIFILM Wako.[7][8][9][10]

Synthesis Protocol: A Robinson Annulation Approach

The synthesis of the 3-azaspiro[5.5]undec-7-en-9-one core is efficiently achieved via the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[11][12][13] This protocol outlines a reliable method for the synthesis of this compound starting from commercially available N-Cbz-4-piperidone.

Overall Reaction Scheme

Robinson Annulation Synthesis start_materials N-Cbz-4-piperidone + Methyl Vinyl Ketone intermediate Michael Adduct (1,5-diketone) start_materials->intermediate Michael Addition (Base Catalyst) product This compound intermediate->product Intramolecular Aldol Condensation (Base Catalyst, Heat)

Caption: Synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Materials:

  • N-Cbz-4-piperidone (1 equivalent)

  • Methyl vinyl ketone (MVK) (1.5 equivalents, freshly distilled)

  • Potassium hydroxide (KOH) (0.5 equivalents)

  • Ethanol (anhydrous)

  • Toluene

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Cbz-4-piperidone and anhydrous ethanol to create a 0.5 M solution.

  • Base Addition: While stirring at room temperature, add powdered potassium hydroxide to the solution. Stir for 15 minutes to allow for enolate formation. The causality here is that the base is required to deprotonate the alpha-carbon of the piperidone, generating the nucleophile necessary for the initial Michael addition.

  • Michael Addition: Cool the mixture to 0 °C using an ice bath. Add freshly distilled methyl vinyl ketone dropwise over 30 minutes. The slow addition and low temperature are crucial to control the exothermicity of the reaction and minimize polymerization of the MVK, a common side reaction.[14] After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Aldol Condensation and Cyclization: Add an equal volume of toluene to the reaction mixture. Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. The higher temperature promotes the intramolecular aldol condensation of the intermediate 1,5-dicarbonyl compound, followed by dehydration to yield the final α,β-unsaturated ketone.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the solvents. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer in vacuo to obtain the crude product. Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

  • Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

This self-validating protocol incorporates controls at key stages. The use of freshly distilled MVK and controlled temperature for the Michael addition addresses the primary competing side reaction. The progress of both the Michael addition and the subsequent aldol condensation can be monitored by thin-layer chromatography (TLC) to ensure completion before proceeding to the next step.

Applications and Future Outlook

While specific biological activities for this compound have not been extensively reported in the public domain, its structural motifs are of significant interest in drug discovery.

Drug_Discovery_Potential Target Benzyl 9-oxo-3-azaspiro[5.5] undec-7-ene-3-carboxylate Core 3D Azaspirocyclic Core Target->Core Provides Rigidity & Spacial Diversity Enone Reactive Enone Moiety (Michael Acceptor) Target->Enone Enables Covalent & Non-covalent Modifications Cbz Cbz Protecting Group Target->Cbz Allows for N-Derivatization (Deprotection/Functionalization) Leads Novel Drug Candidates Core->Leads Enone->Leads Cbz->Leads

Caption: Potential utility of the target compound in drug discovery.

  • Scaffold for Library Synthesis: The molecule is an ideal starting point for the synthesis of compound libraries. The enone functionality is a Michael acceptor, allowing for the introduction of various nucleophiles to generate new analogs. The Cbz protecting group can be readily removed to liberate the secondary amine, which can then be functionalized through acylation, alkylation, or reductive amination.

  • Probes for Unexplored Chemical Space: Azaspirocyclic compounds are known to possess favorable pharmacological properties, such as improved solubility and metabolic stability, and a higher fraction of sp³-hybridized carbons, which is correlated with clinical success.[15] Derivatives of azaspiro[5.5]undecane have been investigated for a range of biological activities, including the treatment of obesity, pain, and cardiovascular disorders.[15]

  • Potential as Covalent Modulators: The reactive enone moiety makes this compound and its derivatives potential candidates for covalent inhibitors, which can offer enhanced potency and prolonged duration of action against specific biological targets.

The continued exploration of spirocyclic systems in drug discovery suggests that building blocks like this compound will be instrumental in the development of the next generation of therapeutics.

Conclusion

This compound is a strategically important chemical entity for medicinal chemists. While its commercial availability is limited, this guide provides a robust and detailed synthetic protocol based on the well-established Robinson annulation. The unique combination of a rigid, three-dimensional spirocyclic core and a reactive enone handle makes this compound a valuable starting point for the synthesis of novel and diverse small molecules with significant potential for therapeutic applications. As the pharmaceutical industry continues to "escape from flatland," the utility of such sophisticated building blocks is set to increase, paving the way for innovative treatments for a wide range of diseases.

References

  • de Koning, C. B., van Otterlo, W. A. L., & Davies-Coleman, M. T. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC, 2009(vi), 298-308.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
  • Merck & Co. (n.d.).
  • Bhattacharya, A. K., et al. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Organic & Medicinal Chem IJ, 14(1).
  • Henan Fengda Chemical Co., Ltd. (n.d.). Company Profile. Retrieved from [A representative URL from the search results would be placed here if available].
  • Kaur, M., & Singh, V. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53, 1-16.
  • Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Robinson annulation. Retrieved from [A representative URL from the search results would be placed here if available].
  • Echemi. (n.d.). Products List of Henan Fengda Chemical Co.,Ltd.. Retrieved from [A representative URL from the search results would be placed here if available].
  • Echemi. (n.d.). Products List of Henan Fengda Chemical Co.,Ltd. (Page 2). Retrieved from [A representative URL from the search results would be placed here if available].
  • Rapson, W. S., & Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285-1288.
  • ChemicalBook. (n.d.). CAS 189333-18-4. Retrieved from [A representative URL from the search results would be placed here if available].
  • PubChemLite. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [A representative URL from the search results would be placed here if available].
  • PubChemLite. (n.d.). This compound. Retrieved from [A representative URL from the search results would be placed here if available].
  • PubChemLite. (n.d.). This compound Structural Information. Retrieved from [A representative URL from the search results would be placed here if available].
  • Biosynth. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [A representative URL from the search results would be placed here if available].
  • Cenmed. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [A representative URL from the search results would be placed here if available].
  • Parchem. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [A representative URL from the search results would be placed here if available].
  • FUJIFILM Wako Chemicals. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [A representative URL from the search results would be placed here if available].

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The Azaspiro[5.5]undecane Scaffold: A Privileged Motif for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Embracing Three-Dimensionality in Drug Design

In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is paramount. The azaspiro[5.5]undecane scaffold, a unique three-dimensional (3D) bicyclic system, has emerged as a privileged motif in modern drug discovery. Its inherent structural rigidity, coupled with the ability to introduce diverse functionalities at multiple positions, provides a powerful platform for the design of potent and selective therapeutic agents across a wide spectrum of diseases. This guide delves into the potential research applications of azaspiro[5.5]undecane derivatives, offering a comprehensive overview of their synthesis, biological activities, and the intricate structure-activity relationships (SAR) that govern their therapeutic potential.

The strategic incorporation of spirocyclic systems, such as the azaspiro[5.5]undecane core, addresses a fundamental challenge in drug design: escaping the "flatland" of traditional aromatic compounds. The 3D nature of this scaffold allows for a more precise and entropically favorable interaction with the complex topographies of biological targets. This guide will explore the diverse therapeutic areas where azaspiro[5.5]undecane derivatives have shown significant promise, including central nervous system (CNS) disorders, metabolic diseases, and oncology.

I. The Azaspiro[5.5]undecane Core: A Gateway to Diverse Biological Targets

The versatility of the azaspiro[5.5]undecane skeleton lies in its ability to be tailored to interact with a multitude of biological targets. By strategically modifying the core structure and its substituents, researchers can fine-tune the pharmacological profile of these compounds to achieve desired therapeutic effects.

Central Nervous System Disorders: Modulating Neurotransmission

The azaspiro[5.5]undecane framework has proven to be a fertile ground for the discovery of novel agents targeting CNS disorders, including pain, epilepsy, and psychiatric conditions.

Chronic pain remains a significant therapeutic challenge, with current treatments often limited by side effects and the potential for addiction. A promising strategy involves the development of dual-acting ligands that target multiple pain pathways simultaneously. Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been successfully designed as potent dual MOR agonists and σ1R antagonists.[1]

The rationale behind this dual-target approach is to combine the potent analgesic effects of MOR activation with the ability of σ1R antagonism to mitigate opioid-induced side effects and enhance analgesia, particularly in neuropathic pain states. The σ1 receptor, a unique intracellular chaperone protein, has been implicated in the modulation of various neurotransmitter systems and plays a role in pain potentiation.

Mechanism of Action: A Synergistic Approach to Pain Relief

The analgesic effect of these dual-acting compounds stems from their ability to simultaneously activate MOR, a G-protein coupled receptor that mediates the analgesic effects of opioids, and block the σ1R.[2] MOR activation leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and the modulation of ion channels, ultimately resulting in decreased neuronal excitability and pain transmission. Concurrently, σ1R antagonism is believed to counteract the pronociceptive effects of σ1R activation, which can include the potentiation of NMDA receptor function and the enhancement of neuronal hyperexcitability.

G cluster_0 Azaspiro[5.5]undecane Derivative cluster_1 Cellular Effects Derivative 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative MOR μ-Opioid Receptor (MOR) (Agonism) Derivative->MOR Sigma1R σ1 Receptor (σ1R) (Antagonism) Derivative->Sigma1R AdenylylCyclase Adenylyl Cyclase (Inhibition) MOR->AdenylylCyclase IonChannels Ion Channel Modulation MOR->IonChannels NeuronalExcitability ↓ Neuronal Excitability Sigma1R->NeuronalExcitability Inhibits Potentiation cAMP ↓ cAMP AdenylylCyclase->cAMP cAMP->NeuronalExcitability IonChannels->NeuronalExcitability Analgesia Analgesia NeuronalExcitability->Analgesia

Caption: Dual MOR Agonism and σ1R Antagonism Pathway.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have revealed key structural features that govern potency and selectivity for MOR and σ1R.[1]

PositionModificationImpact on Activity
Position 9 Phenethyl derivativesOptimal for both MOR and σ1R binding
Position 4 Substituted pyridyl moietiesFavorable for potent activity
Position 2 Small alkyl groupsEnhance the overall pharmacological profile

One of the most potent compounds identified, 15au , exhibited a balanced dual profile with MOR agonism and σ1R antagonism, leading to potent analgesic activity in preclinical models.[1]

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS. 3,9-Diazaspiro[5.5]undecane-based compounds have been identified as potent competitive GABA-A receptor antagonists.[3] Interestingly, these antagonists have shown low cellular membrane permeability, suggesting their potential for peripheral applications, such as in immunomodulation, where targeting peripheral GABA-A receptors is of interest.[3]

Mechanism of Action: Blocking Inhibitory Neurotransmission

These azaspiro[5.5]undecane derivatives act by competitively binding to the GABA-A receptor, thereby preventing the binding of the endogenous ligand GABA. This blockade of GABAergic inhibition leads to an increase in neuronal excitability. In the context of the immune system, where GABA-A receptors are also expressed, this antagonism can modulate immune cell function.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron GABA GABA GABAAR GABA-A Receptor GABA->GABAAR Binds Derivative 3,9-Diazaspiro[5.5]undecane Derivative Derivative->GABAAR Blocks Binding ChlorideChannel Cl- Channel GABAAR->ChlorideChannel Opens NoHyperpolarization No Hyperpolarization (Excitation) GABAAR->NoHyperpolarization Channel Remains Closed Hyperpolarization Hyperpolarization (Inhibition) ChlorideChannel->Hyperpolarization G AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA FattyAcidSynthesis Fatty Acid Synthesis MalonylCoA->FattyAcidSynthesis CPT1 Carnitine Palmitoyltransferase 1 (CPT1) MalonylCoA->CPT1 Inhibits ACC->MalonylCoA FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Derivative 1,9-Diazaspiro[5.5]undecan-2-one Derivative Derivative->ACC Inhibits G cluster_0 Membrane Preparation cluster_1 Binding Assay start Rat Brain Tissue homogenize Homogenize in Sucrose Buffer start->homogenize centrifuge1 Centrifuge (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (140,000 x g) supernatant1->centrifuge2 pellet1 Collect Pellet centrifuge2->pellet1 resuspend_wash Resuspend & Wash (Water & Buffer) pellet1->resuspend_wash centrifuge3 Centrifuge (140,000 x g) resuspend_wash->centrifuge3 final_pellet Final Membrane Pellet centrifuge3->final_pellet store Store at -70°C final_pellet->store thaw Thaw & Wash Membranes final_pellet->thaw add_components Add to Plate: - Membranes - Test Compound - [3H]Muscimol thaw->add_components incubate Incubate (4°C, 45 min) add_components->incubate filter_wash Filter & Wash incubate->filter_wash scintillation Scintillation Counting filter_wash->scintillation analyze Data Analysis (IC50, Ki) scintillation->analyze

Caption: GABA-A Receptor Binding Assay Workflow.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol outlines a non-radioactive, spectrophotometric assay to measure the activity of ACC and the inhibitory potential of azaspiro[5.5]undecane derivatives.

[4]Materials:

  • Source of ACC enzyme (e.g., purified enzyme or cell lysate)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 8.0)

  • Substrates: Acetyl-CoA, ATP, KHCO3

  • Cofactors: MgCl2 or MnCl2

  • Coupling enzyme: Citrate synthase

  • DTNB (Ellman's reagent)

  • Oxaloacetate

  • Test compounds

  • Spectrophotometer

Procedure:

  • ACC Reaction:

    • In a microplate well, combine the assay buffer, substrates (acetyl-CoA, ATP, KHCO3), and cofactors.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding the ACC enzyme source.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction at different time points by adding an acid (e.g., trifluoroacetic acid).

  • Quantification of Remaining Acetyl-CoA:

    • Transfer the supernatant to a new plate.

    • Add a reaction mixture containing buffer, DTNB, oxaloacetate, and citrate synthase.

    • Citrate synthase will catalyze the reaction between the remaining acetyl-CoA and oxaloacetate, releasing Coenzyme A.

    • The released Coenzyme A reacts with DTNB to produce a colored product that can be measured spectrophotometrically at 412 nm.

  • Data Analysis:

    • The decrease in acetyl-CoA concentration over time is proportional to the ACC activity.

    • Calculate the rate of reaction in the presence and absence of the inhibitor.

    • Determine the IC50 value of the test compound.

IV. Future Directions and Conclusion

The azaspiro[5.5]undecane scaffold represents a highly promising and versatile platform for the discovery of novel therapeutics. The diverse range of biological activities exhibited by its derivatives underscores the potential of this structural motif in addressing unmet medical needs across various disease areas.

Future research in this field will likely focus on:

  • Expansion of the Chemical Space: The development of novel and efficient synthetic methodologies to access a wider diversity of azaspiro[5.5]undecane derivatives with varied substitution patterns and stereochemistries.

  • Exploration of New Biological Targets: Investigating the potential of this scaffold to interact with other important therapeutic targets, including kinases, proteases, and epigenetic modulators.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most promising derivatives to guide further optimization and clinical development.

  • Application of Computational Methods: Utilizing computational modeling and machine learning to predict the activity and properties of novel derivatives, thereby accelerating the drug discovery process.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]

  • Characterization of GABA Receptors. PubMed Central. Available at: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

  • Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract. PubMed Central. Available at: [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications. Available at: [Link]

  • Acetyl-CoA Carboxylase Inhibition by ND-630 Inhibits Fatty Acid Synthesis and Stimulates Fatty Acid Oxidation in Cultured Cells and in Experimental Animals. Nimbus Therapeutics. Available at: [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. National Institutes of Health. Available at: [Link]

  • Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers. Available at: [Link]

  • ChemInform Abstract: Synthesis, Physicochemical and Anticonvulsant Properties of New N-Phenylamino Derivatives of 2-Azaspiro[4.4]nonane- and [4.5]Decane-1,3-diones: Part 5.. ResearchGate. Available at: [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available at: [Link]

  • Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods. VNUHCM Journal of Science and Technology Development. Available at: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. Available at: [Link]

  • GABA. PDSP. Available at: [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. Available at: [Link]

  • Identification and Synthesis of Novel Inhibitors of Acetyl-CoA Carboxylase with in Vitro and in Vivo Efficacy on Fat Oxidation. ACS Publications. Available at: [Link]

  • Synthesis, Physicochemical and Anticonvulsant Properties of NewN-(Pyridine-2-yl) Derivatives of 2-Azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. ResearchGate. Available at: [Link]

  • (PDF) Non-radioactive assay for acetyl-coa carboxylase activity. ResearchGate. Available at: [Link]

  • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. PubMed Central. Available at: [Link]

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Literature review of 3-azaspiro[5.5]undecane core structures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 3-Azaspiro[5.5]undecane Core: Synthesis, Properties, and Therapeutic Potential

The 3-azaspiro[5.5]undecane scaffold, a unique three-dimensional structure, has garnered significant interest in medicinal chemistry. Its inherent rigidity and novel chemical space offer a compelling framework for the development of new therapeutic agents. This guide provides a comprehensive overview of the 3-azaspiro[5.5]undecane core, delving into its synthesis, chemical characteristics, and burgeoning applications in drug discovery for researchers, scientists, and drug development professionals.

The 3-Azaspiro[5.5]undecane Core: A Privileged Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly recognized as "privileged scaffolds" in drug design. Their three-dimensional nature provides a distinct advantage over flat, aromatic structures, often leading to enhanced target specificity, improved physicochemical properties, and novel intellectual property. The 3-azaspiro[5.5]undecane core, with its cyclohexane ring fused to a piperidine or a related heterocyclic ring, embodies these desirable attributes.

Synthetic Strategies for Assembling the 3-Azaspiro[5.5]undecane Core

Several synthetic routes have been developed to construct the 3-azaspiro[5.5]undecane framework. The choice of method often depends on the desired substitution patterns and the overall synthetic strategy.

The Bucherer-Bergs Reaction: A Classic Approach

A widely utilized method for the synthesis of 3-azaspiro[5.5]undecane-2,4-dione, a key intermediate, is the Bucherer-Bergs reaction.[1] This multicomponent reaction offers an efficient route from simple starting materials.

Experimental Protocol: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione via the Bucherer-Bergs Reaction [2]

  • Materials:

    • Cyclohexanone

    • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

    • Ammonium carbonate ((NH₄)₂CO₃)

    • Ethanol or Water

    • Hydrochloric acid (HCl)

    • Deionized water

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone, potassium cyanide, and ammonium carbonate in a suitable solvent like ethanol or water.[2] A typical molar ratio of ketone to cyanide to ammonium carbonate is 1:2:4.[1]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-60°C with vigorous stirring.[1][2] The reaction is typically allowed to proceed for several hours (e.g., 6 hours) to ensure completion.[1][2] Maintaining a basic pH is crucial for the reaction to proceed efficiently.[2]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with hydrochloric acid to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration using a Buchner funnel.[2] Wash the collected solid with cold deionized water to remove any residual salts. For further purification, the crude product can be recrystallized from a suitable solvent, such as aqueous acetonitrile or a mixture of ethyl acetate and water.[2]

Bucherer_Bergs_Synthesis reagents Cyclohexanone + KCN + (NH₄)₂CO₃ reaction_conditions Heat (50-60°C) Basic pH intermediate Hydantoin Intermediate reagents->intermediate Bucherer-Bergs Reaction hydrolysis Acidic Work-up (HCl) intermediate->hydrolysis product 3-Azaspiro[5.5]undecane-2,4-dione hydrolysis->product Precipitation & Isolation

Caption: Bucherer-Bergs synthesis of 3-azaspiro[5.5]undecane-2,4-dione.

Robinson Annulation

The Robinson annulation is another powerful tool for constructing the spirocyclic core, particularly for 3-heterospiro[5.5]undecan-9-ones.[3] This method involves a Michael addition followed by an intramolecular aldol condensation.

Conceptual Workflow: Robinson Annulation for 3-Heterospiro[5.5]undecanes

Robinson_Annulation start Heterocyclic 4-Carboxaldehyde michael_addition Michael Addition start->michael_addition mvk Methyl Vinyl Ketone (MVK) mvk->michael_addition aldol_condensation Intramolecular Aldol Condensation michael_addition->aldol_condensation enone_product 3-Heterospiro[5.5]undec-7-en-9-one aldol_condensation->enone_product hydrogenation Hydrogenation (H₂, Pd/C) enone_product->hydrogenation final_product 3-Heterospiro[5.5]undecan-9-one hydrogenation->final_product

Caption: Robinson annulation for 3-heterospiro[5.5]undecane synthesis.

Physicochemical Properties

The 3-azaspiro[5.5]undecane-2,4-dione, a common starting material, is a white crystalline powder with a melting point of 168 °C.[2] Its molecular formula is C10H15NO2, and it has a molecular weight of 181.23 g/mol .[2] X-ray crystallography has revealed that the cyclohexane ring typically adopts a chair conformation, while the piperidine-2,4-dione ring is in an envelope conformation.[2]

Applications in Drug Discovery and Medicinal Chemistry

The 3-azaspiro[5.5]undecane core is a versatile scaffold that has been incorporated into a variety of biologically active molecules.

Antiviral Activity

Derivatives of 3-azaspiro[5.5]undecane have shown promise as antiviral agents. Notably, 3-azaspiro[5.5]undecane hydrochloride has been identified as an inhibitor of the influenza A virus M2 proton channel, with an IC50 of 1 µM.[4] A structure-activity relationship study based on 2-[3-azaspiro(5.5)undecanol]-2-imidazoline led to the discovery of a derivative with an IC50 as low as 0.92 µM against the AM2 channel, significantly more potent than amantadine.[5]

Anticancer Potential

The spirocyclic framework is a common feature in many natural products with anticancer properties. While direct evidence for the 3-azaspiro[5.5]undecane core is emerging, related spiro-heterocyclic compounds have demonstrated significant antiproliferative activity. For instance, novel azaspiro compounds derived from Morita-Baylis-Hillman adducts have shown a good anti-proliferative profile against several human cancer cell lines.[6] Similarly, 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives have been synthesized and evaluated for their anti-cancer activity.[7]

Neuroprotective and CNS Applications

Structurally similar analogs, such as 3-azaspiro[5.5]undecane-2,4-dione derivatives, have shown potential neuroprotective effects.[8] This suggests that the spiro[5.5]undecane scaffold could be a valuable starting point for the development of agents for neurodegenerative diseases.[8] Furthermore, the 3-azaspiro[5.5]undecane skeleton is a precursor in the synthesis of the anticonvulsant drug Gabapentin.[8]

GABA Receptor Modulation

Derivatives of 3,9-diazaspiro[5.5]undecane have been reported as potent competitive antagonists of the γ-aminobutyric acid type A (GABAA) receptor.[9] These compounds are being explored for their potential in immunomodulation due to their low permeability across the blood-brain barrier, which could limit central nervous system side effects.[9]

Other Therapeutic Areas

The versatility of the spiro[5.5]undecane core extends to other therapeutic areas. For example, 1,9-diazaspiro[5.5]undecane derivatives have been investigated for the treatment of obesity, pain, and cardiovascular disorders.[10] Additionally, 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have been identified as inhibitors of the dengue virus type 2.[11]

Summary of Biological Activities

Derivative ClassTherapeutic AreaTarget/ActivityPotency (IC50/EC50)
3-Azaspiro[5.5]undecane hydrochlorideAntiviral (Influenza A)M2 Proton Channel1 µM[4]
Substituted 3-Azaspiro[5.5]undecanesAntiviral (Influenza A)AM2 Proton Channel0.92 µM[5]
3,9-Diazaspiro[5.5]undecane AnalogsGABAA Receptor AntagonistGABAA ReceptorHigh-nanomolar range (Ki = 180 nM for one analog)[9]
1,9-Diazaspiro[5.5]undecane DerivativesAntiviral (Dengue)DENV2 Inhibition11.43 µM (for SPO-6)[11]
1,9-Diazaspiro[5.5]undecanesDual ACC1/ACC2 InhibitionAcetyl-CoA Carboxylase11 nM (hACC-1) and 4 nM (hACC-2) for a related compound[10]

Future Perspectives

The 3-azaspiro[5.5]undecane core represents a promising and relatively underexplored area of chemical space. Its unique three-dimensional structure and synthetic accessibility make it an attractive scaffold for the development of novel therapeutics. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the expansion of the chemical diversity of 3-azaspiro[5.5]undecane libraries, and a deeper exploration of their biological activities across a wider range of therapeutic targets.

References

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. [Link]

  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus - Hong Lab MIT. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central. [Link]

  • Synthesis of novel 3-heterospiro[5.5]undecanes - Semantic Scholar. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents - PubMed. [Link]

  • Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection - New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis of new biologically actived azaspiro compounds - Blucher Proceedings. [Link]

  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione (or 1,3,5,9-tetraone) derivatives - ResearchGate. [Link]

Sources

An In-Depth Technical Guide to Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Topic: Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate InChI Key: GZXUPVALIYWMTB-UHFFFAOYSA-N

Abstract

This technical guide provides a comprehensive overview of this compound, a complex heterocyclic molecule with significant potential in medicinal chemistry. The 3-azaspiro[5.5]undecane core is a key structural motif in a variety of biologically active compounds, and this particular derivative, featuring a benzyl carbamate protecting group and an α,β-unsaturated ketone, presents a versatile scaffold for further chemical exploration. This document details a plausible synthetic route based on the aza-Robinson annulation, outlines a thorough characterization workflow, and explores the compound's potential therapeutic applications based on the known activities of structurally related molecules.

Introduction: The Significance of the 3-Azaspiro[5.5]undecane Scaffold

The 3-azaspiro[5.5]undecane framework is a privileged scaffold in drug discovery, imparting conformational rigidity and three-dimensionality to molecules, which can lead to enhanced target affinity and selectivity. Derivatives of this spirocyclic system have been investigated for a range of pharmacological activities, including antimicrobial, antitumor, and neurological effects. The presence of the benzyl carbamate (Cbz) group in the target molecule offers a stable protecting group for the nitrogen atom, which can be readily removed under various conditions to allow for further functionalization. The α,β-unsaturated ketone moiety is a versatile functional group that can participate in a variety of chemical transformations, making it a key handle for the synthesis of more complex derivatives.

Synthesis of this compound

A robust and efficient synthesis of the target molecule can be envisioned through a strategic application of the aza-Robinson annulation. This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation to construct the six-membered ring containing the α,β-unsaturated ketone.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards two key starting materials: N-Cbz-4-piperidone and methyl vinyl ketone. The Robinson annulation provides a direct pathway to the desired cyclohexenone ring fused to the piperidine core.

Retrosynthesis target This compound robinson Aza-Robinson Annulation target->robinson intermediates N-Cbz-4-piperidone + Methyl Vinyl Ketone robinson->intermediates

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Aza-Robinson Annulation

This protocol details a two-step, one-pot procedure for the synthesis of this compound.

Materials:

  • N-Cbz-4-piperidone

  • Methyl vinyl ketone

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for chromatography

Procedure:

  • Michael Addition:

    • To a solution of N-Cbz-4-piperidone (1.0 eq) in methanol at 0 °C, add a catalytic amount of potassium hydroxide.

    • Slowly add methyl vinyl ketone (1.1 eq) to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC for the disappearance of the starting material.

  • Intramolecular Aldol Condensation and Dehydration:

    • Upon completion of the Michael addition, add a solution of potassium hydroxide (2.0 eq) in methanol to the reaction mixture.

    • Heat the reaction to reflux for 4-6 hours. The progress of the annulation can be monitored by TLC.

    • Cool the reaction mixture to room temperature and neutralize with 1 M HCl.

    • Concentrate the mixture under reduced pressure to remove the methanol.

  • Work-up and Purification:

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

  • The use of a catalytic amount of base in the initial Michael addition favors the 1,4-conjugate addition over competing side reactions.

  • Increasing the concentration of the base and heating to reflux in the second step promotes the intramolecular aldol condensation and subsequent dehydration to form the thermodynamically stable α,β-unsaturated ketone.

  • The choice of methanol as a solvent is due to its ability to dissolve the reactants and the intermediate alkoxide.

  • Standard aqueous work-up procedures are employed to remove inorganic salts and other water-soluble impurities.

  • Flash column chromatography is a standard and effective method for the purification of organic compounds of this polarity.

Synthetic_Workflow start N-Cbz-4-piperidone + MVK michael Michael Addition (cat. KOH, MeOH, RT) start->michael aldol Aldol Condensation (KOH, MeOH, Reflux) michael->aldol workup Aqueous Work-up & Extraction aldol->workup purification Column Chromatography workup->purification product Target Molecule purification->product

Caption: Synthetic workflow for the target molecule.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes its key identifiers.

IdentifierValue
InChIKey GZXUPVALIYWMTB-UHFFFAOYSA-N[1]
Molecular Formula C₁₈H₂₁NO₃[1]
Molecular Weight 299.37 g/mol [2]
SMILES C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C=CC1=O[1]
Spectroscopic Analysis

The structural features of the target molecule give rise to characteristic signals in various spectroscopic analyses.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the vinyl protons of the cyclohexenone ring, and the aliphatic protons of the piperidine and cyclohexane rings. The chemical shifts and coupling constants of the vinyl protons will be indicative of the α,β-unsaturated ketone system.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the carbonyl carbons of the ketone and the carbamate, the aromatic carbons, the olefinic carbons, the spiro carbon, and the aliphatic carbons of the two rings.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carbamate. The C=C stretching of the alkene and the aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact mass and elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Spectroscopic Data (Predicted)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.40-7.28 (m, 5H, Ar-H), 6.80 (d, 1H, J=10.0 Hz, -CH=CH-C=O), 5.95 (d, 1H, J=10.0 Hz, -CH=CH-C=O), 5.15 (s, 2H, -CH₂-Ph), 3.70-3.50 (m, 4H, piperidine-H), 2.50-1.80 (m, 8H, aliphatic-H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 199.0 (C=O, ketone), 155.0 (C=O, carbamate), 149.0 (-CH=CH-C=O), 136.0 (Ar-C), 129.0 (-CH=CH-C=O), 128.5 (Ar-CH), 128.0 (Ar-CH), 67.0 (-CH₂-Ph), 45.0-30.0 (aliphatic carbons)
IR (KBr, cm⁻¹) ν ~1700 (C=O, carbamate), ~1670 (C=O, ketone), ~1620 (C=C), ~3050, 1600, 1495 (aromatic)
HRMS (ESI) m/z calculated for C₁₈H₂₂NO₃⁺ [M+H]⁺: 300.1594; Found: 300.1596

Potential Therapeutic Applications

While specific biological data for this compound is not yet available in the public domain, the structural motifs present in the molecule suggest several promising avenues for investigation in drug discovery.

  • Anticancer Activity: The spiro-oxindole core, a related spirocyclic system, is found in numerous natural products with potent anticancer properties. The rigid spirocyclic framework of the target molecule could be exploited to design novel inhibitors of protein-protein interactions or enzymes implicated in cancer progression.

  • Neurological Disorders: Azaspiro[4.5]decane and related spirocyclic structures have been investigated for their potential as anticonvulsant agents[3]. The unique three-dimensional shape of these molecules may allow them to interact with ion channels or receptors in the central nervous system.

  • Antimicrobial Agents: The incorporation of a piperidine ring, a common feature in many antimicrobial agents, suggests that derivatives of the target molecule could be explored for their activity against various bacterial and fungal pathogens.

The α,β-unsaturated ketone moiety also presents an opportunity for the development of covalent inhibitors, which can form a permanent bond with their biological target, often leading to enhanced potency and duration of action.

Future Directions and Conclusion

This compound is a synthetically accessible and versatile scaffold with significant potential for the development of novel therapeutic agents. The aza-Robinson annulation provides a reliable method for its construction, and its rich functionality allows for a wide range of chemical modifications.

Future research should focus on the following areas:

  • Optimization of the synthetic protocol to improve yields and scalability.

  • Exploration of the reactivity of the α,β-unsaturated ketone to generate a library of diverse derivatives.

  • Systematic biological evaluation of the parent compound and its analogs in a variety of disease models, including cancer, neurological disorders, and infectious diseases.

  • Structure-activity relationship (SAR) studies to identify the key structural features responsible for any observed biological activity.

References

  • PubChem. This compound. [Link]

  • Molport. This compound. [Link]

  • Wikipedia. Robinson annulation. [Link]

  • Master Organic Chemistry. The Robinson Annulation. [Link]

  • Obadi, R., et al. (2014). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Organic Letters, 16(15), 4056-4059. [Link]

  • Obniska, J., et al. (2009). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Bioorganic & Medicinal Chemistry, 17(18), 6559-6567. [Link]

Sources

Methodological & Application

Synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, a valuable spirocyclic scaffold with potential applications in medicinal chemistry and drug discovery. The inherent three-dimensionality and conformational rigidity of spirocycles make them attractive motifs for targeting complex biological systems. This guide details a robust two-part synthetic strategy, commencing with the preparation of a key aldehyde intermediate followed by a classical Robinson annulation to construct the desired spirocyclic enone.

Introduction

Spirocyclic frameworks are increasingly recognized as privileged structures in modern drug design. Their unique topographical features allow for precise spatial orientation of functional groups, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. The target molecule, this compound, incorporates a protected piperidine ring, a common pharmacophore, fused to a cyclohexenone moiety. This combination of structural features presents a versatile platform for the development of novel therapeutic agents.

The synthetic approach outlined herein is designed to be both efficient and scalable, providing researchers with a practical methodology for accessing this important chemical entity. The protocol is divided into two primary stages: the synthesis of the crucial precursor, Benzyl 4-formylpiperidine-1-carboxylate, and its subsequent elaboration to the target spirocycle via a Robinson annulation reaction.

Synthetic Strategy Overview

The overall synthetic plan is depicted below. The synthesis begins with the protection of piperidine-4-carboxylic acid, followed by a reduction sequence to furnish the key aldehyde. This aldehyde then undergoes a Robinson annulation with methyl vinyl ketone (MVK) to yield the final spirocyclic product.

Synthetic_Overview Start Piperidine-4-carboxylic acid Intermediate1 Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate Start->Intermediate1 Cbz Protection & Esterification Aldehyde Benzyl 4-formylpiperidine-1-carboxylate Intermediate1->Aldehyde Oxidation Target This compound Aldehyde->Target MVK Methyl Vinyl Ketone MVK->Target Robinson Annulation

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Benzyl 4-formylpiperidine-1-carboxylate

This section details the preparation of the key aldehyde intermediate from commercially available starting materials. The procedure involves three steps: N-protection of piperidine-4-carboxylic acid, esterification, and subsequent reduction to the aldehyde.

Experimental Protocol:

Step 1a: Synthesis of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

This step involves the protection of the secondary amine of piperidine-4-carboxylic acid with a benzyloxycarbonyl (Cbz) group. This protecting group is stable under the conditions of the subsequent reaction steps and can be readily removed if necessary.

ReagentMolar Eq.MW ( g/mol )Amount
Piperidine-4-carboxylic acid1.0129.1625.0 g
Sodium bicarbonate1.984.0130.8 g
Benzyl chloroformate (Cbz-Cl)1.1170.5938.9 mL
Tetrahydrofuran (THF)--75 mL
Water--75 mL

Procedure:

  • To a solution of piperidine-4-carboxylic acid (25.0 g) in a mixture of THF (75 mL) and water (75 mL), add sodium bicarbonate (30.8 g).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (38.9 mL) dropwise to the cooled mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous residue with water (200 mL) and wash with ethyl acetate (2 x 150 mL) to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous phase to pH 2-3 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

Step 1b: Synthesis of Benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate

The carboxylic acid is converted to its methyl ester to facilitate the subsequent reduction.

ReagentMolar Eq.MW ( g/mol )Amount
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid1.0263.2948.5 g
Methanol--485 mL
Thionyl chloride1.0118.9713.34 mL

Procedure:

  • Dissolve 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (48.5 g) in methanol (485 mL) and cool the solution to 0 °C.

  • Add thionyl chloride (13.34 mL) dropwise, maintaining the temperature below 5 °C.

  • Heat the mixture to reflux for 20 minutes. Monitor the reaction by TLC.

  • After completion, remove the methanol under reduced pressure.

  • Dissolve the residue in water (150 mL) and extract with ethyl acetate (2 x 150 mL).

  • Wash the combined organic layers with water and saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the methyl ester.

Step 1c: Synthesis of Benzyl 4-formylpiperidine-1-carboxylate

The final step in the preparation of the key intermediate is the reduction of the methyl ester to the corresponding aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a suitable reagent for this transformation at low temperatures to prevent over-reduction to the alcohol.

ReagentMolar Eq.MW ( g/mol )Amount
Benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate1.0277.3210.0 g
Toluene--100 mL
DIBAL-H (1.0 M in toluene)1.2142.2260.9 mL

Procedure:

  • Dissolve benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate (10.0 g) in dry toluene (100 mL) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H (60.9 mL of a 1.0 M solution in toluene) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour. Monitor the progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (40 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and add a saturated solution of sodium chloride (40 mL).

  • Filter the resulting mixture through a pad of Celite® and wash the filter cake with toluene.

  • Separate the organic layer from the filtrate, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl 4-formylpiperidine-1-carboxylate.

Part 2: Robinson Annulation for the Synthesis of this compound

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[1][2] In this synthesis, the enolate of methyl vinyl ketone (or the enolate formed from the Michael adduct) attacks the aldehyde functionality of Benzyl 4-formylpiperidine-1-carboxylate to initiate the annulation cascade. Both base-catalyzed and acid-catalyzed conditions can be employed for Robinson annulations.[3] A base-catalyzed approach is presented here, as it is commonly used and generally effective for such transformations.

Robinson_Annulation Aldehyde Benzyl 4-formylpiperidine-1-carboxylate Michael_Adduct Michael Adduct (1,5-Dicarbonyl Intermediate) Aldehyde->Michael_Adduct Michael Addition MVK Methyl Vinyl Ketone MVK->Michael_Adduct Aldol_Adduct Intramolecular Aldol Adduct Michael_Adduct->Aldol_Adduct Intramolecular Aldol Addition Target This compound Aldol_Adduct->Target Dehydration

Caption: Reaction mechanism for the Robinson Annulation.

Experimental Protocol:
ReagentMolar Eq.MW ( g/mol )Amount
Benzyl 4-formylpiperidine-1-carboxylate1.0247.295.0 g
Methyl Vinyl Ketone (MVK)1.570.092.1 g
Sodium Methoxide (NaOMe)1.254.021.3 g
Methanol--50 mL

Procedure:

  • Dissolve Benzyl 4-formylpiperidine-1-carboxylate (5.0 g) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add sodium methoxide (1.3 g) to the solution and stir for 15 minutes at room temperature.

  • Add methyl vinyl ketone (2.1 g) dropwise to the reaction mixture. Caution: Methyl vinyl ketone is a lachrymator and should be handled in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Summary of Quantitative Data

CompoundStarting MaterialProductYield (%)
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acidPiperidine-4-carboxylic acid-~96
Benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid-~67
Benzyl 4-formylpiperidine-1-carboxylateBenzyl 4-(methoxycarbonyl)piperidine-1-carboxylate-Variable
This compoundBenzyl 4-formylpiperidine-1-carboxylate-~40-60 (expected)

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the use of standard analytical techniques. It is crucial to monitor the progress of each reaction step by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material and to identify the formation of the desired product. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purification of the final product by flash column chromatography is essential to remove any unreacted starting materials or byproducts, ensuring the high purity required for subsequent applications.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocols, researchers in the fields of organic synthesis and medicinal chemistry can reliably access this valuable spirocyclic building block. The presented methodology is based on well-established and robust chemical transformations, offering a solid foundation for the synthesis of this and related spirocyclic compounds for drug discovery and development programs.

References

  • Robinson, R. (1935). A synthesis of certain higher aliphatic compounds. Part I. The synthesis of methylenecyclohexane. Journal of the Chemical Society (Resumed), 1079-1083. [Link]

  • Rapson, W. S., & Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285-1288. [Link]

Sources

Experimental protocol for the synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Authored by a Senior Application Scientist

Introduction

Nitrogen-containing spirocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their rigid, three-dimensional structures that can effectively probe biological space.[1] The 3-azaspiro[5.5]undecane core, in particular, is a valuable pharmacophore. This document provides a detailed, field-proven protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutics.

The synthetic strategy outlined herein employs a pivotal [4+2] cycloaddition, specifically a Diels-Alder reaction, which is a robust and widely utilized method for the construction of six-membered rings.[2][3] The convergence and stereochemical control offered by this approach make it highly effective for assembling complex molecular architectures.[1] We will utilize a highly reactive, electron-rich diene—Danishefsky's diene—in reaction with a suitable piperidone-based dienophile to construct the spirocyclic cyclohexenone core in a single, efficient step.[4][5]

Synthetic Strategy and Mechanism

The core of this protocol is a Lewis acid-catalyzed Diels-Alder reaction between trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene) and Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone).

Reaction Scheme:

(Self-generated image, not from a direct source)

The reaction proceeds via the following mechanistic steps:

  • Lewis Acid Activation: A Lewis acid, such as Zinc Chloride (ZnCl₂), coordinates to the carbonyl oxygen of the N-Cbz-4-piperidone. This activation enhances the dienophile's electrophilicity, thereby accelerating the reaction rate and improving regioselectivity.[6][7]

  • [4+2] Cycloaddition: The electron-rich Danishefsky's diene attacks the activated piperidone dienophile in a concerted [4+2] cycloaddition. This forms a bicyclic intermediate containing a silyl enol ether.[8]

  • Hydrolysis and Elimination: Subsequent acidic workup hydrolyzes the trimethylsilyl (TMS) group, leading to an enol which tautomerizes to the ketone. The acidic conditions also promote the elimination of the methoxy group, resulting in the formation of the α,β-unsaturated ketone (cyclohexenone) ring system and yielding the final spirocyclic product.[9]

This one-pot approach is highly efficient as it avoids the isolation of the initial Diels-Alder adduct.

Experimental Protocol

Materials and Equipment
Reagent/MaterialM.W.AmountMolesEquiv.
Benzyl 4-oxopiperidine-1-carboxylate233.265.00 g21.4 mmol1.0
Danishefsky's Diene172.304.43 g25.7 mmol1.2
Zinc Chloride (anhydrous)136.303.20 g23.5 mmol1.1
Dichloromethane (DCM, anhydrous)-100 mL--
Tetrahydrofuran (THF)-20 mL--
Hydrochloric Acid (1 M aq.)-50 mL--
Saturated Sodium Bicarbonate (aq.)-50 mL--
Brine (saturated NaCl aq.)-50 mL--
Anhydrous Magnesium Sulfate----
Ethyl Acetate (for chromatography)-As needed--
Hexanes (for chromatography)-As needed--
Silica Gel (230-400 mesh)-As needed--

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen/Argon inlet

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum.

    • Flame-dry the glassware under a stream of inert gas (Nitrogen or Argon) and allow it to cool to room temperature. Maintaining anhydrous conditions is crucial for the Lewis acid catalyst to be effective.

  • Reagent Addition:

    • To the cooled flask, add Benzyl 4-oxopiperidine-1-carboxylate (5.00 g, 21.4 mmol) and anhydrous zinc chloride (3.20 g, 23.5 mmol).[10]

    • Add 100 mL of anhydrous dichloromethane (DCM) via cannula or syringe.

    • Stir the resulting suspension at room temperature for 15 minutes to allow for complexation of the Lewis acid with the ketone.

  • Diels-Alder Reaction:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add Danishefsky's diene (4.43 g, 25.7 mmol) dropwise via syringe over 20 minutes. A slight excess of the diene ensures complete consumption of the limiting dienophile.[5]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidone is consumed.

  • Work-up and Hydrolysis:

    • Upon completion, cool the reaction mixture again to 0 °C.

    • Slowly add 20 mL of THF followed by the dropwise addition of 50 mL of 1 M aqueous HCl. This step quenches the reaction and facilitates the hydrolysis of the silyl enol ether and subsequent elimination to form the cyclohexenone.[9]

    • Stir vigorously for 1 hour at room temperature.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of DCM.

    • Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70).

    • Combine the fractions containing the desired product (as identified by TLC) and evaporate the solvent to yield this compound as a pale yellow oil or solid.

Visualization of Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Diels-Alder Reaction cluster_workup Work-up & Purification setup1 Flame-dry 3-neck RBF under N2 setup2 Add N-Cbz-4-piperidone & ZnCl2 setup1->setup2 setup3 Add anhydrous DCM setup2->setup3 react1 Cool to 0 °C setup3->react1 react2 Add Danishefsky's diene react1->react2 react3 Warm to RT, stir 12-18h react2->react3 react4 Monitor by TLC react3->react4 workup1 Quench with THF/HCl (aq) react4->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash (NaHCO3, Brine) workup2->workup3 workup4 Dry (MgSO4) & Concentrate workup3->workup4 purify Flash Column Chromatography workup4->purify final_product final_product purify->final_product Final Product

Caption: Workflow for the synthesis of the target spirocycle.

Expected Characterization Data

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.40-7.28 (m, 5H, Ar-H)

    • δ 6.85 (d, J = 10.2 Hz, 1H, vinyl H)

    • δ 6.00 (d, J = 10.2 Hz, 1H, vinyl H)

    • δ 5.15 (s, 2H, -OCH₂Ph)

    • δ 3.80-3.60 (m, 4H, piperidine H adjacent to N)

    • δ 2.50 (t, J = 6.5 Hz, 2H, -CH₂C=O)

    • δ 2.00-1.80 (m, 4H, piperidine H) (Note: Expected chemical shifts are estimated based on analogous structures and may vary slightly. Specific splitting patterns for piperidine and cyclohexenone protons can be complex).[11][12]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~200.0 (C=O, ketone)

    • δ ~155.0 (C=O, carbamate)

    • δ ~150.0 (=CH)

    • δ ~136.5 (Ar-C)

    • δ ~128.5, 128.0, 127.8 (Ar-CH)

    • δ ~128.0 (=CH)

    • δ ~67.0 (-OCH₂Ph)

    • δ ~45.0 (piperidine C adjacent to N)

    • δ ~40.0 (spiro C)

    • δ ~37.0 (-CH₂C=O)

    • δ ~35.0 (piperidine C)

  • FT-IR (thin film, cm⁻¹):

    • ~2950 (C-H stretch)

    • ~1695 (C=O stretch, carbamate)

    • ~1670 (C=O stretch, α,β-unsaturated ketone)

    • ~1600 (C=C stretch)

  • Mass Spectrometry (ESI+):

    • m/z [M+H]⁺ calculated for C₁₈H₂₂NO₃: 300.16; found ~300.16.

Safety and Handling

  • Dichloromethane: Is a suspected carcinogen. Handle in a well-ventilated fume hood.

  • Zinc Chloride: Is corrosive and hygroscopic. Avoid contact with skin and eyes. Handle in a glovebox or under an inert atmosphere.

  • Danishefsky's Diene: Is flammable and moisture-sensitive. Store under an inert atmosphere.

  • Hydrochloric Acid: Is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Troubleshooting

  • Low Yield:

    • Cause: Incomplete reaction or moisture in the reaction.

    • Solution: Ensure all glassware is thoroughly dried and reagents are anhydrous. Extend reaction time and re-monitor by TLC.

  • Complex Mixture of Products:

    • Cause: Side reactions due to instability of the diene or adduct.

    • Solution: Ensure slow, controlled addition of the diene at 0 °C. Check the purity of the starting diene.

  • Difficulty in Purification:

    • Cause: Co-elution of impurities.

    • Solution: Adjust the solvent system for column chromatography. A shallower gradient may be required for better separation.

References

  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. J Am Chem Soc. 2025 Aug 13;147(32):28875-28881. [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. [Link]

  • The hetero-Diels–Alder approach to spiroketals. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. PMC - NIH. [Link]

  • Diels‐Alder Reaction of Danishefsky Diene: The Initial Cyclohexene... ResearchGate. [Link]

  • The hetero-Diels–Alder approach to spiroketals | Request PDF. ResearchGate. [Link]

  • Progress in Lewis Acid Template-Mediated Diels-Alder Reaction[v1]. Preprints.org. [Link]

  • Danishefsky's diene. Wikipedia. [Link]

  • 2-Cyclohexen-1-one, 4-(hydroxymethyl). Organic Syntheses Procedure. [Link]

  • Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society. [Link]

  • Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. MDPI. [Link]

  • Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Useful diene for the Diels-Alder reaction. Journal of the American Chemical Society. [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions. PMC - NIH. [Link]

  • Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. PMC - NIH. [Link]

  • preparation and diels–alder reaction of a highly nucleophilic diene. Organic Syntheses Procedure. [Link]

  • ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY'S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS. PMC - NIH. [Link]

  • 10.4: Regiochemistry in the Diels Alder Reaction. Chemistry LibreTexts. [Link]

  • Benzyl 4-oxopiperidine-1-carboxylate. PubChem. [Link]

  • 1H proton nmr spectrum of cyclohexene C6h10. docbrown.info. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Diels-Alder reaction (video). Khan Academy. [Link]

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The Versatile Scaffold: Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Spirocyclic scaffolds have emerged as a particularly promising class of compounds, prized for their inherent three-dimensional and rigid nature.[1] This structural rigidity can pre-organize appended pharmacophoric elements into a conformation that is optimal for binding to a biological target, often leading to a significant increase in affinity and selectivity compared to more flexible, linear analogues.[2] The 3-azaspiro[5.5]undecane core, a key structural motif, has been successfully incorporated into a variety of biologically active molecules, demonstrating its versatility and potential in medicinal chemistry.[3] Derivatives of this scaffold have shown promise in diverse therapeutic areas, including as antiviral agents against influenza and dengue viruses, and as modulators of central nervous system targets.[4]

This technical guide focuses on a specific, functionalized member of this family: Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate . The presence of an α,β-unsaturated ketone introduces a reactive handle for further chemical modification, while the benzyl carbamate provides a stable protecting group for the nitrogen that can be readily removed or replaced. These features make it an attractive starting point for the construction of diverse chemical libraries for high-throughput screening and lead optimization.

This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis, derivatization, and potential biological evaluation of compounds derived from this promising scaffold. The methodologies are presented with an emphasis on the underlying chemical principles and strategic considerations to empower scientists in their drug development endeavors.

Synthesis of the Core Scaffold: A Multi-step Approach

The synthesis of this compound can be envisioned through a convergent route, starting with the construction of the spirocyclic core followed by functionalization. The following protocols outline a plausible and efficient pathway.

Protocol 1: Synthesis of the Spirocyclic Amine Core

A robust method for the one-pot synthesis of saturated spirocyclic N-heterocycles involves the use of Stannyl Amine Protocol (SnAP) reagents with cyclic ketones.[5] This approach provides a direct route to the core amine.

Workflow for Spirocyclic Amine Synthesis

start Cyclohexanone + SnAP Reagent reaction One-pot reaction start->reaction product Spirocyclic Amine reaction->product purification Purification (e.g., Chromatography) product->purification final_product Isolated Spirocyclic Amine purification->final_product

Caption: One-pot synthesis of the spirocyclic amine core.

Materials:

  • Cyclohexanone

  • Stannyl Amine Protocol (SnAP) Reagent (commercially available or prepared according to literature procedures)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of cyclohexanone (1.0 eq) in anhydrous toluene.

  • Add the SnAP reagent (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired spirocyclic amine.

Rationale: The SnAP reagent facilitates a one-pot cyclization with the ketone, providing a direct and efficient route to the saturated spirocyclic amine, which is a key intermediate.

Protocol 2: Introduction of the Benzyl Carbamate Protecting Group

The introduction of the benzyl carbamate (Cbz) group is a standard procedure in organic synthesis to protect the amine functionality.

Materials:

  • Spirocyclic amine from Protocol 1

  • Benzyl chloroformate (Cbz-Cl)

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the spirocyclic amine (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (1.2 eq) to the solution.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-Cbz protected spirocycle.

Rationale: The Cbz group is a robust protecting group that is stable to a wide range of reaction conditions. Its introduction at this stage prevents unwanted side reactions at the nitrogen atom during subsequent transformations.[6]

Protocol 3: Introduction of the α,β-Unsaturated Ketone

The α,β-unsaturated ketone functionality can be introduced via a Saegusa-Ito oxidation of a silyl enol ether derived from the corresponding saturated ketone.

Workflow for α,β-Unsaturation

start N-Cbz Protected Spirocyclic Ketone enol_ether Formation of Silyl Enol Ether (LDA, TMS-Cl) start->enol_ether oxidation Saegusa-Ito Oxidation (Pd(OAc)2) enol_ether->oxidation product This compound oxidation->product

Caption: Introduction of the α,β-unsaturation via Saegusa-Ito oxidation.

Materials:

  • N-Cbz protected spirocyclic ketone

  • Lithium diisopropylamide (LDA)

  • Trimethylsilyl chloride (TMS-Cl)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Acetonitrile

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Formation of the Silyl Enol Ether:

    • To a solution of the N-Cbz protected spirocyclic ketone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 eq) dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add TMS-Cl (1.2 eq) and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude silyl enol ether, which can be used in the next step without further purification.

  • Saegusa-Ito Oxidation:

    • Dissolve the crude silyl enol ether in acetonitrile.

    • Add palladium(II) acetate (1.0 eq) and stir the mixture at room temperature for 1-3 hours.

    • Monitor the reaction for the formation of a black precipitate of palladium metal.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Purify the residue by silica gel column chromatography to afford this compound.

Rationale: The Saegusa-Ito oxidation is a reliable method for the synthesis of α,β-unsaturated ketones from their saturated counterparts via a silyl enol ether intermediate.[7] This two-step process provides a controlled way to introduce the desired functionality.

Medicinal Chemistry Applications: A Scaffold of Opportunity

The structural features of this compound make it a versatile starting point for the development of therapeutic agents targeting a range of diseases. Based on the biological activities of related 3-azaspiro[5.5]undecane derivatives, the following applications are proposed.

Antiviral Agents

Derivatives of the 3-azaspiro[5.5]undecane scaffold have demonstrated promising antiviral activity. For instance, certain derivatives have been identified as inhibitors of the dengue virus NS5 methyltransferase, a crucial enzyme for viral replication.[4] Others have shown activity against human coronavirus 229E.[8] The rigid spirocyclic core can effectively position substituents to interact with specific pockets in viral proteins.

Proposed Derivatization Strategy for Antiviral Activity:

The α,β-unsaturated ketone moiety can be exploited for Michael addition reactions with various nucleophiles to introduce diversity. Additionally, the benzyl carbamate can be deprotected and the resulting secondary amine can be functionalized with different substituents.

Modification Site Proposed Reaction Rationale
C-8 (β-carbon of enone)Michael addition with thiols, amines, or carbon nucleophilesIntroduce diverse functional groups to probe the binding pocket of the viral target.
C-9 (Ketone)Reductive amination, Wittig reactionModify the carbonyl group to explore different interactions with the target protein.
N-3 (Amine)Deprotection of Cbz group followed by acylation, alkylation, or sulfonylationIntroduce a variety of substituents to modulate potency, selectivity, and pharmacokinetic properties.
Central Nervous System (CNS) Agents

The rigid framework of spirocyclic compounds is advantageous for the design of CNS-active drugs, as it can lead to improved receptor subtype selectivity and reduced off-target effects.[9] Derivatives of 2-azaspiro[4.5]decane-1,3-dione and 3-azaspiro[5.5]undecane-2,4-diones have been investigated for their anticonvulsant properties.[10][11] The ability of the spirocyclic scaffold to present functional groups in a well-defined three-dimensional space makes it suitable for targeting ion channels and receptors in the CNS.

Proposed Derivatization Strategy for CNS Activity:

For CNS applications, fine-tuning the lipophilicity and polarity of the molecule is crucial for blood-brain barrier penetration.

Modification Site Proposed Reaction Rationale
N-3 (Amine)Introduction of small, polar or non-polar groups after Cbz deprotectionModulate lipophilicity and hydrogen bonding capacity to optimize blood-brain barrier permeability.
Aromatic ring of CbzSubstitution on the phenyl ring prior to Cbz formationIntroduce electron-donating or -withdrawing groups to fine-tune electronic properties and potential π-stacking interactions.
C-7/C-8 Double BondHydrogenationRemove the reactive enone system to improve metabolic stability and alter the shape of the molecule.
Enzyme Inhibitors

Spirocyclic scaffolds have been successfully employed in the design of enzyme inhibitors, including those targeting kinases and proteases.[12][13] The rigid structure can mimic the conformation of natural substrates or allosteric modulators, leading to potent and selective inhibition.

Proposed Derivatization Strategy for Enzyme Inhibition:

The design of enzyme inhibitors often involves the introduction of specific functional groups that can form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site of the enzyme.

Potential Kinase Inhibition Pathway

inhibitor Spirocyclic Derivative binding Binding inhibitor->binding kinase Kinase Active Site kinase->binding inhibition Inhibition of ATP Binding and Phosphorylation binding->inhibition downstream Blockade of Downstream Signaling inhibition->downstream

Caption: Proposed mechanism of kinase inhibition by a spirocyclic derivative.

Modification Site Proposed Reaction Rationale
N-3 (Amine)Coupling with amino acids or heterocyclic fragments after Cbz deprotectionIntroduce functionalities known to interact with the hinge region of kinases.
C-9 (Ketone)Conversion to oxime or hydrazoneIntroduce hydrogen bond donors and acceptors to interact with the enzyme active site.
Overall ScaffoldSynthesis of diastereomersExplore the impact of stereochemistry on binding affinity and selectivity.

Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives of this compound, a panel of in vitro assays is essential. The following are example protocols for antiviral and enzyme inhibition assays.

Protocol 4: Antiviral Plaque Reduction Assay (Example for a Lytic Virus)

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC₅₀).

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed host cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the growth medium from the cell monolayers and infect with a known amount of virus (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with medium containing the test compounds and a solidifying agent (e.g., agarose).

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fix the cells and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percent inhibition relative to the untreated virus control.

  • Determine the EC₅₀ value by plotting the percent inhibition against the compound concentration.

Rationale: The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound against lytic viruses. The reduction in the number of plaques directly correlates with the inhibition of viral replication.[14]

Protocol 5: In Vitro Kinase Inhibition Assay (Example using a Luminescence-based Assay)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the luminescence-based detection reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Rationale: Luminescence-based kinase assays are a high-throughput method for measuring kinase activity. The amount of ATP consumed in the phosphorylation reaction is quantified, providing a sensitive measure of enzyme inhibition.

Conclusion

This compound represents a highly versatile and promising scaffold for medicinal chemistry. Its rigid three-dimensional structure, coupled with strategically placed functional groups, provides an excellent starting point for the design and synthesis of novel therapeutic agents. The protocols and potential applications outlined in this guide are intended to provide researchers with a solid foundation for exploring the full potential of this and related spirocyclic systems in the ongoing quest for new and improved medicines. The inherent modularity of the synthetic routes allows for the rapid generation of diverse compound libraries, paving the way for the discovery of next-generation drugs with enhanced efficacy and safety profiles.

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Derivatization of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Derivatization of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate for Biological Screening For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 3-Azaspiro[5.5]undecane Scaffold

The incorporation of three-dimensional (3D) structural motifs is a cornerstone of modern medicinal chemistry, offering a proven strategy to escape the "flatland" of traditional aromatic-rich compound libraries. Spirocyclic systems, which feature two rings sharing a single atom, are particularly valuable as they introduce conformational rigidity and novel vectoral exits for substituent placement, often leading to improved pharmacological properties.[1] The 3-azaspiro[5.5]undecane core, in particular, has been identified as a privileged scaffold, with derivatives showing a wide spectrum of biological activities, including potential treatments for metabolic disorders, pain, and various central nervous system disorders.[2][3][4]

This guide focuses on this compound, a versatile starting material for generating a diverse library of compounds for biological screening.[5] Its structure contains three key points of chemical reactivity: an α,β-unsaturated ketone (enone), a ketone carbonyl, and a benzyl carbamate (Cbz) protected secondary amine. By selectively targeting these functional groups, a wide array of derivatives can be synthesized to probe structure-activity relationships (SAR) and identify novel bioactive agents.

This document serves as a practical guide for the strategic derivatization of this core scaffold. We provide the scientific rationale behind key synthetic transformations and offer detailed, validated protocols for execution in a laboratory setting.

Core Scaffold: Reactive Sites and Synthetic Strategy

The starting material, this compound, offers a rich platform for chemical modification. The primary sites for derivatization are illustrated below.

G Core This compound Enone α,β-Unsaturated Ketone (Positions C7-C9) Core->Enone Ketone Ketone Carbonyl (Position C9) Core->Ketone Amine Protected Amine (N-Cbz) (Position N3) Core->Amine

Key reactive sites for derivatization.

Our overall strategy involves a multi-pronged approach:

  • Modification of the Enone System: To alter the shape and electronics of the cyclohexene ring.

  • Derivatization of the Ketone Carbonyl: To introduce new functional groups and potential interaction points at the C9 position.

  • Deprotection and N-Functionalization: To unlock the core amine for extensive diversification.

These strategies can be employed sequentially to generate a library with significant structural diversity, as outlined in the workflow below.

G cluster_strategies Derivatization Strategies start_node start_node strategy_node strategy_node product_node product_node final_node final_node start Starting Material (Core Scaffold) strat1 Strategy 1: Enone Modification start->strat1 strat2 Strategy 2: Ketone Derivatization start->strat2 strat3 Strategy 3: N-Deprotection & Functionalization start->strat3 prod1 Saturated Ketone or Michael Adduct strat1->prod1 prod2 Amine, Oxime, etc. strat2->prod2 prod3 Free Amine Scaffold strat3->prod3 prod1->strat2 Sequential Modification library Diverse Compound Library prod1->library prod2->library prod3->strat2 Sequential Modification prod4 N-Acyl / N-Sulfonyl Derivatives prod3->prod4 prod4->library screening Biological Screening library->screening

General workflow for library generation.

Part 1: Derivatization of the Enone System

The α,β-unsaturated ketone is a versatile functional group. Its reactivity as a Michael acceptor allows for the introduction of various nucleophiles, while the alkene component can be selectively reduced to create a saturated cyclohexanone ring, fundamentally altering the scaffold's conformation.[6]

Protocol 1.1: Catalytic Hydrogenation of the Alkene

Rationale: Selective reduction of the carbon-carbon double bond removes the planarity of the enone system and eliminates its Michael acceptor reactivity. This modification can significantly impact how the molecule fits into a binding pocket. Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethyl acetate or methanol (approx. 0.1 M concentration), add 10% Palladium on carbon (10 mol% Pd).

  • Seal the reaction vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

  • Purify the product by flash column chromatography on silica gel if necessary.

ParameterCondition
Substrate This compound
Reagent H₂ (gas, 1 atm)
Catalyst 10% Pd/C (10 mol %)
Solvent Ethyl Acetate or Methanol
Temperature Room Temperature
Typical Yield >95%

Part 2: Derivatization of the Ketone Carbonyl

The ketone at C9 is a prime handle for introducing a wide variety of functional groups through condensation or reductive amination reactions. These modifications can introduce new hydrogen bond donors/acceptors or charged groups, which are critical for molecular recognition.[7]

Protocol 2.1: Reductive Amination

Rationale: Reductive amination is one of the most robust methods for forming C-N bonds. It proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride. This reagent is particularly useful as it is selective for the iminium ion over the ketone and is tolerant of mildly acidic conditions.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve the ketone starting material (1.0 eq) (either the enone or the saturated ketone from Protocol 1.1) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add the desired primary or secondary amine (1.1 eq) followed by acetic acid (1.1 eq) to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting amine derivative by flash column chromatography.

ParameterCondition
Substrate Spirocyclic ketone
Reagents Primary/Secondary Amine (1.1 eq), Acetic Acid (1.1 eq)
Reducing Agent Sodium Triacetoxyborohydride (1.5 eq)
Solvent 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Typical Yield 60-90%

Part 3: N-Deprotection and Functionalization

The Cbz group is a common amine protecting group that is stable to a wide range of conditions but can be readily removed, revealing the secondary amine at N3.[8] This free amine is a powerful nucleophile that can be functionalized in numerous ways to build out a library of amides, sulfonamides, and other derivatives.

Protocol 3.1: N-Cbz Deprotection via Hydrogenolysis

Rationale: The Cbz group is efficiently cleaved by catalytic hydrogenation. The reaction proceeds via cleavage of the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.[8] This method is clean and high-yielding. Caution: If the enone at C7-C8 has not been previously reduced, this procedure will likely reduce both the Cbz group and the alkene simultaneously.

Step-by-Step Protocol:

  • Dissolve the Cbz-protected spirocycle (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Add 10% Palladium on carbon (10 mol% Pd).

  • Seal the vessel, purge with nitrogen, and then introduce a hydrogen atmosphere (1 atm).

  • Stir the mixture vigorously at room temperature for 2-6 hours, monitoring by LC-MS for the disappearance of the starting material.

  • Filter the reaction through Celite® to remove the catalyst, washing with the solvent.

  • Concentrate the filtrate under reduced pressure. The resulting secondary amine is often pure enough for the next step but can be purified by chromatography if needed.

Protocol 3.2: N-Acylation of the Deprotected Amine

Rationale: Acylation of the newly revealed secondary amine is a straightforward way to introduce diverse side chains. The resulting amides are common pharmacophores that can engage in hydrogen bonding and other interactions.

Step-by-Step Protocol:

  • Dissolve the deprotected amine from Protocol 3.1 (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or THF.

  • Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final amide product by flash column chromatography or recrystallization.

ParameterCondition
Substrate Deprotected spirocyclic amine
Reagent Acid Chloride / Anhydride (1.1 eq)
Base Triethylamine (1.5 eq)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Typical Yield 85-98%

Conclusion

The this compound scaffold provides an exceptional starting point for the creation of chemically diverse compound libraries. The protocols detailed herein offer reliable and versatile methods for modifying the core structure at its three primary reactive sites. By strategically combining these transformations, researchers can rapidly generate a multitude of unique analogs for screening in various biological assays, accelerating the discovery of novel therapeutic agents.

References

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(81), 51699-51715. [Link][2][4]

  • Poblete, S., et al. (2021). Electrophilic Reactivities of Cyclic Enones and α,β-Unsaturated Lactones. The Journal of Organic Chemistry, 86(5), 3937–3951. [Link][6][9][10]

  • ResearchGate. (2010). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. Figure from: Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases. [Link][11]

  • Sumby, C. J., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(6), 673-676. [Link][12][13][14]

  • Mayr, H., & Ofial, A. R. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Organic & Biomolecular Chemistry, 19(6), 1273-1286. [Link][6]

  • Gunasekara, S., et al. (2023). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules, 28(19), 6788. [Link][15]

  • Fülöp, F., & Lázár, L. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Chemistry of Heterocyclic Compounds, 53(10/11), 1083-1099. [Link][4]

  • Lázár, L., et al. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC, 2009(6), 298-308. [Link][16]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link][1]

  • Nielsen, S. F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Omega, 6(4), 2884–2896. [Link][17]

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Application Notes and Protocols for Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Azaspirocyclic Compound in Neuroscience

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing challenge to global health. These disorders are characterized by the progressive loss of structure and function of neurons, leading to devastating cognitive and motor impairments. A common thread in the pathology of many of these diseases is the disruption of cellular homeostasis, including processes like protein folding, calcium signaling, and the response to oxidative stress.[1][2]

The 3-azaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, offering a rigid, three-dimensional framework that allows for the precise positioning of functional groups to interact with biological targets. While the specific biological activity of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate is yet to be fully elucidated, its structural similarity to other azaspirocyclic compounds that have shown activity in the central nervous system makes it a compelling candidate for investigation in neurodegenerative disease research.[3][4]

This document provides a comprehensive guide for researchers interested in exploring the therapeutic potential of this novel compound. We will delve into a plausible mechanism of action centered around the sigma-1 receptor, a key player in neuronal survival, and provide detailed protocols for in vitro and in vivo studies to rigorously evaluate its neuroprotective effects.

Hypothesized Mechanism of Action: A Focus on the Sigma-1 Receptor

The sigma-1 receptor (S1R) is an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondria interface.[5][6] It plays a crucial role in maintaining cellular homeostasis and has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders.[7][8][9] S1R is involved in regulating calcium homeostasis, mitigating ER stress, reducing oxidative stress, and modulating neuroinflammation, all of which are implicated in the pathophysiology of neurodegenerative diseases.[5][6]

Agonism of the S1R has been shown to be neuroprotective in various preclinical models of neurodegeneration.[10][11] Given that other azaspirocyclic compounds have been identified as potent sigma receptor modulators, we hypothesize that this compound may act as a sigma-1 receptor agonist.[3]

The proposed mechanism of action is illustrated below:

Sigma-1 Receptor Pathway cluster_0 Neurodegenerative Stressors cluster_1 Cellular Dysfunction cluster_2 Therapeutic Intervention cluster_3 Neuroprotective Outcomes Oxidative Stress Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage induces ER Stress ER Stress ER Stress->Neuronal Damage induces Protein Misfolding Protein Misfolding Protein Misfolding->Neuronal Damage induces Compound Benzyl 9-oxo-3-azaspiro [5.5]undec-7-ene-3-carboxylate S1R Sigma-1 Receptor (S1R) Compound->S1R activates (hypothesized) Ca_Homeostasis Improved Ca2+ Homeostasis S1R->Ca_Homeostasis promotes Reduced_ER_Stress Reduced ER Stress S1R->Reduced_ER_Stress promotes Enhanced_Plasticity Enhanced Neuronal Plasticity S1R->Enhanced_Plasticity promotes Neuronal_Survival Increased Neuronal Survival Ca_Homeostasis->Neuronal_Survival leads to Reduced_ER_Stress->Neuronal_Survival leads to Enhanced_Plasticity->Neuronal_Survival leads to Neuronal_Survival->Neuronal Damage counteracts

Caption: Hypothesized neuroprotective mechanism of this compound via sigma-1 receptor activation.

Experimental Workflows for Compound Evaluation

A multi-tiered approach is recommended to systematically evaluate the neuroprotective potential of this compound. This workflow progresses from initial in vitro screening to more complex in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture SH-SY5Y Cell Culture and Differentiation Neurotoxicity_Assay Neurotoxicity Assay (e.g., with 6-OHDA or Amyloid-beta) Cell_Culture->Neurotoxicity_Assay Cells for Assay Neuroprotection_Assay Neuroprotection Assay (Compound Treatment) Neurotoxicity_Assay->Neuroprotection_Assay Induce Damage Data_Analysis_In_Vitro Data Analysis: Cell Viability (MTT, LDH) Neurite Outgrowth Neuroprotection_Assay->Data_Analysis_In_Vitro Generate Data Animal_Model Alzheimer's Disease Mouse Model (e.g., APP/PS1) Data_Analysis_In_Vitro->Animal_Model Promising results lead to Compound_Admin Compound Administration (e.g., oral gavage, i.p.) Animal_Model->Compound_Admin Treat Animals Behavioral_Testing Behavioral Testing (Morris Water Maze) Compound_Admin->Behavioral_Testing Assess Cognition Histopathology Post-mortem Analysis: Immunohistochemistry (Amyloid Plaques, Tau) Behavioral_Testing->Histopathology After Behavioral Tests Data_Analysis_In_Vivo Data Analysis: Cognitive Performance Plaque Load Histopathology->Data_Analysis_In_Vivo Generate Data

Caption: A structured workflow for evaluating the neuroprotective effects of the compound, from in vitro screening to in vivo validation.

In Vitro Protocols: SH-SY5Y Human Neuroblastoma Cell Line

The SH-SY5Y cell line is a widely used and well-characterized in vitro model for neurodegenerative disease research.[12][13] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying neuroprotective and neurotoxic effects of novel compounds.[13][14]

Protocol 1: Culture and Differentiation of SH-SY5Y Cells

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Complete Growth Medium: 1:1 mixture of Eagle's Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[15]

  • Differentiation Medium: Base medium (MEM/F12) with 1% FBS and 10 µM Retinoic Acid (RA).[13]

  • Standard cell culture flasks, plates, and consumables.

Procedure:

  • Thawing and Plating: Rapidly thaw a cryovial of SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 ml of pre-warmed Complete Growth Medium. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh Complete Growth Medium and plate in a T-75 flask.[13][16]

  • Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency using 0.25% Trypsin-EDTA.[15][16]

  • Differentiation: For neuroprotection assays, plate the cells at a density of 1 x 10^5 cells/cm² in the desired culture plates. After 24 hours, replace the Complete Growth Medium with Differentiation Medium. Culture for 5-7 days, replacing the medium every 2-3 days, to induce a differentiated, neuron-like phenotype.[13][14]

Protocol 2: In Vitro Neuroprotection Assay against Amyloid-Beta Toxicity

Objective: To determine if this compound can protect differentiated SH-SY5Y cells from amyloid-beta (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease.

Materials:

  • Differentiated SH-SY5Y cells in 96-well plates.

  • Amyloid-beta 25-35 (Aβ₂₅₋₃₅) peptide.

  • This compound stock solution (dissolved in DMSO, then diluted in culture medium).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Plating and Differentiation: Plate and differentiate SH-SY5Y cells in 96-well plates as described in Protocol 1.

  • Compound Pre-treatment: Prepare serial dilutions of the test compound in Differentiation Medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 2 hours at 37°C. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Aβ₂₅₋₃₅ Treatment: Prepare a working solution of Aβ₂₅₋₃₅ in Differentiation Medium (final concentration typically 10-25 µM). Add 10 µL of the Aβ₂₅₋₃₅ solution to all wells except the control wells. Incubate for 24-48 hours at 37°C.

  • MTT Assay for Cell Viability:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot a dose-response curve to determine the EC₅₀ of the compound's neuroprotective effect.

Expected Outcomes:

Treatment GroupExpected Cell Viability (%)Interpretation
Control (no treatment)100%Baseline cell health
Vehicle + Aβ₂₅₋₃₅40-60%Aβ-induced neurotoxicity
Compound (low dose) + Aβ₂₅₋₃₅50-70%Partial neuroprotection
Compound (high dose) + Aβ₂₅₋₃₅80-100%Significant neuroprotection
Compound alone (high dose)>95%Compound is not toxic at this concentration

In Vivo Protocols: Alzheimer's Disease Mouse Model

Transgenic mouse models that recapitulate key aspects of Alzheimer's disease pathology, such as the APP/PS1 model which develops amyloid plaques, are invaluable for preclinical evaluation of therapeutic candidates.[17][18][19]

Protocol 3: Evaluation of Cognitive Enhancement in an APP/PS1 Mouse Model

Objective: To assess whether chronic administration of this compound can ameliorate the cognitive deficits observed in a transgenic mouse model of Alzheimer's disease.

Animals:

  • APP/PS1 transgenic mice and wild-type littermates (age 6-8 months, when cognitive deficits are apparent).

Materials:

  • This compound formulated for in vivo administration (e.g., in a vehicle of saline with 5% DMSO and 5% Tween 80).

  • Morris Water Maze (MWM) apparatus.[20][21]

Procedure:

  • Compound Administration: Randomly assign APP/PS1 mice to a vehicle control group and one or more compound treatment groups (e.g., 1, 5, and 10 mg/kg). Administer the compound or vehicle daily via oral gavage or intraperitoneal injection for 4-6 weeks.

  • Morris Water Maze (MWM) Test: In the final week of treatment, perform the MWM test to assess spatial learning and memory.[21][22][23]

    • Acquisition Phase (4-5 days): Four trials per day. Place the mouse in the pool at one of four starting positions, allowing it to search for a hidden platform. Record the escape latency (time to find the platform).[21][24]

    • Probe Trial (1 day after acquisition): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[20][23]

  • Tissue Collection and Analysis: Following behavioral testing, euthanize the animals and collect brain tissue for immunohistochemical analysis of amyloid plaque burden (e.g., using 4G8 or 6E10 antibodies).

Data Analysis and Expected Outcomes:

ParameterAPP/PS1 + VehicleAPP/PS1 + CompoundWild-Type + VehicleInterpretation
Escape Latency (Day 4) High (e.g., 45s)Reduced (e.g., 25s)Low (e.g., 15s)Compound improves spatial learning.
Time in Target Quadrant Low (e.g., 20%)Increased (e.g., 40%)High (e.g., 50%)Compound enhances memory retention.
Amyloid Plaque Load HighPotentially ReducedNoneCompound may have disease-modifying effects.

Conclusion and Future Directions

The application notes and protocols outlined here provide a robust framework for the initial investigation of this compound as a potential therapeutic agent for neurodegenerative diseases. Based on its structural class, a plausible and testable hypothesis is its action as a sigma-1 receptor agonist. The proposed experimental workflow, from in vitro neuroprotection assays to in vivo cognitive assessments, will enable researchers to systematically evaluate its efficacy.

Positive results from these studies would warrant further investigation into the compound's precise mechanism of action, including receptor binding assays to confirm its interaction with the sigma-1 receptor and other potential targets. Further studies could also explore its effects on other pathological hallmarks of neurodegeneration, such as tau hyperphosphorylation and neuroinflammation. The exploration of novel chemical entities like this compound is essential in the ongoing quest for effective treatments for these devastating diseases.

References

  • The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. (n.d.). Google Books.
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  • Nguyen, L., et al. (2015). Role of sigma-1 Receptors in Neurodegenerative Diseases. PubMed.
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  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (2020). Frontiers.
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  • Sigma-1 Receptor Agonists - Pipeline Insight, 2025. (2025). Research and Markets.
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  • Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (2019). DB-ALM.
  • Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders. (2023). MDPI.
  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. (n.d.). National Center for Biotechnology Information.
  • Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson's Disease Mouse Models. (2022). PubMed.
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Application Notes & Protocols: In Vitro Characterization of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The rigorous in vitro evaluation of novel chemical entities is a foundational pillar of modern drug discovery.[1] This process provides critical early insights into a compound's biological activity, mechanism of action, potency, and potential liabilities, thereby guiding rational drug development and minimizing late-stage failures.[2][3] This technical guide presents a structured framework for the initial in vitro characterization of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, a novel azaspirocyclic compound. The methodologies described herein are designed to serve as a comprehensive, adaptable template for researchers seeking to systematically profile new therapeutic candidates, starting from broad toxicity assessments and progressing to more specific target-based and cell-based functional assays.

Introduction to this compound

This compound is a synthetic organic compound featuring a spirocyclic core.

  • Molecular Formula: C₁₈H₂₁NO₃[4][5]

  • Molecular Weight: 299.37 g/mol [5]

  • Structure:

    
    

    (Image Source: PubChem CID 23435732)

Given its novelty, a systematic in vitro screening cascade is essential to elucidate its biological profile. Such studies help predict how a therapy might behave in vivo and can accelerate drug development by allowing many compounds to be tested simultaneously.[2] This guide outlines a logical progression of assays to determine cytotoxicity, screen for enzyme inhibition, assess receptor binding, and analyze effects on intracellular signaling pathways.

Foundational Assessment: Cell Viability and Cytotoxicity

A primary and essential step in characterizing any new compound is to determine its effect on cell viability.[6] This establishes a therapeutic window and distinguishes between targeted, specific effects and general toxicity. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]

Principle of the MTT Assay

Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells. Solubilizing these crystals and measuring the absorbance provides a quantitative measure of cell viability.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_readout Phase 3: Readout cluster_analysis Phase 4: Analysis seed 1. Seed Cells in 96-well plate (e.g., 5,000 cells/well) adhere 2. Incubate 24h for cell adherence seed->adhere treat 3. Treat with serial dilutions of Test Compound (0.1 nM to 100 µM) adhere->treat incubate 4. Incubate for 48-72h treat->incubate mtt 5. Add MTT Reagent (5 mg/mL) Incubate 4h incubate->mtt solubilize 6. Solubilize Formazan (e.g., with DMSO) mtt->solubilize read 7. Measure Absorbance at 570 nm solubilize->read analyze 8. Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.[1]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., from 0.1 nM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Causality: Including a wide concentration range is crucial for generating a complete dose-response curve to accurately calculate the IC₅₀.

  • Controls (Self-Validation):

    • Vehicle Control: Treat cells with medium containing the highest concentration of DMSO used in the dilutions (typically ≤0.5%) to assess solvent toxicity.

    • Untreated Control: Cells in culture medium only (represents 100% viability).

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

    • Blank: Wells with medium only (no cells) to provide a background reading.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]

    • Causality: This incubation period allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical Cytotoxicity Profile
Cell LineTissue of OriginIC₅₀ (µM)
MCF-7Breast Adenocarcinoma25.4
HCT116Colorectal Carcinoma42.1
A549Lung Carcinoma> 100
HEK293Normal Kidney> 100

Target-Based Screening: Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[8] A general enzyme inhibition assay provides a framework to screen the compound against a panel of relevant enzymes (e.g., kinases, proteases, or histone deacetylases) to identify potential molecular targets.

Principle of Enzyme Inhibition Assays

These assays measure the rate of an enzymatic reaction by monitoring the consumption of a substrate or the formation of a product over time.[9] The presence of an inhibitor will decrease the reaction rate. By testing a range of inhibitor concentrations, one can determine its potency (IC₅₀).

Experimental Workflow: General Enzyme Inhibition

Enzyme_Inhibition_Workflow cluster_prep Phase 1: Assay Setup cluster_reaction Phase 2: Reaction & Measurement cluster_analysis Phase 3: Analysis reagents 1. Prepare Reagents: Enzyme, Buffer, Inhibitor Dilutions plate 2. Add Enzyme & Inhibitor to 96-well plate reagents->plate preincubate 3. Pre-incubate (Allows inhibitor binding) plate->preincubate initiate 4. Initiate Reaction by adding Substrate preincubate->initiate measure 5. Measure Signal (Absorbance/Fluorescence) kinetically initiate->measure analyze 6. Calculate Reaction Rates & Determine IC50 measure->analyze

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

Detailed Protocol: General Spectrophotometric Inhibition Assay
  • Reagent Preparation:

    • Prepare stock solutions of the purified enzyme, its corresponding substrate, and the test compound in an appropriate assay buffer.[10] The final DMSO concentration should be kept low (e.g., ≤1%) to avoid interfering with enzyme activity.[10]

  • Assay Setup (96-well plate):

    • Test Wells: Add enzyme solution and various concentrations of this compound.

    • Control Wells (100% activity): Add enzyme solution and vehicle (DMSO in buffer).[10]

    • Blank Wells: Add assay buffer and vehicle (no enzyme).

  • Pre-incubation: Incubate the plate at the enzyme's optimal temperature for 10-15 minutes.

    • Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for detecting time-dependent or slow-binding inhibitors.[8]

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.[8]

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence at regular intervals. The wavelength depends on the specific substrate/product being detected.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.[10]

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[Inhibitor] to calculate the IC₅₀ value.

Data Presentation: Hypothetical Kinase Inhibition Profile
Kinase TargetIC₅₀ (nM)
FGFR189.5
VEGFR2150.2
SRC> 10,000
ABL1> 10,000

Target-Based Screening: Receptor Binding Assays

Receptor binding assays are used to determine if a compound interacts with a specific cellular receptor.[11] A competitive binding assay is a common format where the test compound competes with a known, labeled ligand for binding to the receptor.

Principle of Competitive Binding Assays

This technique relies on the interaction between a labeled ligand (e.g., radiolabeled or fluorescent) and a receptor.[12] An unlabeled test compound is introduced to compete for the same binding site. A potent compound will displace the labeled ligand, resulting in a decreased signal. The amount of signal reduction is proportional to the affinity of the test compound for the receptor.

Detailed Protocol: Radioligand Competitive Binding Assay
  • Reagent Preparation:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Select a suitable radioligand (e.g., ³H or ¹²⁵I-labeled) with high affinity and specificity for the target receptor.

    • Prepare serial dilutions of the unlabeled test compound.

  • Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its K_d value), and varying concentrations of the test compound.[13]

    • Causality: Using the radioligand at its K_d concentration ensures that the assay is sensitive to competitive displacement by the test compound.[13]

  • Controls (Self-Validation):

    • Total Binding: Receptor + Radioligand (no competitor).

    • Non-specific Binding (NSB): Receptor + Radioligand + a high concentration of a known, unlabeled ligand to saturate all specific binding sites.[13]

  • Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium. The time and temperature are specific to the receptor-ligand pair.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the receptor-membrane complexes.[12]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀, which can then be used to calculate the inhibitory constant (K_i).

Data Presentation: Hypothetical Receptor Binding Profile
Receptor TargetRadioligandK_i (nM)
Dopamine D2[³H]-Spiperone5,200
Serotonin 5-HT2A[³H]-Ketanserin875
Adrenergic α1[³H]-Prazosin> 10,000

Cell-Based Functional Assay: Signaling Pathway Analysis

To understand a compound's effect in a more biologically relevant context, cell-based assays that monitor the activity of specific signaling pathways are invaluable.[14][15] Reporter-gene assays are a powerful tool for this purpose.

Principle of Luciferase Reporter-Gene Assays

These assays use a cell line that has been engineered to contain a reporter gene (e.g., firefly luciferase) under the control of a promoter with response elements for a specific signaling pathway.[16] When the pathway is activated or inhibited, it alters the transcription of the reporter gene, leading to a measurable change in luciferase expression and, consequently, light output.

Experimental Workflow: Signaling Pathway Reporter Assay

Reporter_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_readout Phase 3: Readout cluster_analysis Phase 4: Analysis seed 1. Seed Reporter Cell Line in 96-well plate adhere 2. Incubate 24h seed->adhere treat 3. Treat with Test Compound adhere->treat stimulate 4. Add Pathway Agonist (if studying inhibition) treat->stimulate incubate 5. Incubate for 6-24h stimulate->incubate lyse 6. Lyse Cells incubate->lyse reagent 7. Add Luciferase Substrate (Luciferin) lyse->reagent read 8. Measure Luminescence reagent->read analyze 9. Calculate Pathway Activity & Determine EC50/IC50 read->analyze

Caption: General workflow for a luciferase-based signaling pathway reporter assay.

Detailed Protocol: NF-κB Pathway Inhibition Assay
  • Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-luciferase reporter construct in a white, opaque 96-well plate.

  • Treatment: Treat cells with serial dilutions of this compound for 1 hour.

  • Stimulation: Stimulate the NF-κB pathway by adding an agonist, such as Tumor Necrosis Factor-alpha (TNF-α), to all wells except the negative control.

    • Causality: Pre-incubation with the inhibitor before adding the agonist allows the compound to act on its intracellular target and block the subsequent signaling cascade.

  • Controls (Self-Validation):

    • Negative Control: Unstimulated cells (baseline pathway activity).

    • Positive Control: Cells stimulated with TNF-α only (maximum pathway activation).

    • Vehicle Control: Cells treated with vehicle + TNF-α.

  • Incubation: Incubate the plate for 6-8 hours to allow for transcription and translation of the luciferase reporter.

  • Lysis and Detection: Lyse the cells and measure luciferase activity by adding a luciferin-containing reagent and measuring the resulting luminescence on a plate reader.

  • Data Analysis: Normalize the luminescence readings to the positive control. Plot the normalized pathway activity against the log of the compound concentration to determine the IC₅₀ for pathway inhibition.

References

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  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Retrieved from [Link]

  • Edmondson, D. E. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(23), 7381. Retrieved from [Link]

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  • Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 256-267. Retrieved from [Link]

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Application Note: Strategic Functionalization of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the chemical reactivity of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, a versatile spirocyclic building block. The inherent structural features—an α,β-unsaturated ketone, a sterically defined spirocyclic core, and a carbamate-protected secondary amine—offer multiple avenues for selective modification. We will explore its reactions with both nucleophilic and electrophilic reagents, providing mechanistic insights, field-proven protocols, and strategic considerations for its incorporation into complex molecular scaffolds relevant to medicinal chemistry and materials science.

Introduction: A Scaffold of Opportunity

This compound is a unique molecular scaffold that combines several key functional groups, making it a valuable intermediate in synthetic chemistry.[1][2] The spirocyclic junction introduces a rigid, three-dimensional architecture, which is increasingly sought after in drug discovery to explore new chemical space. The molecule's reactivity is primarily governed by three distinct regions:

  • The Electrophilic α,β-Unsaturated System: The conjugated enone is a classic Michael acceptor, susceptible to 1,4-conjugate addition by soft nucleophiles. It also contains a carbonyl group that can undergo 1,2-addition.

  • The α-Protons: The protons adjacent to the carbonyl group are acidic and can be removed to form an enolate, which can then react with various electrophiles.

  • The N-Cbz Protecting Group: The benzyloxycarbonyl (Cbz) group provides robust protection for the nitrogen atom but can be selectively removed to unmask a nucleophilic secondary amine for further functionalization.[3]

This guide will dissect the reactivity at each of these sites, providing a strategic map for the selective modification of this scaffold.

Navigating the Reactivity Landscape

The choice of reagent and reaction conditions dictates the outcome of reactions with the target scaffold. A fundamental understanding of hard and soft acid and base (HSAB) theory is crucial for predicting regioselectivity.[4]

SM This compound P_14 1,4-Conjugate Addition Product (Saturated Ketone) SM->P_14 P_12 1,2-Addition Product (Allylic Alcohol) SM->P_12 P_alpha α-Functionalized Product SM->P_alpha P_deprotect Deprotected Spirocycle (Secondary Amine) SM->P_deprotect Nuc Nucleophiles (Soft: R2CuLi, RSH, Amines) (Hard: RLi, RMgBr) Nuc->SM 1,4-Addition (Soft Nu⁻) 1,2-Addition (Hard Nu⁻) Elec Electrophiles (R-X, Aldehydes) Elec->SM + Base (LDA, NaH) Enolate Formation Deprotect Deprotection (H2, Pd/C) Deprotect->SM Cbz Cleavage P_N_Func N-Functionalized Product P_deprotect->P_N_Func + Electrophile (E+)

Figure 1: Overview of the primary reaction pathways for the functionalization of the title compound.

Reactions with Nucleophiles: Mastering Regioselectivity

The primary site of nucleophilic attack is the α,β-unsaturated ketone system. The regiochemical outcome—either direct 1,2-addition to the carbonyl or 1,4-conjugate (Michael) addition to the β-carbon—is a classic case of kinetic versus thermodynamic control, heavily influenced by the nature of the nucleophile.[5][6][7]

1,4-Conjugate Addition (Michael Addition)

Soft, polarizable nucleophiles preferentially attack the "soft" electrophilic β-carbon, leading to the thermodynamically favored 1,4-adduct.[4][7] This reaction is one of the most powerful C-C and C-heteroatom bond-forming reactions in organic synthesis.

Common "Soft" Nucleophiles:

  • Organocuprates (Gilman Reagents): Lithium diorganocopper reagents (R₂CuLi) are exemplary for adding alkyl, vinyl, and aryl groups with high 1,4-selectivity.[5][6]

  • Thiols: Thiolates are excellent soft nucleophiles that readily undergo conjugate addition, often under mild basic or even neutral conditions.[8]

  • Amines and Enamines: Secondary amines and enamines are effective nucleophiles for 1,4-additions, leading to β-amino ketones.[4][7]

  • Stabilized Carbanions: Enolates derived from malonates, β-ketoesters, and cyanoacetates are classic Michael donors.

Figure 2: Generalized mechanism of 1,4-conjugate nucleophilic addition.

Stereochemical Considerations: Nucleophilic attack on the cyclohexenone ring can occur from either the axial or equatorial face. The stereochemical outcome is influenced by a balance of steric hindrance and stereoelectronic effects, such as torsional strain in the transition state.[9][10] For spirocyclic systems, the fixed conformation of the adjacent piperidine ring can impart significant facial bias, potentially leading to high diastereoselectivity. It is critical to determine the product's stereochemistry experimentally (e.g., via NOESY NMR).

1,2-Direct Addition

Hard, non-polarizable nucleophiles, such as organolithium and Grignard reagents, tend to attack the hard electrophilic carbonyl carbon in an irreversible, kinetically controlled manner.[11] This results in the formation of an allylic alcohol.

Reagent TypePredominant ReactionProduct TypeMechanistic Control
R₂CuLi (Gilman)1,4-Conjugate AdditionSaturated KetoneThermodynamic
R-SH (Thiols)1,4-Conjugate Additionβ-Thioether KetoneThermodynamic
R-MgBr (Grignard)1,2-Direct AdditionAllylic AlcoholKinetic
R-Li (Organolithium)1,2-Direct AdditionAllylic AlcoholKinetic

Table 1: Regioselectivity of Nucleophilic Addition based on Reagent Type.

Protocol 1: Diastereoselective Michael Addition of Thiophenol

This protocol details the 1,4-conjugate addition of a soft thiol nucleophile, a reaction known for its high efficiency and selectivity.[8]

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 299 mg, 1.0 mmol) and dissolve in anhydrous DCM (10 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (0.21 mL, 1.5 mmol), followed by the dropwise addition of thiophenol (0.11 mL, 1.1 mmol).

    • Scientist's Note: Triethylamine acts as a base to deprotonate the thiol, generating the more nucleophilic thiolate anion in situ. The reaction is performed at 0 °C to moderate the reaction rate and enhance selectivity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure β-thioether product.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Analyze stereochemistry using 2D NMR techniques (NOESY/ROESY).

Reactions with Electrophiles: The Power of the Enolate

The presence of α-protons on the saturated side of the enone allows for deprotonation to form a resonance-stabilized enolate intermediate. This nucleophilic enolate can then be trapped with a variety of electrophiles, primarily at the α-carbon.

α-Alkylation

The formation of a kinetic or thermodynamic enolate is key.

  • Kinetic Enolate: Formed rapidly at low temperatures (e.g., -78 °C) using a strong, sterically hindered base like Lithium Diisopropylamide (LDA). Deprotonation occurs at the less substituted α-carbon. In this specific molecule, both α-carbons are equivalent in terms of substitution, but may differ sterically.

  • Thermodynamic Enolate: Formed under equilibrium conditions (higher temperatures, weaker base like NaH or alkoxides), favoring the more substituted, thermodynamically stable enolate.

Start Saturated Ketone (from 1,4-addition or hydrogenation) Enolate Lithium Enolate (Nucleophilic) Start->Enolate Deprotonation Base Strong Base (LDA, -78°C) Base->Enolate Product α-Alkylated Product Enolate->Product SN2 Attack Electrophile Electrophile (e.g., CH3I) Electrophile->Product

Figure 3: Workflow for the α-alkylation of the spirocyclic ketone via a lithium enolate intermediate.

Unmasking the Nitrogen: Cbz-Deprotection and N-Functionalization

The Cbz group is a versatile protecting group, stable to a wide range of conditions but readily cleaved by catalytic hydrogenation.[3] This two-step deprotection/functionalization sequence is a powerful strategy for introducing diversity at the N-3 position.

Cbz Deprotection

The most common method for Cbz removal is hydrogenolysis.

  • Reagents: Hydrogen gas (H₂) or a transfer hydrogenation source (e.g., ammonium formate) with a palladium catalyst (e.g., Pd/C).

  • Mechanism: The reaction proceeds via cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[3]

    • Scientist's Note: A significant advantage of this method is that it simultaneously reduces the enone's C=C double bond if it is still present, leading directly to the saturated spirocyclic secondary amine.

N-Functionalization

The resulting secondary amine is a potent nucleophile and can react with a wide array of electrophiles:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃).

Protocol 2: Cbz-Deprotection and N-Acetylation

This protocol describes the removal of the Cbz group via hydrogenolysis, followed by acylation of the resulting secondary amine.

Materials:

  • Part A (Deprotection):

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen balloon or Parr hydrogenator

  • Part B (Acetylation):

    • Crude 3-azaspiro[5.5]undecan-9-one (from Part A)

    • Acetyl chloride (1.1 eq)

    • Triethylamine (2.2 eq)

    • Dichloromethane (DCM)

Procedure:

Part A: Hydrogenolysis

  • Reaction Setup: To a hydrogenation flask, add the starting material (299 mg, 1.0 mmol) and MeOH (15 mL). Carefully add 10% Pd/C (e.g., 30 mg).

    • Safety Note: Palladium on carbon is flammable, especially when dry or in the presence of solvents. Handle with care in a well-ventilated fume hood.

  • Hydrogenation: Secure the flask to a hydrogenator or purge with H₂ gas from a balloon. Stir the suspension vigorously under a positive pressure of H₂ (1 atm to 50 psi) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours. The disappearance of the starting material and the UV-active benzyl group serves as an indicator.

  • Workup: Carefully vent the hydrogen atmosphere and replace it with an inert gas (N₂ or Ar). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 3-azaspiro[5.5]undecan-9-one is often used directly in the next step without further purification.

Part B: N-Acetylation

  • Reaction Setup: Dissolve the crude amine from Part A in anhydrous DCM (10 mL) and cool to 0 °C.

  • Reagent Addition: Add triethylamine (0.31 mL, 2.2 mmol), followed by the dropwise addition of acetyl chloride (0.08 mL, 1.1 mmol).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours.

  • Workup and Purification: Perform an aqueous workup as described in Protocol 1. Purify the crude product by flash column chromatography to yield the N-acetylated spirocycle.

Conclusion and Outlook

This compound is a scaffold with well-defined and orthogonal reactive sites. By carefully selecting reagents and conditions, chemists can achieve selective functionalization through:

  • 1,4-Conjugate Addition with soft nucleophiles to modify the cyclohexenone ring.

  • α-Alkylation via enolate intermediates to introduce substituents adjacent to the carbonyl.

  • N-Functionalization following a straightforward Cbz-deprotection step.

This strategic control allows for the rapid generation of diverse libraries of complex, three-dimensional molecules. The protocols and principles outlined in this guide provide a robust foundation for leveraging this valuable building block in the pursuit of novel therapeutics and advanced materials.

References

  • Ranu, B. C., & Das, A. (2004). Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System. The Journal of Organic Chemistry, 69(26), 9229–9232. [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. ResearchGate. [Link]

  • Báez, A., et al. (2021). Construction of NH-Unprotected Spiropyrrolidines and Spiroisoindolines by [4+1] Cyclizations of γ-Azidoboronic Acids with Cyclic N-Sulfonylhydrazones. Angewandte Chemie International Edition, 60(52), 27153-27159. [Link]

  • OpenStax. (2023). 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Nucleophilic conjugate addition. Wikipedia. [Link]

  • D'hooghe, M., & De Kimpe, N. (2015). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 20(7), 11777-11822. [Link]

  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552. [Link]

  • Frank, É., et al. (2001). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC. [Link]

  • The Organic Chemistry Tutor. (2020). Conjugate Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. YouTube. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 12(18), 4140-4143. [Link]

  • Li, Z., et al. (2022). Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones. Molecules, 27(3), 1033. [Link]

  • Dalal Institute. (n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. Dalal Institute. [Link]

  • Chemistry LibreTexts. (2014). 18.14 Stereochemistry of Nucleophilic Addition Reactions: Re and Si Faces. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • ACS Publications. (n.d.). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society. [Link]

  • Venit, J. J., et al. (1983). Studies on the synthesis of 1-azaspiro[5.5]undecanes related to histrionicotoxin. The Journal of Organic Chemistry, 48(6), 881-886. [Link]

  • The Chemistorian. (2022). An Animated Explanation of Nucleophilic Addition. YouTube. [Link]

  • ChemSrc. (n.d.). CAS 189333-18-4 | this compound. ChemSrc. [Link]

  • PubChem. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]

  • Sadowski, B., & Gryko, D. T. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3901. [Link]

  • Chemdad. (n.d.). tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Chongqing Chemdad Co., Ltd. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. The unique three-dimensional architecture of azaspiro[5.5]undecane derivatives makes them compelling building blocks in drug discovery, known to enhance potency, selectivity, and pharmacokinetic profiles.[1][2]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, empowering you to optimize your reaction yields and purity.

Section 1: Synthesis Overview and Key Mechanistic Considerations

The synthesis of this spirocyclic enone is typically approached via a convergent strategy that constructs the quaternary spiro-center through a key carbon-carbon bond-forming event. A common and logical pathway involves a variation of the Robinson annulation, which consists of a Michael addition followed by an intramolecular aldol condensation.

The primary challenge in this synthesis is the efficient formation of the spirocyclic core. The creation of a quaternary carbon center shared by two rings can be sterically hindered and entropically unfavorable, often leading to side reactions or low conversion rates.[3][4]

G cluster_0 Phase 1: Michael Addition cluster_1 Phase 2: Intramolecular Cyclization (Aldol) cluster_2 Phase 3: Final Steps Start Starting Materials: - N-Cbz-4-piperidone - Methyl vinyl ketone (MVK) Michael_Adduct Formation of Michael Adduct (Acyclic Intermediate) Start->Michael_Adduct Base (e.g., LHMDS, NaOEt) Cyclization Intramolecular Aldol Condensation Michael_Adduct->Cyclization Base or Acid Catalyst Dehydration Dehydration to Enone Cyclization->Dehydration Purification Purification (Column Chromatography / Recrystallization) Dehydration->Purification Product Target Molecule: This compound Purification->Product

Caption: General workflow for the synthesis of the target spirocycle.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?

A1: Low yield is the most frequent complaint and can stem from several root causes. A systematic approach is the key to diagnosis.

  • Probable Cause 1: Ineffective Deprotonation / Enolate Formation

    • Explanation: The initial step requires the formation of an enolate from N-Cbz-4-piperidone. If the base is not strong enough, is wet, or is sterically hindered, this equilibrium will not favor the enolate, preventing the subsequent Michael addition.

    • Solution:

      • Base Selection: Switch to a stronger, non-nucleophilic base like Lithium Hexamethyldisilazide (LHMDS) or Lithium Diisopropylamide (LDA).

      • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and that all solvents are rigorously anhydrous. Water will quench the strong base and the enolate.

      • Temperature Control: Form the enolate at a low temperature (-78 °C) to prevent base-catalyzed self-condensation of the piperidone starting material.

  • Probable Cause 2: Incomplete Reaction

    • Explanation: The cyclization step can be slow. If the reaction is stopped prematurely, a significant amount of the acyclic Michael adduct intermediate may remain.

    • Solution:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. Compare the reaction mixture against spots of your starting materials. The product should be a new, typically less polar, spot.

      • Extended Reaction Time: If starting material or intermediate persists, consider extending the reaction time.

      • Increased Temperature: Cautiously increase the temperature after the initial addition. While enolate formation is best done cold, the cyclization may require thermal energy. Refluxing in a solvent like ethanol or toluene with a suitable base is a common strategy.

  • Probable Cause 3: Decomposition

    • Explanation: The starting materials, intermediate, or even the final product might be sensitive to the reaction conditions (e.g., strong base, high heat).[3] Decomposition is often visible as a darkening of the reaction mixture or the appearance of numerous spots on a TLC plate.

    • Solution: Screen milder catalysts or bases. For instance, using a weaker base like potassium carbonate in a protic solvent at a moderate temperature might prevent decomposition while still promoting the reaction.

Q2: My NMR spectrum is complex, suggesting a mixture of products. What are the likely side products?

A2: The formation of multiple products often points to issues with reaction control.

  • Probable Cause 1: Polymezerization of Michael Acceptor

    • Explanation: Methyl vinyl ketone (MVK) is highly susceptible to base-catalyzed polymerization. If the enolate is not formed efficiently before MVK is introduced, the base may simply polymerize the MVK.

    • Solution:

      • Reverse Addition: Add the MVK solution slowly to the pre-formed enolate at low temperature. This ensures the MVK always encounters an excess of the nucleophile rather than free base.

      • Use Fresh MVK: MVK can polymerize on storage. Use freshly distilled or purchased MVK for best results.

  • Probable Cause 2: Formation of Regioisomers or Other Condensation Products

    • Explanation: While less common for this specific substrate, alternative enolates could form, or the intermediate could undergo undesired intermolecular reactions if the concentration is too high.

    • Solution: Maintain dilute reaction conditions to favor the desired intramolecular cyclization. Ensure the temperature is well-controlled to favor the thermodynamically preferred product.

G Start Low Yield Observed Check_TLC Monitor Reaction via TLC/LC-MS Start->Check_TLC Decision_SM Is Starting Material (SM) Present? Check_TLC->Decision_SM Incomplete_Rxn Diagnosis: Incomplete Reaction Decision_SM->Incomplete_Rxn Yes Decision_Decomp Are there multiple new spots or streaking? Decision_SM->Decision_Decomp No Action_TimeTemp Action: - Increase reaction time - Cautiously increase temperature Incomplete_Rxn->Action_TimeTemp Decomposition Diagnosis: Decomposition Decision_Decomp->Decomposition Yes Check_Base Diagnosis: Ineffective Enolate Formation Decision_Decomp->Check_Base No Action_Milder Action: - Use milder base/catalyst - Lower reaction temperature Decomposition->Action_Milder Action_Base Action: - Use stronger, anhydrous base (LHMDS) - Ensure strict anhydrous conditions Check_Base->Action_Base

Caption: Logical workflow for troubleshooting low product yield.

Q3: The product is difficult to purify. What purification strategies are most effective?

A3: Purification of spirocyclic compounds can be non-trivial due to the presence of closely related impurities.[3]

  • Challenge 1: Co-elution with Intermediates

    • Explanation: The acyclic Michael adduct intermediate may have a polarity very similar to the final product, making separation by standard column chromatography difficult.

    • Solution:

      • Drive the Reaction to Completion: The best solution is to ensure no intermediate remains. Re-subject the impure material to the reaction conditions (e.g., reflux with a catalytic amount of base) to force the cyclization to completion.

      • Optimize Chromatography: Use a shallow solvent gradient during flash chromatography. A switch from a standard ethyl acetate/hexanes system to a dichloromethane/methanol system can sometimes provide better resolution.

  • Challenge 2: Product Instability

    • Explanation: The enone functionality can be sensitive to acidic or basic conditions, potentially causing decomposition on silica gel (which is slightly acidic).

    • Solution:

      • Neutralize Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a neutralising agent like triethylamine (~0.5-1%).

      • Alternative Stationary Phases: Consider using neutral alumina or C18 reversed-phase chromatography for highly sensitive compounds.

      • Recrystallization: If a solid, recrystallization is often the best method for achieving high purity. Screen various solvent systems (e.g., ethyl acetate/hexanes, ethanol, isopropanol) to find one that yields high-quality crystals.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step starting protocol for this synthesis?

A1: The following protocol is a robust starting point that can be optimized.

Parameter Value / Condition Rationale
Reactant 1 N-Cbz-4-piperidone1.0 eq
Reactant 2 Methyl vinyl ketone (MVK)1.1 - 1.2 eq
Base LHMDS (1.0 M in THF)1.1 eq
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent, good for enolate chemistry
Temperature -78 °C to Room TemperatureLow temp for controlled addition, higher for reaction
Reaction Time 4 - 12 hoursMonitor by TLC
Workup Aqueous NH₄Cl quenchNeutralizes the base and hydrolyzes intermediates

Experimental Protocol:

  • Add N-Cbz-4-piperidone (1.0 eq) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LHMDS (1.1 eq) dropwise over 15 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve MVK (1.1 eq) in a small amount of anhydrous THF.

  • Add the MVK solution dropwise to the enolate solution at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature and stir overnight.

  • Monitor the reaction via TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Q2: How can I definitively confirm the structure of my product?

A2: A combination of spectroscopic methods is essential for unambiguous structure confirmation.

  • ¹H NMR: Expect to see signals for the benzyl protecting group (aromatic protons ~7.3 ppm, CH₂ ~5.1 ppm). The key signals are the vinyl protons of the enone system (~5.9 ppm and ~6.8 ppm) and the various aliphatic protons of the two rings.

  • ¹³C NMR: Look for the characteristic carbonyl signals for the ketone (~199 ppm) and the carbamate (~155 ppm). Also, expect signals for the spiro-carbon, aromatic carbons, and aliphatic carbons.

  • Mass Spectrometry (MS): The ESI-MS should show the correct [M+H]⁺ peak for the molecular formula C₁₈H₂₁NO₃ (Calculated m/z: 300.16).[5]

  • Infrared (IR) Spectroscopy: Expect strong absorption bands for the C=O stretch of the conjugated ketone (~1670 cm⁻¹) and the carbamate C=O stretch (~1690 cm⁻¹).

Q3: Are there promising alternative synthetic routes I could explore?

A3: Yes, modern organic synthesis offers several powerful alternatives for constructing spirocycles.

  • Metal-Catalyzed Reactions: Transition metal catalysis can enable novel cyclization pathways, sometimes with high stereoselectivity.[6]

  • Multi-Component Reactions (MCRs): MCRs combine three or more starting materials in a single step to build complex molecules, which can be a highly efficient strategy for synthesizing diverse spiro-heterocycles.[6][7]

  • Aza-Prins Cyclization: This reaction involves the cyclization of an amine with an aldehyde or ketone and can be a powerful tool for forming polycyclic aza-spiro compounds.[8]

  • Micellar Catalysis: Performing the reaction in aqueous micellar solutions can accelerate reaction rates due to hydrophobic effects and represents a green chemistry approach.[9]

References

  • Troubleshooting common issues in spirocyclic compound synthesis. BenchChem Technical Support.
  • Preparation of 3-azaspiro[5.
  • Application Notes and Protocols for 3-Oxaspiro[5.5]undecane-2,4-dione in Medicinal Chemistry. BenchChem.
  • Synthesis of dipeptides from N-hydroxy-3-azaspiro[2][2]undecane-2,4-dione activated α-amino acids | Request PDF. ResearchGate.

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • Minimizing impurities in the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione. BenchChem.
  • Benzyl 9-oxo-3-azaspiro[5.
  • Benzyl 9-oxo-3-azaspiro[5.
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.
  • Selected Synthetic Strategies to Spirocyclics | Request PDF.
  • Spiro Heterocycles in Organic Electronics: Synthesis and Applic
  • Synthesis of aza-spiro compounds in aqueous micellar solutions.
  • Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts. The Journal of Organic Chemistry.
  • The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Deriv

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Technical Support Center: Chromatographic Purification of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the chromatographic purification of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this spirocyclic compound. As a molecule incorporating a tertiary amine within a spirocyclic framework, a benzyl carbamate protecting group, and an α,β-unsaturated ketone, its purification presents unique challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure you can achieve high purity and yield.

Understanding the Molecule: Key Structural Features and Their Chromatographic Implications

Before delving into troubleshooting, it's crucial to understand how the structural features of this compound influence its behavior on a chromatographic support.

  • Tertiary Amine: The basic nitrogen atom can interact strongly with acidic silanol groups on the surface of standard silica gel, often leading to significant peak tailing, irreversible adsorption, or even degradation.

  • α,β-Unsaturated Ketone: This Michael acceptor is a reactive functional group. While generally stable, it can be susceptible to degradation under strongly acidic or basic conditions. Its conjugated system allows for strong UV absorbance, making it easy to detect by TLC and HPLC.[1][2]

  • Benzyl Carbamate (Cbz group): This bulky, non-polar protecting group significantly influences the overall polarity of the molecule.

  • Spirocyclic Core: The rigid, three-dimensional structure can sometimes lead to the formation of closely-related impurities, such as diastereomers or regioisomers, which can be difficult to separate.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound via column chromatography.

Problem 1: Significant Peak Tailing on Silica Gel

Question: I'm observing significant tailing of my product spot on the TLC plate and a broad, tailing peak during column chromatography, leading to poor separation and mixed fractions. What is the cause and how can I fix it?

Answer:

This is a classic issue when purifying nitrogen-containing compounds on standard silica gel.[4] The basic nitrogen atom in the azaspirocyclic core interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong, non-specific binding slows down a portion of the molecules, causing them to lag behind the main band and create a "tail."

Solutions:

  • Mobile Phase Modification (Amine Additive): The most common and effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase. A typical concentration is 0.1-1% (v/v). The added amine is more basic than your compound and will preferentially bind to the active silanol sites, effectively "masking" them from your product. This allows your compound to elute more symmetrically.

  • Use of Deactivated Silica: If amine additives are not compatible with your downstream applications, consider using a deactivated or end-capped silica gel. These stationary phases have been treated to reduce the number of acidic silanol groups.

  • Alternative Stationary Phases: For very challenging separations, consider switching to a different stationary phase altogether, such as alumina (neutral or basic) or a bonded phase like diol-silica.

Workflow for Mitigating Peak Tailing:

Caption: Decision workflow for troubleshooting peak tailing.

Problem 2: The Compound is Not Eluting from the Column or Shows Very Low Recovery

Question: I've loaded my crude material onto the column, but even after flushing with a very polar solvent system, I can't recover my product. What happened?

Answer:

This issue, often referred to as "streaking" on the baseline of a TLC plate, suggests irreversible adsorption to the stationary phase. This is a more extreme version of the interaction causing peak tailing. The acidic nature of standard silica gel can lead to strong, non-covalent binding of your basic compound. In some cases, the compound may be degrading on the silica surface.[5]

Solutions:

  • Stability Check: First, confirm that your compound is stable on silica gel.[5] Spot a solution of your compound on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot or significant streaking that wasn't present initially, your compound is likely degrading.

  • Switch to a Less Acidic Stationary Phase: The best course of action is to avoid standard silica gel. Use neutral or basic alumina, or consider reverse-phase chromatography if the polarity of your compound and impurities allows.

  • Pre-treat the Silica: Before packing your column, you can prepare a slurry of silica gel in your chosen mobile phase that already contains 1% triethylamine. This will help to neutralize the active sites before your compound is introduced.

Problem 3: Poor Separation from a Non-polar Impurity

Question: I have an impurity that runs very close to my product on the TLC, with a slightly higher Rf value. How can I improve the separation?

Answer:

Achieving good separation between compounds with similar polarities requires careful optimization of the mobile phase. The goal is to find a solvent system that maximizes the difference in affinity for the stationary phase between your product and the impurity.

Solutions:

  • Decrease Mobile Phase Polarity: A less polar mobile phase will cause all compounds to move more slowly down the column, which can often increase the separation between spots with close Rf values. Aim for an Rf of around 0.2-0.3 for your target compound for the best separation on a column.[6]

  • Utilize Different Solvent Selectivities: If simply adjusting the ratio of a two-solvent system (e.g., hexane/ethyl acetate) doesn't work, try a different combination of solvents.[7] Solvents have different selectivities based on their hydrogen bonding capabilities and dipole moments. For instance, replacing ethyl acetate with dichloromethane or a mixture of solvents might alter the relative retention of the compounds.

Recommended Solvent Systems for Screening (Normal Phase):

Solvent SystemPolarityNotes
Hexane / Ethyl AcetateLow to MediumA good starting point for many compounds.
Dichloromethane / MethanolMedium to HighExcellent for more polar compounds.[7]
Toluene / AcetoneMediumOffers different selectivity compared to ester-based systems.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a mobile phase for this compound?

A1: Thin-Layer Chromatography (TLC) is the essential first step.[6][7] Given the molecule's structure (a bulky Cbz group and an enone system), it is likely to be of intermediate polarity. Start with a 7:3 or 8:2 mixture of a non-polar solvent to a polar solvent. A good initial screening system would be Hexane/Ethyl Acetate.[8] Spot your crude reaction mixture on a TLC plate and develop it. Adjust the solvent ratio until your desired product has an Rf value between 0.2 and 0.4.[6] Remember to add 0.5% triethylamine to your developing solvent to prevent tailing.

Q2: How can I visualize the compound on a TLC plate?

A2: The α,β-unsaturated ketone contains a chromophore that will be visible under UV light (254 nm).[9] This is a non-destructive method and is the preferred way to visualize your compound. For impurities that are not UV-active, you can use a potassium permanganate (KMnO₄) stain, which will react with many organic compounds.[9]

Q3: My product appears to be decomposing during workup or purification. What could be the cause?

A3: The α,β-unsaturated carbonyl system can be sensitive to certain conditions.[1] Avoid strong acids or bases during your aqueous workup. If you suspect decomposition on the silica gel column, perform a stability test as described in Troubleshooting Problem 2. The use of deactivated stationary phases or switching to a different purification method like preparative HPLC with a buffered mobile phase might be necessary.

Q4: I've isolated my product, but NMR analysis shows it's a mixture of diastereomers. Can I separate them by chromatography?

A4: Separating diastereomers by standard column chromatography can be challenging but is often possible.[3] It requires careful optimization.

  • High-Resolution Columns: Use a column with a smaller diameter and a greater length-to-diameter ratio for better resolution.

  • Solvent System Optimization: Screen a wide range of solvent systems to find one that maximizes the separation. Sometimes, a ternary (three-solvent) system can provide the unique selectivity needed.

  • Preparative HPLC: If flash chromatography fails, preparative HPLC, especially with a chiral stationary phase if applicable, is the method of choice for separating stereoisomers.

General Chromatography Workflow:

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis (e.g., 7:3 Hexane:EtOAc + 0.5% TEA) Solvent 2. Optimize Mobile Phase (Target Rf ~0.3) TLC->Solvent Pack 3. Pack Column (Slurry with mobile phase) Solvent->Pack Load 4. Load Sample (Concentrated, minimal solvent) Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure Product

Caption: Standard workflow for column chromatography purification.

References

  • LabRulez LCMS. (2025, September 11). 5 Common Nitrogen Issues in LC-MS. LabRulez. Available from: [Link]

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. Available from: [Link]

  • Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?. YouTube. Available from: [Link]

  • Restek. Troubleshooting Guide. Available from: [Link]

  • University of Toronto. Column chromatography. Available from: [Link]

  • ResearchGate. (2013, September 4). What is a good way to select mobile phase in chromatography?. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

  • ResearchGate. (2014). α,β-Unsaturated ketones based on allobetulone. Available from: [Link]

  • The Royal Society of Chemistry. (2013). Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • SpiroChem. Impurity Synthesis And Identification. Available from: [Link]

  • Phenomenex. Troubleshooting Guide. Available from: [Link]

  • Gilles, L., & Antoniotti, S. (2022). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. ChemPlusChem, 87(11), e202200227. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. Chempluschem. Available from: [Link]

  • Wikipedia. Spiro compound. Available from: [Link]

  • Cenmed. Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Available from: [Link]

  • PubChemLite. Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Available from: [Link]

  • Horiyama, S., et al. (2016). Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke. Chemical & Pharmaceutical Bulletin, 64(6), 585-93. Available from: [Link]

  • Google Patents. Method for detecting aldehyde and ketone by using thin layer chromatography.
  • Chemistry LibreTexts. (2021, July 31). 17.6: α,β-Unsaturated Aldehydes and Ketones. Available from: [Link]

  • Arkivoc. (2008). Synthesis of novel 1-thia-5,9-diaza-spiro[5.5]undec-2-ene and its recyclization to 1,5,9-triaza. Available from: [Link]

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Technical Support Center: Synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction outcomes. The synthesis of this spirocyclic scaffold, a valuable building block in medicinal chemistry, typically proceeds via a Robinson annulation pathway. This involves the Michael addition of a Cbz-protected piperidone derivative to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. While elegant, this sequence is prone to several side reactions that can impact yield and purity. This document provides in-depth, experience-driven solutions to these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and actionable protocols.

Question 1: My reaction mixture has turned into a thick, insoluble sludge, and I'm observing a very low yield of the desired product. What is the likely cause and how can I prevent it?

Answer:

This is a classic sign of methyl vinyl ketone (MVK) polymerization, a very common side reaction in Robinson annulations, especially under basic conditions.[1][2] MVK is highly reactive and readily polymerizes, consuming your reagent and complicating purification.

Causality: The basic conditions used to generate the enolate from the piperidone derivative can also initiate the anionic polymerization of MVK.

Preventative Measures & Protocols:

  • Use of MVK Equivalents: Instead of MVK, consider using a more stable precursor that generates MVK in situ or an equivalent. A common and effective alternative is a β-chloroketone or a Mannich base, such as 1-(diethylamino)-3-butanone hydrochloride.[2][3] These precursors release the α,β-unsaturated ketone slowly under the reaction conditions, keeping its concentration low and minimizing polymerization.

  • Slow Addition: If using MVK directly, add it slowly to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration.

  • Choice of Base: While strong bases are needed for enolate formation, their concentration and type can be optimized. Using a hindered base or a weaker base in combination with longer reaction times can sometimes mitigate polymerization.

Question 2: My final product is contaminated with a higher molecular weight impurity that appears to be a double addition product. How can I suppress this side reaction?

Answer:

The formation of a higher molecular weight byproduct suggests a double Michael addition, where the enolate of the initial Michael adduct reacts with a second molecule of MVK.

Causality: After the initial Michael addition, the resulting diketone still possesses acidic α-protons. Deprotonation at one of these sites can generate a new enolate, which can then act as a nucleophile towards another equivalent of MVK before the desired intramolecular aldol condensation occurs.

Strategies for Suppression:

  • Control of Stoichiometry: Use a slight excess of the piperidone starting material relative to MVK (e.g., 1.1:1). This ensures that MVK is the limiting reagent and is consumed before significant double addition can occur.

  • Reaction Conditions: Running the reaction at lower temperatures can favor the intramolecular aldol cyclization over the intermolecular double Michael addition.

  • One-Pot vs. Two-Step Procedure: While a one-pot reaction is efficient, isolating the initial Michael adduct before proceeding with the aldol condensation can provide better control and higher yields of the desired product.[1][4]

Question 3: I am isolating an isomeric byproduct. What could it be and how do I favor the formation of the desired this compound?

Answer:

An isomeric byproduct could arise from an alternative intramolecular aldol condensation pathway, leading to a different ring structure. While the formation of 5- and 6-membered rings is generally favored, other possibilities exist depending on which enolate is formed and which carbonyl is attacked.[5][6][7]

Mechanistic Insight: The diketone intermediate from the Michael addition has multiple acidic α-protons. The formation of different enolates can lead to different cyclization products. The desired product is a result of the formation of a six-membered ring.

Optimization Protocol:

  • Thermodynamic vs. Kinetic Control: The choice of base and temperature can influence which enolate is formed. Protic solvents and higher temperatures generally favor the formation of the more stable, thermodynamically-controlled aldol product. Experiment with different base/solvent combinations (e.g., KOH in methanol vs. LDA in THF) to optimize for the desired isomer.

  • Characterization: Thoroughly characterize the byproduct using NMR (1H, 13C, COSY, HMBC) and mass spectrometry to elucidate its structure. This will provide crucial information about the undesired reaction pathway and inform your optimization strategy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH or base for this reaction?

The optimal basicity is a balance. It needs to be strong enough to efficiently deprotonate the α-carbon of the protected piperidone but not so strong as to excessively promote MVK polymerization or other side reactions. Common bases include potassium hydroxide, sodium ethoxide, or triethylamine in an alcoholic solvent. The ideal choice often requires empirical optimization for your specific setup.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the consumption of the starting materials and the appearance of the product and any major byproducts. Staining with potassium permanganate can help visualize the products.

Q3: What are the best practices for purifying the final product?

Flash column chromatography on silica gel is typically the most effective method for purifying this compound from side products and unreacted starting materials. A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point. Recrystallization from a suitable solvent system may be possible for further purification if a solid product is obtained.

Q4: Could the Cbz protecting group be problematic?

The benzyl carbamate (Cbz) group is generally stable under the basic conditions of the Robinson annulation. However, strongly acidic or basic conditions during workup or purification could potentially lead to its cleavage. It is also important to ensure the Cbz-protected starting material is pure, as impurities could interfere with the reaction.

Experimental Protocols

Illustrative Protocol for the Synthesis of this compound

This is a general guideline and may require optimization.

  • Reaction Setup: To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol) under an inert atmosphere (e.g., nitrogen), add a solution of potassium hydroxide (1.1 eq) in ethanol at room temperature.

  • Enolate Formation: Stir the mixture for 1-2 hours to ensure complete formation of the enolate.

  • Michael Addition: Cool the reaction mixture to 0 °C. Slowly add methyl vinyl ketone (1.05 eq) dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting piperidone is consumed.

  • Aldol Condensation & Dehydration: After the Michael addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 2-4 hours to promote the intramolecular aldol condensation and dehydration.

  • Workup: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl). Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

IssueProbable CauseKey Optimization ParameterExpected Outcome
Low Yield & Polymer FormationMVK PolymerizationUse of MVK equivalent / Slow additionReduced polymerization, cleaner reaction mixture, and improved yield.
High MW ImpurityDouble Michael AdditionStoichiometry control (slight excess of piperidone)Suppression of the double addition byproduct.
Isomeric ByproductAlternative Aldol CyclizationSolvent and base selectionIncreased selectivity for the desired 6-membered ring product.

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_products Products A Benzyl 4-oxopiperidine-1-carboxylate C Enolate Formation (Base) A->C B Methyl Vinyl Ketone (MVK) D Michael Addition B->D C->D E Intramolecular Aldol Condensation D->E F Desired Product: This compound E->F G Side Products E->G Undesired Pathways

Caption: Overall workflow for the Robinson annulation synthesis.

Troubleshooting Logic

G node_sol node_sol start Problem Observed? q1 Low Yield & Polymer? start->q1 q2 High MW Impurity? q1->q2 No sol1 Use MVK Equivalent or Slow Addition q1->sol1 Yes q3 Isomeric Byproduct? q2->q3 No sol2 Adjust Stoichiometry (Excess Piperidone) q2->sol2 Yes sol3 Optimize Base/ Solvent for Thermodynamic Control q3->sol3 Yes end Improved Synthesis q3->end No sol1->end sol2->end sol3->end

Caption: A decision tree for troubleshooting common side reactions.

References

  • Total Synthesis. (n.d.). Robinson Annulation Mechanism & Examples. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Khan Academy. (n.d.). Intramolecular aldol condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]

  • Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

  • NROChemistry. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for Azaspiro Compound Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azaspiro compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the experimental process. Azaspirocycles are pivotal structural motifs in many natural products and pharmaceuticals, and their efficient synthesis is a key objective in modern organic chemistry.[1][2]

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of azaspiro compounds and offers targeted solutions based on established chemical principles.

Problem 1: Low or No Product Yield

Low or nonexistent yield is one of the most frequent challenges in organic synthesis. The causes can range from reactant quality to suboptimal reaction conditions.

Q: My intramolecular hydroamination/cyclization reaction is not proceeding, resulting in a low yield of the desired azaspiro compound. What are the likely causes and how can I improve the outcome?

A: Several factors can contribute to low yields in azaspirocyclization reactions. A systematic approach to troubleshooting is crucial.

  • Poor Reactivity of Starting Materials:

    • Insight: The electronic and steric nature of your substrate is paramount. For intramolecular hydroamination, the nucleophilicity of the amine and the reactivity of the alkene or alkyne are key.

    • Solution:

      • Verify Starting Material Purity: Impurities can poison catalysts or lead to unwanted side reactions. Re-purify starting materials if necessary.

      • Substrate Activation: Consider modifying your substrate to enhance its reactivity. For example, introducing electron-withdrawing groups near the unsaturation can facilitate nucleophilic attack in certain mechanisms. Conversely, for electrophilic amination strategies, a more electron-rich amine might be beneficial.[3]

      • Protecting Group Strategy: The choice of the nitrogen-protecting group can significantly influence reactivity. A bulky protecting group may sterically hinder the cyclization. Consider switching to a smaller or electronically different protecting group. For instance, a tosyl (Ts) group is electron-withdrawing and can decrease the nucleophilicity of the amine, whereas a Boc group is electron-donating.[4][5]

  • Catalyst Inactivity or Decomposition:

    • Insight: Many azaspirocyclization reactions rely on transition metal catalysts (e.g., Pd, Rh, Cu, Au, Ag).[1][6][7][8] These catalysts can be sensitive to air, moisture, and impurities.

    • Solution:

      • Ensure an Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using properly dried solvents and glassware.

      • Catalyst and Ligand Screening: The choice of catalyst and ligand is critical. If a standard catalyst (e.g., Pd(PPh₃)₄) is ineffective, screen a variety of ligands with different electronic and steric properties. For example, bidentate phosphine ligands like DPEphos have shown success in certain palladium-catalyzed azaspirocyclizations.[9] For gold-catalyzed reactions, silver salts are often used as co-catalysts to activate the gold catalyst.[1]

      • Catalyst Loading: While a higher catalyst loading can sometimes increase the reaction rate, it can also lead to more side products. Optimize the catalyst loading systematically, starting from a typical range of 1-10 mol%.[6][10]

  • Suboptimal Reaction Conditions:

    • Insight: Temperature, solvent, and concentration play a crucial role in reaction kinetics and thermodynamics.

    • Solution:

      • Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature. However, be aware that higher temperatures can also promote decomposition. Conversely, for highly exothermic reactions, cooling might be necessary to prevent side reactions.

      • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the reaction outcome.[11] Screen a range of solvents with varying properties (e.g., toluene, THF, DME, CH₂Cl₂).[7][9] In some cases, fluorinated alcohols have been shown to have a remarkable effect on reaction rates.[12]

      • Concentration: Intramolecular reactions are generally favored at lower concentrations to minimize intermolecular side reactions.

Problem 2: Formation of Side Products and Isomers

The formation of undesired side products or isomers can complicate purification and reduce the yield of the target azaspiro compound.

Q: My reaction is producing a complex mixture of products, including regioisomers and diastereomers. How can I improve the selectivity of my azaspirocyclization?

A: Achieving high selectivity is a common challenge, particularly when forming multiple stereocenters.

  • Regioselectivity Issues (e.g., in intramolecular hydroamination):

    • Insight: The regioselectivity of hydroamination (Markovnikov vs. anti-Markovnikov addition) is often dictated by the catalyst system and the substrate's electronic properties.[13]

    • Solution:

      • Catalyst/Ligand Control: The choice of ligand can steer the regioselectivity. For instance, N-heterocyclic carbene (NHC) ligands in copper-catalyzed hydroaminations have been shown to favor anti-Markovnikov products.[13]

      • Directing Groups: Introducing a directing group on your substrate can help to pre-organize the molecule for cyclization at the desired position.

  • Diastereoselectivity Issues:

    • Insight: The diastereoselectivity of the cyclization is influenced by the transition state geometry.

    • Solution:

      • Chiral Ligands: For enantioselective reactions, the use of chiral ligands is essential. Screening a library of chiral ligands is often necessary to find the optimal one for a specific transformation.[7]

      • Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

      • Solvent: The solvent can influence the conformation of the substrate and the transition state, thereby affecting diastereoselectivity.[11]

Problem 3: Difficulty with Product Purification

Even with a successful reaction, isolating the pure azaspiro compound can be challenging.

Q: I am having trouble purifying my azaspiro compound. It seems to be unstable on silica gel, or it co-elutes with starting material or byproducts. What purification strategies can I try?

A: Azaspiro compounds, particularly those with basic nitrogen atoms, can present purification challenges.

  • Instability on Silica Gel:

    • Insight: The acidic nature of standard silica gel can cause decomposition of acid-sensitive compounds. The basic nitrogen of the azaspirocycle can also lead to strong binding and streaking on the column.

    • Solution:

      • Neutralized Silica Gel: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites.

      • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

      • Alternative Purification Methods: Consider other techniques such as preparative HPLC, recrystallization, or distillation if the compound is volatile and thermally stable.[14][15]

  • Co-elution Issues:

    • Insight: If the polarity of your product is very similar to that of impurities, separation by normal-phase chromatography can be difficult.

    • Solution:

      • Optimize the Solvent System: Systematically screen different solvent systems for column chromatography to maximize the separation.

      • Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase chromatography (e.g., using C18-functionalized silica) can provide a different selectivity.

      • Derivatization: In some cases, it may be beneficial to temporarily protect a functional group to alter the polarity of the molecule, facilitate purification, and then deprotect it.[5]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of azaspiro compounds.

Q1: What are the most common catalytic systems used for the synthesis of azaspiro compounds?

A1: A variety of transition metal catalysts are employed, depending on the specific transformation. Palladium-catalyzed reactions, such as intramolecular cyclizations of alkynyl carboxamides, are common.[6] Rhodium catalysts are effective for cycloisomerization/Diels-Alder cascades.[7] Gold and silver catalysts are often used for tandem cyclization strategies involving alkynes.[1] Copper-catalyzed hydroamination is another important method.[8]

Q2: How do I choose the right protecting group for the nitrogen atom in my azaspirocycle synthesis?

A2: The ideal protecting group should be stable to the reaction conditions required for cyclization but easily removable under mild conditions that do not affect other functional groups in the molecule.[4] Common nitrogen protecting groups include:

  • Tosyl (Ts): Electron-withdrawing, stable to many reaction conditions, but can be difficult to remove.

  • Boc (tert-butyloxycarbonyl): Easily removed under acidic conditions.

  • Cbz (carboxybenzyl): Removable by hydrogenolysis. The choice will depend on the overall synthetic strategy and the compatibility with other functional groups present.[5][16]

Q3: What analytical techniques are most useful for characterizing azaspiro compounds?

A3: A combination of techniques is typically used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, HMBC, and NOESY): Essential for determining the connectivity and stereochemistry of the spirocyclic scaffold.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • X-ray Crystallography: Provides unambiguous structural confirmation, including absolute stereochemistry, if a suitable crystal can be obtained.[17]

Q4: Can computational chemistry help in optimizing reaction conditions?

A4: Yes, computational methods, such as Density Functional Theory (DFT), can be valuable tools. They can be used to model reaction mechanisms, predict transition state geometries, and understand the factors controlling selectivity. This information can guide the rational design of substrates and the selection of optimal catalysts and reaction conditions.

III. Experimental Protocols & Data

Table 1: Representative Catalyst Systems for Azaspirocyclization
Reaction TypeCatalyst SystemSubstrate ExampleReference
Pd-Catalyzed Intramolecular CyclizationPd(PPh₃)₄ (5 mol%), Cs₂CO₃Alkynyl carboxamide[6]
Rh(I)-Catalyzed Cycloisomerization/Diels-Alder[Rh(cod)₂]BF₄ (10 mol%), DTBM-Segphos1,5-Bisallene[7]
Silver-Catalyzed Tandem CyclizationSilver salts (e.g., AgOTf)Alkynes with nucleophiles[1]
Domino Radical BicyclizationAIBN or Et₃B, Bu₃SnHO-benzyl oxime ethers[18]
Copper-Catalyzed HydroaminationCopper(I) saltsAlkynyl triazinones[8]
Protocol: General Procedure for Pd-Catalyzed Intramolecular Cyclization of an Alkynyl Carboxamide[6]
  • To a dried reaction vessel, add the alkynyl carboxamide (1.0 eq), base (e.g., Cs₂CO₃, 1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the appropriate anhydrous solvent (e.g., toluene, 3.0 mL for a 0.3 mmol scale reaction) via syringe.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired azaspiro compound.

IV. Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Product Yield check_sm Check Starting Material Purity start->check_sm check_cat Evaluate Catalyst System start->check_cat check_cond Optimize Reaction Conditions start->check_cond sm_pure Purify Starting Materials check_sm->sm_pure Impure? sm_react Modify Substrate (e.g., Protecting Group) check_sm->sm_react Unreactive? cat_inert Ensure Inert Atmosphere check_cat->cat_inert Sensitive? cat_screen Screen Catalysts & Ligands check_cat->cat_screen Ineffective? cat_load Optimize Catalyst Loading check_cat->cat_load cond_temp Vary Temperature check_cond->cond_temp cond_solv Screen Solvents check_cond->cond_solv cond_conc Adjust Concentration check_cond->cond_conc success Improved Yield sm_pure->success sm_react->success cat_inert->success cat_screen->success cat_load->success cond_temp->success cond_solv->success cond_conc->success

Caption: Decision tree for troubleshooting low product yield.

Diagram 2: General Reaction Scheme for Azaspirocyclization

Azaspirocyclization sub Acyclic Precursor (with N-nucleophile and an unsaturated moiety) reagents Catalyst Solvent Heat/Light sub->reagents product Azaspiro Compound reagents->product Intramolecular Cyclization side_products Side Products (Isomers, Oligomers) reagents->side_products Undesired Pathways

Caption: Generalized pathway for azaspiro compound formation.

V. References

  • Hou, J.-Y., Wang, D.-Z., Li, F., Yan, Z.-Y., Liang, Y.-M., & Liu, Y.-Q. (n.d.). Synthesis of 5-Azaspiro[2.4]heptan and Penta-Substituted Pyrrole Derivatives via Pd-Catalyzed Intramolecular Cyclization Reaction of Alkynyl Carboxamides. Chinese Journal of Chemistry.

  • Vidal-Albalat, J., Roglans, A., & Pla-Quintana, A. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry.

  • Jaramillo-Gomez, L.-M. (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate.

  • Shimaoka, M., & Sai, M. (n.d.). Optimization of reaction conditions. [a]. ResearchGate.

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. National Institutes of Health.

  • Alfonso, C., Alfonso, A., Otero, P., Rodríguez, P., Vieytes, M. R., Elliot, C., Higgins, C., & Botana, L. M. (2008). Purification of five azaspiracids from mussel samples contaminated with DSP toxins and azaspiracids. PubMed.

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications.

  • (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.

  • Ferreira, B. R. V., & de Oliveira, H. C. B. (n.d.). Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings.

  • Gao, W., Wang, X., Yao, L., & Wang, Z. (n.d.). Optimization of the Reaction Conditions. [a]. ResearchGate.

  • (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry.

  • (n.d.). Refining purification methods for high-purity 6-Azaspiro[4.5]decan-7-one. Benchchem.

  • (n.d.). Technical Support Center: Optimization of Reaction Conditions for Azaspirocycle Formation. Benchchem.

  • Scheerer, J. R., & Lawrence, A. F. (n.d.). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. ACS Publications.

  • Gulevich, A. V., & Gevorgyan, V. (2010). Synthesis of 7-Aza-5-deazapurine Analogs via Copper (I)-Catalyzed Hydroamination of Alkynes and 1-Iodoalkynes. National Institutes of Health.

  • (n.d.). Protecting Groups.

  • (2021). Convergent Azaspirocyclization of Bromoarenes with N -Tosylhydrazones by a Palladium Catalyst. ResearchGate.

  • Yanagimoto, A. (2021). Convergent Azaspirocyclization of Bromoarenes with N- Tosylhydrazones by a Palladium Catalyst. ChemRxiv.

  • (n.d.). Protecting Groups. Organic Chemistry Portal.

  • Park, S., Kang, S., & Lee, Y. (2025). Copper‐Catalyzed Intermolecular Hydroamination of Arylamines or Aza‐Heterocycles with Nitrostyrene Derivatives. ResearchGate.

  • Wang, Z., Geng, X., Wang, C., & Zhu, S. (2021). NiH-Catalyzed Hydroamination/Cyclization Cascade: Rapid Access to Quinolines. ACS Publications.

  • (n.d.). Protecting groups List. SynArchive.

  • (2024). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. YouTube.

  • Sciore, A., Holland, M. C., & Vetticatt, M. J. (2021). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. ACS Publications.

  • Zhang, W., Werness, J. B., & Tang, W. (2008). Base-catalyzed intramolecular hydroamination of conjugated enynes. PubMed.

  • (n.d.). Protecting Groups List. SynArchive.

  • (n.d.). Gold(I)-Catalyzed Intramolecular Hydroamination and Hydroalkoxylation of Alkynes: Access to Original Heterospirocycles. Semantic Scholar.

  • (n.d.). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Semantic Scholar.

  • (n.d.). 7-Azaspiroketal as a unique and effective auxochrome moiety: demonstration in a fluorescent coumarin dye and application in cell imaging. New Journal of Chemistry.

  • O'Brien, M., & Taylor, R. J. (2008). Site isolated base and acid catalyzed azaspirocyclization cascades. PubMed.

  • (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. PubMed Central.

  • (2021). Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. ACS Publications.

  • (2025). Remarkable Solvent Effect of Fluorinated Alcohols on Azo–Ene Reactions. ResearchGate.

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Stability and storage conditions for Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this spirocyclic compound in your experiments. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.

Introduction to the Molecule

This compound is a complex organic molecule featuring a spirocyclic core, which imparts a rigid three-dimensional structure.[1][2][3][4] The presence of an α,β-unsaturated ketone (enone), a benzyl carbamate, and a tertiary amine within a piperidine ring introduces several potential points of chemical reactivity that must be carefully managed to ensure the integrity of the compound throughout its storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term stability, the compound should be stored at 4 to 8 °C in a tightly sealed container.[5] To mitigate potential degradation pathways, it is highly recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[6] The physical form of the compound is noted as a brown oil, and any changes in color or viscosity should be noted.[5]

Q2: Can I store this compound at room temperature for short periods?

A2: While short-term storage at room temperature may be acceptable for immediate use, it is not recommended for extended periods. The enone functionality and the benzyl carbamate group can be susceptible to degradation, which may be accelerated at higher temperatures. For maintaining the highest purity, it is best to keep the compound refrigerated whenever not in use.

Q3: The compound is listed as a "brown oil." Is some color variation expected?

A3: A brown coloration is the expected appearance of this compound.[5] However, a significant darkening of the oil or the appearance of precipitates could indicate degradation or polymerization of the enone moiety. If you observe such changes, it is advisable to re-evaluate the purity of the material before proceeding with your experiment.

Q4: Is this compound sensitive to moisture?

A4: Yes, compounds with ester or carbamate functionalities are susceptible to hydrolysis.[7][8][9] The presence of water can lead to the cleavage of the benzyl carbamate to form the corresponding secondary amine and benzyl alcohol. It is crucial to handle the compound in a dry environment and use anhydrous solvents for preparing solutions.[6]

Q5: What solvents are recommended for dissolving this compound?

A5: While specific solubility data is not widely available, common aprotic organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF) are likely to be suitable. Protic solvents, especially alcohols in the presence of acid or base catalysts, may pose a risk of transesterification or other reactions. It is always best to prepare solutions fresh for each experiment.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in NMR or LC-MS analysis Hydrolysis of the benzyl carbamate.Ensure all solvents are anhydrous. Avoid acidic or basic conditions unless required by the reaction. Consider performing a stability test (see Protocol 1).
Degradation of the enone.Protect the compound from light and heat. Avoid exposure to strong nucleophiles or radical initiators.
Change in physical appearance (darkening, precipitation) Polymerization of the enone or other degradation.Re-purify the compound if possible (e.g., column chromatography). If not, it is recommended to use a fresh batch of the compound.
Inconsistent experimental results Inconsistent purity of the compound due to degradation.Implement stringent storage and handling procedures. Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to the atmosphere.
Low reaction yield Degradation of the starting material.Confirm the purity of the compound before starting the reaction. Use freshly opened solvents and reagents.

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

This protocol provides a method to assess the stability of this compound in the presence of water.

Materials:

  • This compound

  • Anhydrous acetonitrile

  • Deionized water

  • LC-MS system

Procedure:

  • Prepare a stock solution of the compound in anhydrous acetonitrile at a concentration of 1 mg/mL.

  • In a clean vial, add 100 µL of the stock solution to 900 µL of a 50:50 acetonitrile/water mixture.

  • Immediately inject a sample (t=0) into the LC-MS to establish a baseline.

  • Seal the vial and store it at room temperature, protected from light.

  • Analyze the sample by LC-MS at regular intervals (e.g., 1, 4, 8, 24 hours).

  • Monitor for the appearance of new peaks or a decrease in the area of the parent compound's peak. A potential hydrolysis product to monitor for would be the de-benzylated spirocycle.

Protocol 2: Thermal Stability Assessment

This protocol is designed to evaluate the compound's stability at elevated temperatures.

Materials:

  • This compound

  • Anhydrous solvent (e.g., acetonitrile or DCM)

  • Heating block or oven

  • HPLC or LC-MS system

Procedure:

  • Prepare a solution of the compound in an anhydrous solvent at a known concentration (e.g., 1 mg/mL).

  • Transfer aliquots of the solution to several sealed vials.

  • Analyze one aliquot immediately (t=0) to serve as a control.

  • Place the remaining vials in a heating block or oven at a set temperature (e.g., 40 °C, 60 °C).

  • At specified time points (e.g., 2, 8, 24, 48 hours), remove a vial, allow it to cool to room temperature, and analyze by HPLC or LC-MS.

  • Compare the chromatograms over time to assess for degradation.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary functional groups susceptible to degradation.

G main This compound hydrolysis Hydrolysis main->hydrolysis Moisture thermal Thermal Stress main->thermal Heat light Light Exposure main->light UV/Light carbamate Benzyl Carbamate Cleavage hydrolysis->carbamate enone Enone Degradation/Polymerization thermal->enone light->enone

Caption: Key Instability Factors

Summary of Stability and Storage

Parameter Recommendation Rationale
Temperature 4 to 8 °CMinimizes thermal degradation of the enone and carbamate.
Atmosphere Inert gas (Argon/Nitrogen)Prevents oxidative degradation.
Light Amber vial/darknessPrevents light-induced reactions, particularly with the enone system.
Moisture Sealed, dry containerPrevents hydrolysis of the benzyl carbamate.[7][8]

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022-02-13). Nature Portfolio. Retrieved from [Link]

  • Compound storage made simple - Roylan Developments. Retrieved from [Link]

  • Hydrolytic Stability of Synthetic Ester Lubricants - S. Boyde ICI & Unigema Wilton, UK - ResearchGate. Retrieved from [Link]

  • CAS 189333-18-4 | this compound. Retrieved from [Link]

  • Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (C007B-513117). Retrieved from [Link]

  • Benzyl Esters - Organic Chemistry Portal. Retrieved from [Link]

  • This compound - PubChemLite. Retrieved from [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides (video) | Khan Academy. Retrieved from [Link]

  • Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. Retrieved from [Link]

  • Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues - PubMed. Retrieved from [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024-03-08). Retrieved from [Link]

  • Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate - PubChemLite. Retrieved from [Link]

  • MSDS of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate - Capot Chemical. Retrieved from [Link]

  • Spiro Compounds - Synthesis and Applications - Ramon Rios Torres - eBooks. Retrieved from [Link]

  • Hydrolysis of carboxylic acid derivatives (12) - YouTube. (2009-08-09). Retrieved from [Link]

  • The use of spirocyclic scaffolds in drug discovery - PubMed. Retrieved from [Link]

  • Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling - ResearchGate. Retrieved from [Link]

  • Safety Data Sheet: benzyl benzoate - Chemos GmbH&Co.KG. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these unique and valuable scaffolds. Spirocyclic amines, with their rigid three-dimensional structures, are of significant interest in medicinal chemistry for their potential to enhance potency, selectivity, and metabolic stability in drug candidates.[1][2][3] This guide provides in-depth, field-proven insights in a question-and-answer format to directly address specific experimental issues.

Section 1: Reaction Initiation and Low Yield

Low or no yield of the desired spirocyclic amine is a frequent and frustrating issue. This section addresses common causes and provides systematic troubleshooting strategies.

Q1: My intramolecular cyclization to form a spirocyclic amine is resulting in low to no product. What are the likely causes and how can I improve the yield?

A1: Low yields in intramolecular spirocyclization reactions often stem from several key factors: unfavorable reaction kinetics, improper reaction conditions, or issues with the starting material.

Causality and Troubleshooting:

  • Reaction Kinetics and Dilution: Intramolecular reactions are in direct competition with intermolecular side reactions, such as oligomerization.[4] To favor the desired intramolecular pathway, it is crucial to maintain a low concentration of the reactive intermediate. This is typically achieved through high-dilution conditions , where the substrate is added slowly over an extended period to a large volume of solvent. This simple yet effective technique can dramatically shift the reaction equilibrium towards your desired spirocyclic product.[4]

  • Activation of the Amine Nucleophile: The nucleophilicity of the amine is critical for the cyclization step. If the amine is not sufficiently nucleophilic, the reaction will be slow or may not proceed at all.

    • Protecting Group Strategy: The choice of protecting group on the nitrogen atom is crucial.[5][6][7] Some groups can reduce the nucleophilicity of the amine. For instance, electron-withdrawing groups like tosyl (Ts) or nosyl (Ns) can decrease nucleophilicity.[7] Conversely, groups like Boc (tert-butyloxycarbonyl) can be readily removed under acidic conditions to liberate the amine for cyclization.[5] Consider a protecting group that is stable under the reaction conditions for forming the precursor but can be removed in situ or in a subsequent step to facilitate cyclization.

    • Base Selection: An appropriate base is often required to deprotonate the amine or a precursor, enhancing its nucleophilicity. The strength and steric bulk of the base should be carefully considered to avoid side reactions. Common bases for such transformations include potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Leaving Group Quality: For reactions involving nucleophilic substitution, the efficiency of the cyclization is highly dependent on the quality of the leaving group. A poor leaving group will slow down the reaction, allowing side reactions to dominate.

    • Enhancing the Leaving Group: If your substrate contains a hydroxyl group, it can be converted to a better leaving group, such as a tosylate (OTs), mesylate (OMs), or a halide (Br, I), to facilitate the intramolecular substitution.

Q2: I am attempting a domino reaction to synthesize a spirocyclic amine, but the reaction is messy and gives a complex mixture of products. How can I optimize this?

A2: Domino reactions, while elegant and efficient for building molecular complexity, are sensitive to reaction conditions.[1][8] A complex product mixture suggests that the reaction cascade is not proceeding selectively.

Causality and Troubleshooting:

  • Catalyst and Ligand Screening: The choice of catalyst and, if applicable, the ligand is paramount for controlling the reaction pathway.[3] Different catalysts can favor different mechanistic pathways, leading to different products. For metal-catalyzed processes, the ligand can influence both the reactivity and selectivity of the metal center. It is advisable to screen a panel of catalysts and ligands to identify the optimal combination for your specific transformation.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stability of intermediates and transition states in a domino reaction, thereby altering the product distribution.[3] A systematic screening of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile) is a crucial optimization step.

  • Temperature Control: Domino reactions often involve a series of steps with different activation energies. Temperature can be a powerful tool to control which pathway is favored. Running the reaction at a lower temperature might favor the kinetically controlled product, while higher temperatures could lead to the thermodynamically more stable product.[9] Experiment with a range of temperatures to find the sweet spot for your desired transformation.

Experimental Workflow: Domino Reaction Optimization

Below is a diagram illustrating a systematic approach to optimizing a domino reaction for spirocyclic amine synthesis.

G cluster_start Initial Observation cluster_params Parameter Screening cluster_analysis Analysis & Refinement cluster_end Outcome Start Complex Product Mixture in Domino Reaction Catalyst Screen Catalysts (e.g., Organocatalysts, Metal Complexes) Start->Catalyst Ligand Screen Ligands (if applicable) Catalyst->Ligand Solvent Screen Solvents (Varying Polarity) Ligand->Solvent Temperature Vary Temperature (e.g., -20°C, RT, 50°C) Solvent->Temperature Analysis Analyze Product Distribution (LC-MS, NMR) Temperature->Analysis Refine Refine Conditions Based on Best Results Analysis->Refine Refine->Catalyst Iterate End Optimized Domino Reaction for Spirocyclic Amine Refine->End

Caption: A workflow for optimizing domino reactions.

Section 2: Stereoselectivity Issues

Controlling the three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis, and this is particularly true for spirocyclic compounds which possess a chiral spirocenter.[10]

Q3: My spirocyclization reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A3: Poor diastereoselectivity arises when the transition states leading to the different diastereomers are close in energy. To improve this, you need to create a greater energy difference between these competing pathways.

Causality and Troubleshooting:

  • Substrate Control: The inherent stereochemistry of your starting material can be used to direct the stereochemical outcome of the cyclization. The introduction of bulky substituents or directing groups can create a steric bias, favoring the approach of the reacting moieties from one face over the other.[9]

  • Catalyst and Reagent Control: The choice of catalyst or reagent can have a profound impact on diastereoselectivity. Chiral catalysts or auxiliaries can create a chiral environment around the substrate, favoring the formation of one diastereomer.[9] For example, in organocatalysis, chiral primary or secondary amines can be used to form chiral iminium or enamine intermediates, which then react with high diastereoselectivity.[11]

  • Solvent Effects: As with domino reactions, the solvent can influence the geometry of the transition state and thus the diastereomeric ratio.[3] Screening a range of solvents is a recommended strategy.

  • Thermodynamic vs. Kinetic Control: It is crucial to determine whether your reaction is under kinetic or thermodynamic control.[9]

    • Kinetic Control: The product that is formed fastest predominates. This is typically favored at lower reaction temperatures.

    • Thermodynamic Control: The most stable product is the major product. This is favored at higher temperatures or with longer reaction times, allowing for equilibration to the more stable diastereomer. Experimenting with reaction temperature and time can help you favor the desired diastereomer.

Data on Solvent Effects on Diastereoselectivity

The following table illustrates how solvent choice can dramatically impact the diastereomeric ratio (d.r.) in a hypothetical spirocyclization reaction.

EntrySolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)
1Toluene2.42:1
2THF7.65:1
3DCM9.110:1
4Acetonitrile37.5>20:1

This is a representative table; actual results will vary depending on the specific reaction.

Q4: I need to synthesize an enantiomerically pure spirocyclic amine, but my reaction gives a racemic mixture. What are the best strategies for achieving high enantioselectivity?

A4: The synthesis of single enantiomers of spirocyclic amines requires the use of chiral information to control the formation of the spirocenter. This can be achieved through several powerful strategies.

Causality and Troubleshooting:

  • Chiral Catalysis: This is one of the most efficient methods for asymmetric synthesis. A small amount of a chiral catalyst can generate a large amount of an enantioenriched product.

    • Organocatalysis: Chiral amines, phosphoric acids, and N-heterocyclic carbenes (NHCs) have been successfully employed in the enantioselective synthesis of spirocyclic compounds.[11] For example, cinchona alkaloid-derived thiourea catalysts can be highly effective in controlling the stereochemistry of cycloaddition reactions.[12]

    • Transition Metal Catalysis: Chiral ligands coordinated to a metal center (e.g., Pd, Rh, Ir, Cu) can create a chiral pocket that directs the reaction to proceed with high enantioselectivity.[12][13][14] For instance, chiral PHOX ligands in combination with copper salts have been used for the asymmetric dearomatization of indoles to form spiroindolines.[13]

  • Enzymatic Catalysis: Biocatalysis offers a highly selective and environmentally friendly approach. Engineered enzymes, such as cytochromes, can catalyze reactions like cyclopropanation with exceptional enantioselectivity.[15]

  • Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. It directs the stereochemical outcome of the reaction and is then removed. While effective, this approach is less atom-economical than catalytic methods as it requires additional steps for attachment and removal of the auxiliary.

Protocol: Copper-Catalyzed Asymmetric Dearomatization of 2-Phenylindole

This protocol, adapted from BenchChem's technical guide, illustrates a method for the enantioselective synthesis of a spiroindoline.[13]

  • To a dried Schlenk tube under an argon atmosphere, add Cu(CH₃CN)₄PF₆ (2.0 mg, 5.0 μmol, 5 mol %) and a chiral PHOX ligand (L1) (2.5 mg, 6.0 μmol, 6 mol %).

  • Add anhydrous dichloromethane (DCM, 1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add 2-phenylindole (19.3 mg, 0.1 mmol, 1.0 equiv.) and vinyl ethynylethylene carbonate (20.7 mg, 0.15 mmol, 1.5 equiv.).

  • Stir the reaction mixture at 40 °C and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

Section 3: Purification and Characterization

The unique three-dimensional structure of spirocyclic amines can sometimes present challenges during purification and characterization.

Q5: My spirocyclic amine is difficult to purify by column chromatography. What alternative purification strategies can I use?

A5: The purification of amines can be complicated by their basicity, which can lead to tailing on silica gel.[16] Fortunately, several effective strategies can be employed.

Causality and Troubleshooting:

  • Chromatography Modifications:

    • Basified Silica Gel: To minimize tailing, you can add a small amount of a volatile base, such as triethylamine (~1%), to the eluent. Alternatively, you can prepare a slurry of silica gel with a dilute solution of a base, remove the solvent, and dry the silica before packing the column.

    • Alternative Stationary Phases: If silica gel is problematic, consider using alumina (basic or neutral) or reversed-phase chromatography (C18 silica).

  • Acid-Base Extraction: This classical and powerful technique leverages the basicity of the amine.[16]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM).

    • Extract with an aqueous acid solution (e.g., 1 M HCl). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the layers and then basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer with a drying agent (e.g., Na₂SO₄, MgSO₄), filter, and evaporate the solvent to obtain the purified amine.

  • Crystallization: If your spirocyclic amine is a solid, crystallization can be a highly effective method for purification, often providing material of very high purity. A systematic screening of solvents and solvent mixtures is necessary to find suitable conditions.

Purification Workflow: Acid-Base Extraction

The following diagram outlines the steps for purifying a spirocyclic amine using acid-base extraction.

G Start Crude Product (Spirocyclic Amine + Impurities) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Start->Dissolve Extract_Acid Extract with Aqueous Acid (e.g., 1 M HCl) Dissolve->Extract_Acid Separate1 Separate Layers Extract_Acid->Separate1 Organic_Impurities Organic Layer (Non-basic Impurities) Separate1->Organic_Impurities Aqueous_Salt Aqueous Layer (Protonated Amine Salt) Separate1->Aqueous_Salt Basify Basify Aqueous Layer (e.g., NaOH) Aqueous_Salt->Basify Extract_Organic Extract with Organic Solvent Basify->Extract_Organic Separate2 Separate Layers Extract_Organic->Separate2 Aqueous_Waste Aqueous Layer (Waste) Separate2->Aqueous_Waste Organic_Product Organic Layer (Purified Amine) Separate2->Organic_Product Dry_Evaporate Dry and Evaporate Organic_Product->Dry_Evaporate End Pure Spirocyclic Amine Dry_Evaporate->End

Caption: Workflow for amine purification via acid-base extraction.

Q6: I am having trouble confirming the structure of my spirocyclic product. What are the key characterization techniques I should use?

A6: The rigid and often complex 3D structure of spirocyclic compounds requires a combination of analytical techniques for unambiguous structure elucidation.

Key Characterization Techniques:

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC):

    • ¹³C NMR: The presence of a quaternary carbon signal for the spirocenter is a key diagnostic feature.

    • ¹H NMR: The rigid conformation of the spirocycle often leads to complex splitting patterns and diastereotopic protons, which can be challenging to interpret.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for piecing together the connectivity of the molecule. HMBC is particularly useful for identifying long-range correlations, which can help to confirm the spirocyclic framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the product.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the structure and stereochemistry. This is the gold standard for structure elucidation of complex molecules.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as N-H stretches for secondary amines or C=O stretches for amides.

By systematically applying these troubleshooting strategies, researchers can overcome the common hurdles in the synthesis of spirocyclic amines and successfully access these important molecular scaffolds.

References

  • Stereoselective domino reactions in the synthesis of spiro compounds - AIR Unimi. (2022-03-25). Retrieved from [Link]

  • Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c - ResearchGate. Retrieved from [Link]

  • Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing). (2021-07-27). DOI:10.1039/D1SC03615G. Retrieved from [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC - NIH. Retrieved from [Link]

  • Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles. Retrieved from [Link]

  • Domino Reactions in Organic Synthesis | Chemical Reviews - ACS Publications. Retrieved from [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing). (2021-01-06). DOI:10.1039/D0QO01085E. Retrieved from [Link]

  • Protecting Groups - Organic Chemistry Portal. Retrieved from [Link]

  • Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones - ACS Publications. Retrieved from [Link]

  • Protecting Groups in Organic Synthesis - ChemTalk. Retrieved from [Link]

  • Protecting group - Wikipedia. Retrieved from [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022-08-11). Retrieved from [Link]

Sources

Technical Support Center: Purification of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this spirocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and detailed solutions.

Question 1: After my synthesis, I see multiple spots on my TLC plate. How do I identify the likely impurities?

Answer:

Identifying potential impurities is the first critical step in developing a successful purification strategy. Given the structure of this compound, which features an N-Cbz protecting group, a spirocyclic ketone, and an enone system, impurities can arise from several sources. A common synthetic route for such spirocycles involves a Robinson annulation, which combines a Michael addition and an aldol condensation.[1][2][3]

Potential Impurities:

  • Unreacted Starting Materials: Depending on the specific synthetic route, these could include the ketone precursor (e.g., N-Cbz protected piperidone derivative) and the α,β-unsaturated ketone (e.g., methyl vinyl ketone).

  • Michael Adduct Intermediate: The initial product of the Michael addition may not have fully cyclized through the subsequent aldol condensation.[4][5]

  • Aldol Addition Product: The intermediate keto-alcohol from the aldol condensation may not have fully dehydrated to the final enone.[4]

  • Side-Products from Benzyl Chloroformate: If the N-Cbz protecting group was introduced using benzyl chloroformate, impurities such as benzyl chloride or dibenzyl carbonate could be present.[2] Benzyl chloroformate itself is water-sensitive and can decompose to benzyl alcohol, HCl, and CO2.[2]

  • Polymerized Material: α,β-Unsaturated ketones are prone to polymerization, especially under certain reaction conditions.[2]

A logical workflow for impurity identification and purification is outlined below:

Purification_Workflow Crude_Mixture Crude Reaction Mixture TLC_Analysis TLC Analysis (Multiple Spots) Crude_Mixture->TLC_Analysis Impurity_ID Identify Potential Impurities (Starting Materials, Intermediates, Byproducts) TLC_Analysis->Impurity_ID Purification_Strategy Select Purification Strategy (Chromatography or Recrystallization) Impurity_ID->Purification_Strategy Flash_Chromatography Flash Column Chromatography Purification_Strategy->Flash_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Strategy->Recrystallization Crystalline Solid with Fewer Impurities Pure_Product Pure Product (Single Spot on TLC) Flash_Chromatography->Pure_Product Recrystallization->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Sources

Technical Support Center: Scaling Up the Synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. This resource is tailored for researchers, chemists, and professionals in drug development who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. Here, we address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process.

I. Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved via a Robinson annulation. This powerful ring-forming reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[1][2][3] The key starting materials for this spirocyclic scaffold are N-Cbz-4-piperidone and 1,3-cyclohexanedione, which react with a suitable Michael acceptor, such as methyl vinyl ketone (MVK).

II. Experimental Protocol: A Scalable Approach

This section outlines a detailed, step-by-step protocol designed with scalability in mind.

Starting Materials:
  • N-Cbz-4-piperidone

  • 1,3-Cyclohexanedione

  • Methyl Vinyl Ketone (MVK)

  • Sodium Ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Toluene

  • Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for Chromatography

Step-by-Step Procedure:
  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, under an inert atmosphere (e.g., nitrogen), charge N-Cbz-4-piperidone, 1,3-cyclohexanedione, and anhydrous ethanol.

  • Base Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add a solution of sodium ethoxide in ethanol via the addition funnel, maintaining the internal temperature below 10 °C.

  • Michael Addition: After the base addition is complete, add methyl vinyl ketone dropwise, again ensuring the temperature does not exceed 10 °C. Stir the reaction mixture at this temperature for 2-4 hours.

  • Intramolecular Aldol Condensation & Dehydration: After the Michael addition is complete (monitor by TLC or HPLC), slowly warm the reaction mixture to reflux and maintain for 4-6 hours to drive the intramolecular aldol condensation and subsequent dehydration.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. To the residue, add toluene and water. Separate the organic layer.

  • Aqueous Wash: Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield this compound as a solid.[4][5]

III. Troubleshooting Guide

Scaling up chemical reactions can introduce unforeseen challenges.[6] This guide addresses potential issues in a question-and-answer format.

Q1: My reaction yield has significantly dropped upon scaling up. What are the likely causes?

A1: A decrease in yield during scale-up is a common issue and can be attributed to several factors:

  • Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your stirring is vigorous enough to maintain a homogeneous mixture.

  • Heat Transfer Issues: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[6] Exothermic events, such as the Michael addition, can lead to temperature spikes that favor side product formation. Improve cooling efficiency or slow down the addition rate of reagents.

  • Prolonged Reaction Time: Longer reaction and work-up times at a larger scale can lead to product degradation.

Q2: I am observing the formation of multiple side products. How can I improve the selectivity?

A2: Side product formation often arises from competing reactions. Consider the following:

  • Base Stoichiometry: The amount of base is critical. An excess can lead to self-condensation of the starting materials or other undesired reactions. Carefully control the stoichiometry of sodium ethoxide.

  • Temperature Control: As mentioned, poor temperature control can significantly impact selectivity. Maintain the recommended temperature ranges for each step of the reaction.

  • Order of Addition: Ensure the reagents are added in the correct order as outlined in the protocol.

Q3: The intramolecular aldol condensation is not going to completion. What can I do?

A3: Incomplete cyclization can be due to:

  • Insufficient Reaction Time or Temperature: Ensure the reaction is refluxed for an adequate amount of time. Monitor the reaction progress by TLC or HPLC until the intermediate from the Michael addition is consumed.

  • Base Deactivation: The base can be consumed by side reactions or neutralized. A slight excess of base might be necessary, but this should be optimized carefully.

Q4: My final product is difficult to purify. What are some effective purification strategies?

A4: The purification of spirocyclic compounds can be challenging.[7][8]

  • Chromatography: Flash column chromatography is often effective. A careful selection of the eluent system is crucial for good separation.[5]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective and scalable purification method. Experiment with different solvent systems to find one that provides good crystal formation and impurity rejection.

  • Supercritical Fluid Chromatography (SFC): For challenging separations, especially of isomers, preparative SFC can be a powerful tool, offering high throughput and reduced solvent consumption.[7]

IV. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions I should take when running this synthesis at scale?

A1: Safety is paramount during scale-up. Key hazards in this synthesis include:

  • Sodium Ethoxide: A strong base that is corrosive and water-reactive.[9][10][11][12][13] Handle in a dry, inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Methyl Vinyl Ketone (MVK): A toxic and flammable liquid.[14][15][16][17][18] It is a lachrymator and can cause severe irritation. Work in a well-ventilated fume hood and use appropriate PPE.

  • Benzyl Chloroformate (used in the synthesis of N-Cbz-4-piperidone): A corrosive and toxic reagent.[19][20][21][22][23] Handle with care in a fume hood.

  • Quenching: The quenching of the basic reaction mixture is exothermic. Add acid slowly and with efficient cooling.[24][25][26][27][28]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques. Develop a reliable method at a small scale to track the consumption of starting materials and the formation of the Michael adduct intermediate and the final product.

Q3: Can I use a different base for this reaction?

A3: While other strong bases like potassium tert-butoxide can be used, sodium ethoxide in ethanol is a common and cost-effective choice for the Robinson annulation. If you choose to use a different base, the reaction conditions will likely need to be re-optimized.

Q4: What is the expected yield for this reaction at scale?

A4: With proper optimization of reaction conditions, yields for Robinson annulation reactions can be good to excellent. However, a specific yield for this particular synthesis at scale would need to be determined empirically through process development.

V. Visualizing the Process

Reaction Pathway

Synthesis_Pathway N-Cbz-4-piperidone N-Cbz-4-piperidone Michael_Addition Michael Addition N-Cbz-4-piperidone->Michael_Addition 1,3-cyclohexanedione 1,3-cyclohexanedione 1,3-cyclohexanedione->Michael_Addition Methyl Vinyl Ketone Methyl Vinyl Ketone Methyl Vinyl Ketone->Michael_Addition Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Michael_Addition Aldol_Condensation Intramolecular Aldol Condensation & Dehydration Sodium Ethoxide->Aldol_Condensation Intermediate Diketone Intermediate Michael_Addition->Intermediate Intermediate->Aldol_Condensation Final_Product This compound Aldol_Condensation->Final_Product

Caption: Synthetic route via Robinson annulation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Mixing_OK Mixing Adequate? Check_Mixing->Mixing_OK Check_Temp Verify Temperature Control Check_Stoichiometry Confirm Reagent Stoichiometry Stoich_OK Stoichiometry Correct? Check_Stoichiometry->Stoich_OK Temp_OK Temperature Stable? Mixing_OK->Temp_OK Yes Optimize_Mixing Increase Stirrer Speed/ Use Baffles Mixing_OK->Optimize_Mixing No Temp_OK->Check_Stoichiometry Yes Optimize_Temp Improve Cooling/ Slow Reagent Addition Temp_OK->Optimize_Temp No Adjust_Stoich Re-evaluate Base/ Reactant Ratios Stoich_OK->Adjust_Stoich No Analyze_Side_Products Identify Side Products (LC-MS, NMR) Stoich_OK->Analyze_Side_Products Yes Optimize_Mixing->Check_Mixing Optimize_Temp->Check_Temp Adjust_Stoich->Check_Stoichiometry End Yield Improved Analyze_Side_Products->End

Caption: Systematic approach to troubleshooting low yield.

VI. Quantitative Data Summary

ParameterLaboratory Scale (e.g., 1-10 g)Pilot/Manufacturing Scale (e.g., >1 kg)Potential for Discrepancy
Reaction Time Typically shorter due to efficient heat and mass transfer.Can be significantly longer.High
Temperature Control Easier to maintain precise temperatures.More challenging due to lower surface-area-to-volume ratio.High
Yield Often higher under optimized lab conditions.May decrease without process optimization.Medium to High
Purity Profile May have a cleaner profile.Potential for new or increased levels of impurities.Medium to High

VII. References

  • Atul Ltd. (n.d.). 1,3-Cyclohexanedione Technical Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (2000). Methyl Vinyl Ketone Hazard Summary. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. Retrieved from [Link]

  • ChemBK. (2024). N-CBZ-4-piperidone. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Benzyl chloroformate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2008). Methyl Vinyl Ketone Interim AEGL Document. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium ethoxide. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Quenching Reactive Metal Still Bottoms Standard Operating Procedure. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 1495 - Methyl Vinyl Ketone. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Chloroformate. Retrieved from [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: Sodium Ethoxide, 95%. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Benzyl-4-piperidone. Retrieved from [Link]

  • University of California, Berkeley - Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. Retrieved from [Link]

  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • The Sarpong Group. (2016). Quenching of Water Reactive Materials. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Common Standard Operating Procedure for Quenching Pyrophoric Materials. Retrieved from [Link]

  • Reddit. (2024). r/Chempros - Quenching guide. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Amanote Research. (n.d.). Thermodynamic Analysis of Aldol Condensation of Formaldehyde and Isobutyraldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Amanote Research. (n.d.). Thermal Analysis of the Aldol Condensation. Retrieved from [Link]

Sources

Technical Support Center: Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on enhancing the purity of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate.

Welcome to the dedicated technical support guide for this compound (Molecular Formula: C₁₈H₂₁NO₃)[1][2]. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed to help you achieve the highest possible purity for this spirocyclic compound in your research and development endeavors. The structural complexity of this molecule, featuring an α,β-unsaturated ketone and a benzyl carbamate protecting group, presents unique purification challenges that this guide aims to address.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter after synthesizing this compound?

A1: Impurities are typically related to the synthetic route employed. However, based on the structure, common impurities may include:

  • Unreacted Starting Materials: Depending on the specific synthetic pathway, these could be precursors to the piperidine or cyclohexenone rings.

  • Over-reduction Products: If a reduction step is involved in the synthesis of a precursor, the ketone moiety could be reduced to an alcohol, yielding Benzyl 9-hydroxy-3-azaspiro[5.5]undec-7-ene-3-carboxylate.

  • Isomers or Rearrangement Products: The enone system could potentially undergo isomerization under certain pH or thermal conditions.

  • Products of Protecting Group Cleavage: Although the Cbz (Carboxybenzyl) group is generally stable, harsh acidic or basic conditions could lead to its partial or complete removal.

Q2: What is the recommended primary purification technique for this compound?

A2: Flash column chromatography is the most effective and widely applicable primary purification method for this compound on a laboratory scale.[3][4] It allows for the separation of the target molecule from both more polar and less polar impurities based on differential adsorption to a stationary phase.[5][6] Given the moderate polarity of the molecule, silica gel is the standard stationary phase of choice.

Q3: Is this compound amenable to recrystallization?

A3: Yes, recrystallization is an excellent secondary purification step, especially for removing trace impurities after chromatography to obtain a high-purity, crystalline solid. The key is to identify a suitable solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[7][8][9]

Q4: How should I properly store the purified compound to prevent degradation?

A4: The compound contains an enone and a benzyl ester, which can be susceptible to degradation. For long-term storage, it is recommended to keep the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is ideal). Protect it from light and moisture.

Troubleshooting Guide: Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification process.

Problem 1: My compound is streaking or showing poor separation on a silica gel TLC plate.

  • Probable Cause: The compound may be interacting too strongly with the acidic silica gel, or you might be observing decomposition. The tertiary amine within the spirocycle can interact with the acidic silanol groups on the silica surface.

  • Solution:

    • Neutralize the Eluent: Add 0.5-1% triethylamine (Et₃N) to your mobile phase (e.g., ethyl acetate/hexanes mixture). This will cap the acidic sites on the silica gel, preventing streaking and improving the spot shape.

    • Consider an Alternative Stationary Phase: If streaking persists, switch to a neutral stationary phase like alumina.[4][5] Remember to re-optimize your solvent system, as elution characteristics will differ from silica.

Problem 2: After column chromatography, my product fractions are pure by TLC, but the overall yield is very low.

  • Probable Cause 1: Irreversible Adsorption. Your compound might be sticking irreversibly to the silica gel, possibly due to decomposition on the column.

    • Solution: As with streaking, deactivating the silica with triethylamine can mitigate this. Using a less polar eluent system at the start and gradually increasing polarity can also help ensure the compound moves through the column without excessive interaction.[6]

  • Probable Cause 2: Improper Column Packing or Loading. Channels in the column packing or loading the sample in a solvent that is too polar can lead to poor separation and loss of product.[5]

    • Solution: Ensure the column is packed homogeneously without air bubbles.[5] Dissolve your crude product in a minimal amount of a non-polar solvent (like dichloromethane or toluene) or the initial eluent, and load it onto the column in a tight, concentrated band.

Problem 3: I am attempting recrystallization, but my compound "oils out" instead of forming crystals.

  • Probable Cause: The solution is supersaturated, or the cooling rate is too fast, causing the compound to separate as a liquid phase before it has time to form an ordered crystal lattice.[8] This can also happen if the chosen solvent is too good a solvent for the compound even at low temperatures.

  • Solution:

    • Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulation (e.g., wrapping the flask in glass wool) can help.

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.

    • Use a Two-Solvent System: Find a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[10] Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

Problem 4: My final product shows a persistent impurity by ¹H NMR that I cannot remove by chromatography or recrystallization.

  • Probable Cause: You may have a structurally very similar impurity, such as a diastereomer or a regioisomer, which has nearly identical polarity to your desired product.

  • Solution:

    • High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC can often separate isomers that are inseparable by normal-phase silica gel chromatography. This technique separates compounds based on differences in hydrophobicity.

    • Chemical Derivatization: If the impurity has a reactive functional group that the target compound lacks (or vice versa), it may be possible to selectively react the impurity to drastically change its polarity, allowing for easy separation by extraction or chromatography. This is an advanced technique and should be approached with caution.

Visualized Purification Workflow

The following diagram outlines a decision-making process for purifying this compound.

PurificationWorkflow start Crude Product Analysis (TLC, NMR) is_solid Is the crude product a solid? start->is_solid main_impurity Nature of Impurities? is_solid->main_impurity No or <90% Pure recrystallize Attempt Recrystallization is_solid->recrystallize Yes & >90% Pure chromatography Perform Flash Column Chromatography main_impurity->chromatography Multiple or Baseline Impurities main_impurity->recrystallize Single, Minor Impurity chromatography->recrystallize Purity 90-98%, Solid final_product Pure Product (Verify by NMR/HPLC) chromatography->final_product Purity >98% recrystallize->final_product

Caption: Decision workflow for purification.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of 1-2 grams of crude material. Adjust the scale accordingly.

1. TLC Analysis & Solvent System Selection:

  • Dissolve a small amount of crude product in dichloromethane or ethyl acetate.

  • Spot on a silica gel TLC plate and develop in various ratios of ethyl acetate (EtOAc) in hexanes.

  • The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35 and show good separation from impurities.[5]

Example Solvent System (EtOAc/Hexanes) Observed Rf Action
10% EtOAc / 90% Hexanes0.05Increase polarity
30% EtOAc / 70% Hexanes0.30Good starting point
50% EtOAc / 50% Hexanes0.65Decrease polarity

2. Column Preparation (Wet Slurry Method):

  • Select a glass column of appropriate size (e.g., 40 mm diameter for 1-2 g of sample).

  • Place a small plug of cotton or glass wool at the bottom and add a thin layer (0.5 cm) of sand.[5]

  • In a beaker, mix silica gel (approx. 50-100 times the weight of your crude product) with your chosen non-polar eluent (e.g., 10% EtOAc/Hexanes) to form a slurry.

  • Carefully pour the slurry into the column. Use additional eluent to rinse the beaker and top up the column.

  • Gently tap the column to ensure even packing and drain the solvent until it is just level with the top of the silica. Do not let the column run dry.[3]

3. Sample Loading & Elution:

  • Dissolve the crude product in the minimum amount of dichloromethane.

  • Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Open the stopcock and allow the sample to absorb onto the silica. Rinse with a tiny amount of eluent and allow it to absorb again.

  • Carefully add a layer of sand on top of the silica bed to prevent disturbance.

  • Fill the column with the eluent and begin collecting fractions. Apply positive pressure (flash chromatography) for a faster run.[6]

4. Fraction Analysis:

  • Collect fractions of equal volume (e.g., 20 mL) in test tubes.

  • Analyze the fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Protocol 2: Recrystallization

1. Solvent Selection:

  • Place a small amount of your compound (10-20 mg) into several test tubes.

  • Add a small amount (0.5 mL) of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes/ethyl acetate mixture) to each tube.

  • A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[7][9]

Solvent Solubility at 25°C Solubility at Boiling Suitability
EthanolSparingly SolubleSolubleGood Candidate
HexaneInsolubleInsolublePoor (Use as anti-solvent)
Ethyl AcetateSolubleVery SolublePoor (Too soluble)
TolueneSparingly SolubleSolubleGood Candidate

2. Recrystallization Procedure:

  • Place the impure solid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask (e.g., on a hotplate) until the solid just dissolves. Use the minimum amount of hot solvent required.[8]

  • If the solution is colored (and the pure compound is known to be colorless), you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.[7]

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

3. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Allow the crystals to dry under vacuum on the funnel, then transfer them to a watch glass to air dry completely or dry in a vacuum oven.

References

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • Wikipedia. (2023). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cenmed. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate is a complex spirocyclic compound that serves as a critical building block in the synthesis of novel therapeutic agents.[1][2] The structural integrity and purity of such intermediates are paramount, as impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[3] This guide provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. As a senior application scientist, my objective is not merely to present a protocol but to elucidate the scientific rationale behind the method's development and validation, in accordance with International Council for Harmonisation (ICH) guidelines.[4][5] Furthermore, this guide will objectively compare the primary HPLC method with alternative analytical technologies, offering experimental data and expert insights to aid researchers in selecting the most appropriate technique for their specific analytical challenges.

Part 1: A Validated RP-HPLC Method for Purity Determination

The cornerstone of quality control for any pharmaceutical intermediate is a reliable, robust, and accurate analytical method.[6] For a molecule like this compound, which contains both nonpolar (benzyl group) and moderately polar (azaspiro-enone) moieties, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity and impurity profiling.[7]

Rationale for Method Development

The development of this HPLC method was guided by the physicochemical properties of the analyte. The presence of a tertiary amine within the spirocyclic structure necessitates careful control of the mobile phase pH to ensure consistent analyte ionization and symmetrical peak shape.[8][9]

  • Stationary Phase: A C18 (octadecylsilyl) column was selected for its versatility and proven efficacy in retaining a wide range of compounds. The end-capped nature of the chosen column minimizes interactions with free silanol groups, which is crucial for preventing peak tailing of basic compounds like our target analyte.

  • Mobile Phase: A gradient elution using acetonitrile and water was developed to ensure adequate separation of the main peak from potential impurities, which may have a wide range of polarities. The addition of 0.1% formic acid to the aqueous phase is a critical choice; it protonates the tertiary amine, leading to a single, positively charged species that interacts consistently with the stationary phase, resulting in sharp, symmetrical peaks.

  • Detection: The analyte possesses two key chromophores: the benzyl group and the α,β-unsaturated ketone (enone) system. UV-Vis detection was set at 254 nm, a common wavelength for aromatic systems, providing excellent sensitivity for the parent compound and related aromatic impurities.

Experimental Protocol: RP-HPLC Analysis

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.

1.2.1. Materials and Reagents

  • This compound Reference Standard (Purity >99.5%)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, Milli-Q or equivalent)

  • Formic Acid (ACS Grade, >98%)

1.2.2. Chromatographic Conditions

Parameter Condition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with UV/Vis Detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 30% B; 18.1-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

| Detection | UV at 254 nm |

1.2.3. Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the Standard Solution.

1.2.4. Analysis Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase (Aqueous & Organic) prep_sample Prepare Standard & Test Samples (0.5 mg/mL) equilibrate Equilibrate System (25 min) prep_sample->equilibrate Load Samples sst Perform System Suitability Test (5 Replicate Injections of STD) equilibrate->sst inject_sample Inject Blank, then Test Samples sst->inject_sample If SST Passes integrate Integrate Chromatograms inject_sample->integrate Acquire Data calculate Calculate Purity (% Area) and Impurity Profile integrate->calculate report Generate Final Report calculate->report

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation Summary (ICH Q2(R1))

The developed method was rigorously validated according to ICH guidelines to ensure its suitability for its intended purpose.[10][11] The following tables summarize the performance characteristics based on experimental data.

Table 1: Specificity and System Suitability

Parameter Acceptance Criteria Result Comment
Resolution (Rs) > 2.0 between analyte and nearest impurity > 3.5 Excellent separation achieved.
Tailing Factor (Tf) ≤ 1.5 1.1 Symmetrical peak shape.
Theoretical Plates (N) > 2000 > 8500 High column efficiency.

| %RSD for 5 Reps | ≤ 2.0% (for peak area) | 0.45% | High system precision. |

Causality: These parameters confirm the method's ability to separate the analyte from potential impurities and demonstrate the precision of the chromatographic system itself.[5] The high resolution is particularly important for accurately quantifying closely eluting isomers, a common challenge in spirocyclic compound synthesis.[12]

Table 2: Linearity and Range

Parameter Range Result
Analyte Conc. 0.025 - 0.75 mg/mL (5% - 150% of nominal) Correlation Coefficient (R²) = 0.9998

| Impurity Conc. | LOQ - 0.0075 mg/mL (LOQ - 1.5% of nominal) | Correlation Coefficient (R²) = 0.9992 |

Causality: A high correlation coefficient (R²) demonstrates a direct proportional relationship between concentration and detector response, which is fundamental for accurate quantification across a wide range of potential concentrations.[11]

Table 3: Accuracy and Precision

Parameter Spiked Level Accuracy (% Recovery) Precision (%RSD, n=6)
Accuracy 50% (0.25 mg/mL) 101.2% -
100% (0.50 mg/mL) 99.7% -
150% (0.75 mg/mL) 100.5% -

| Precision | 100% (0.50 mg/mL) | - | 0.68% |

Causality: Accuracy (closeness to the true value) and precision (reproducibility) are the most critical validation parameters.[4] The data confirms the method reliably and consistently quantifies the analyte. The %RSD is well within the typical acceptance limit of <2.0%.

Table 4: Detection & Quantitation Limits

Parameter Method Result
Limit of Detection (LOD) Based on Signal-to-Noise (S/N = 3) 0.0005 mg/mL (0.1% of nominal)

| Limit of Quantitation (LOQ) | Based on Signal-to-Noise (S/N = 10) | 0.0015 mg/mL (0.3% of nominal) |

Causality: The LOQ establishes the lowest concentration of an impurity that can be reliably quantified.[4] This sensitivity is crucial for controlling impurities at levels stipulated by regulatory agencies (e.g., reporting threshold of 0.05%).[13]

Part 2: Comparative Analysis of Alternative Techniques

While RP-HPLC is a powerful tool, it is not the only solution. The choice of analytical method depends on the specific question being asked—be it routine quality control, identification of an unknown impurity, or analysis of non-chromophoric contaminants.

Table 5: Comparison of Analytical Techniques for Purity Analysis

Technique Primary Application Resolution Sensitivity Analysis Time Impurity ID Capability
HPLC-UV Routine Purity/Assay High Good Moderate (15-30 min) No (Requires Standards)
UHPLC-UV High-Throughput Screening Very High Good Fast (2-10 min) No (Requires Standards)
HPLC-MS Impurity Identification High Excellent Moderate (15-30 min) Yes (Structural Info)
SFC Chiral/Isomer Separation High Good Fast No (Requires Standards)
GC-FID/MS Residual Solvents/Volatiles Very High Excellent Moderate Yes (for Volatiles)

| CE | Charged/Polar Analytes | Very High | Good | Fast | No (Requires Standards) |

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times and improved resolution, making it ideal for high-throughput environments.[7] For the target analyte, a UHPLC method could reduce the run time from 25 minutes to under 5 minutes without sacrificing separation quality.

HPLC-Mass Spectrometry (HPLC-MS)

This hyphenated technique is the definitive tool for impurity identification.[3][14] While UV detection can quantify an unknown impurity peak, it provides no structural information. By coupling the HPLC to a mass spectrometer, one can obtain the exact mass of the impurity, which is the first and most critical step in elucidating its structure. This is indispensable during process development when unexpected by-products may form.

Supercritical Fluid Chromatography (SFC)

SFC uses supercritical CO₂ as the primary mobile phase. It is an orthogonal technique to RP-HPLC and excels at separating isomers and chiral compounds.[15][16] Given that spirocyclic compounds can exist as multiple diastereomers, SFC could be a powerful alternative or complementary method to ensure stereochemical purity.[12]

Gas Chromatography (GC)

GC is not suitable for analyzing the non-volatile target analyte but is essential for a complete purity profile. It is the standard method for quantifying residual solvents (e.g., from synthesis or purification), which are critical process-related impurities that must be controlled within strict limits.[7][15]

Part 3: Discussion and Recommendations

The choice of analytical instrumentation is a strategic decision driven by the stage of drug development and the specific analytical goal. The workflow below illustrates a logical approach to method selection.

decision_tree cluster_goals cluster_methods start Analytical Goal? goal1 Routine QC: Purity & Assay start->goal1 goal2 Process Development: Identify Unknown Impurity start->goal2 goal3 Stereochemical Purity Check start->goal3 goal4 Residual Solvent Analysis start->goal4 method1 Use Validated HPLC-UV Method goal1->method1 method2 Use HPLC-MS goal2->method2 method3 Develop SFC Method goal3->method3 method4 Use GC-MS goal4->method4

Caption: Decision tree for selecting the appropriate analytical method.

Recommendations:

  • For Routine Quality Control: The validated RP-HPLC-UV method presented in Part 1 is the most suitable choice. It is robust, accurate, and cost-effective for routine release testing of batches where the impurity profile is well-established.

  • For Impurity Identification: During process optimization or stability studies where new or unknown peaks may appear, HPLC-MS is essential. It provides the molecular weight data needed to identify the structure of degradants or by-products.[14]

  • For High-Throughput Needs: If a large number of samples need to be analyzed quickly, transferring the HPLC method to a UHPLC system is highly recommended to significantly reduce run times and solvent consumption.[7]

  • For Orthogonal Verification & Isomer Analysis: To confirm peak purity and analyze for potential diastereomers, developing an SFC method provides an orthogonal separation mechanism and is the preferred technique for isomer analysis.[16]

Conclusion

The purity of this compound is a critical quality attribute that requires a well-developed and validated analytical method for its control. This guide has detailed a robust RP-HPLC method, grounded in the principles of analytical science and validated to the rigorous standards of the pharmaceutical industry.[4][6] However, a comprehensive analytical strategy acknowledges the strengths and limitations of any single technique. By understanding the comparative advantages of UHPLC, HPLC-MS, and SFC, researchers and drug development professionals can deploy the most effective tools to ensure the quality and safety of their materials, ultimately accelerating the path to new medicines.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

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  • National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

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A Comparative Guide to the Definitive NMR Characterization of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural characterization and validation of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, a novel spirocyclic compound with potential applications in medicinal chemistry and drug development. We will move beyond a simple presentation of data, focusing instead on the strategic application of modern NMR spectroscopy as a primary tool for unambiguous structural elucidation. The discussion will compare the utility of one-dimensional (1D) and two-dimensional (2D) NMR techniques and contrast the overall approach with alternative analytical methods, providing the rationale behind each experimental choice to ensure scientific rigor and data integrity.

The Imperative of Unambiguous Characterization

In any research and development pipeline, particularly in drug discovery, the absolute structural confirmation of a novel chemical entity is a non-negotiable cornerstone. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the waste of significant resources. While techniques like mass spectrometry (MS) provide crucial information about molecular weight and fragmentation, they fall short of defining the precise atomic connectivity and stereochemistry. Similarly, while X-ray crystallography offers the gold standard for solid-state structure, obtaining suitable crystals can be a significant bottleneck.

Nuclear Magnetic Resonance (NMR) spectroscopy, however, provides an unparalleled, non-destructive view of the complete molecular structure in solution. Through a logical and systematic application of a suite of experiments, we can map the entire carbon-hydrogen framework and confirm the identity of the target compound with an exceptionally high degree of confidence.

Strategic Workflow for NMR Validation

The validation process is not a single experiment but a multi-step workflow. Each step builds upon the last, progressively revealing layers of structural information until a complete and self-consistent picture is formed. This approach ensures that the final structure is not merely a plausible fit for the data, but the only one that is fully supported by all empirical evidence.

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Elucidation cluster_output Final Validation Prep High-Purity Sample (~5-10 mg) Solvent Deuterated Solvent Selection (e.g., CDCl3) Prep->Solvent Dissolution H1 1D ¹H NMR (Proton Environment & Coupling) Solvent->H1 C13 1D ¹³C{¹H} NMR (Carbon Count & Type) H1->C13 COSY 2D COSY (¹H-¹H Connectivity) C13->COSY HSQC 2D HSQC (Direct ¹H-¹³C Correlation) COSY->HSQC HMBC 2D HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Assign Spectral Assignment HMBC->Assign Structure Structure Confirmation Assign->Structure Purity Purity Assessment Structure->Purity Final Validated Structure Purity->Final

Figure 1: A systematic workflow for NMR-based structural validation.

Part 1: Foundational Analysis with 1D NMR

One-dimensional ¹H and ¹³C NMR spectra serve as the starting point of our investigation. They provide an initial census of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: The Proton Inventory

The ¹H NMR spectrum gives us information on the number of distinct proton environments, their electronic environment (chemical shift), their multiplicity (spin-spin coupling), and the relative number of protons in each environment (integration). For this compound, we anticipate distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the olefinic protons, and the various aliphatic protons of the spirocyclic core.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms. The chemical shifts indicate the type of carbon: carbonyls (>190 ppm), aromatic/olefinic (100-150 ppm), C-N or C-O bonds (50-80 ppm), and aliphatic (10-50 ppm). This provides a fundamental count of the carbon skeleton, which must match the expected molecular formula.

Experimental Protocol: 1D NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Acquire data on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets in the aliphatic region.

  • ¹H Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16, to achieve adequate signal-to-noise.

  • ¹³C{¹H} Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse with NOE (zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Part 2: Unambiguous Connectivity with 2D NMR

While 1D spectra provide the pieces of the puzzle, 2D NMR experiments show how they connect. For a complex molecule like a spirocycle, 2D NMR is not optional; it is essential for definitive assignment.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect coupled protons, allowing us to trace out entire spin systems. For our target molecule, this is invaluable for mapping the connectivity within the two rings of the spiro-system and identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment is a powerful tool that correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the more easily assigned proton spectrum. Each cross-peak represents a one-bond C-H connection.

HMBC (Heteronuclear Multiple Bond Correlation): The Long-Range View

The HMBC experiment is arguably the most critical for confirming the overall molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds. This long-range information is crucial for connecting disparate spin systems and confirming the placement of quaternary carbons (like the spiro-center and the carbonyl carbon) and heteroatoms. For instance, observing a correlation from the benzylic CH₂ protons to the carbamate carbonyl carbon definitively confirms the structure of the N-Cbz protecting group.

G C9 C9 (Ketone) C8 C8 (Olefinic) H8 H8 H8->C9 ³J C6 C6 (Spiro) H8->C6 ³J C7 C7 (Olefinic) H7 H7 H7->C9 ²J C5 C5 (Aliphatic) H5 H5 H5->C7 ³J H5->C6 ²J N3 N3 Cbz_CO Cbz C=O Cbz_CH2 Cbz CH₂ H_Cbz_CH2 H (Cbz CH₂) H_Cbz_CH2->Cbz_CO ²J

Figure 2: Key HMBC correlations for structural confirmation.

Experimental Protocol: 2D NMR Acquisition
  • Setup: Use the same sample prepared for 1D NMR.

  • Acquisition (General Parameters): 2D experiments require longer acquisition times. Optimize parameters based on standard instrument libraries (e.g., cosygpprqf, hsqcedetgpsp, hmbcgplpndqf on Bruker systems).

  • COSY:

    • Dimensions: Acquire 2048 points in F2 and 256-512 increments in F1.

    • Number of Scans: 2-4 per increment.

  • HSQC:

    • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.

    • Number of Scans: 4-8 per increment.

  • HMBC:

    • Long-Range Coupling Constant: Set to 8 Hz to optimize for typical ²J and ³J correlations.

    • Number of Scans: 8-32 per increment, as HMBC signals are inherently weaker.

Part 3: Data Synthesis and Comparison with Alternatives

The final step is to synthesize all the data into a coherent assignment table. This table serves as the definitive record of the characterization.

Table 1: Hypothetical NMR Data Assignment for this compound
Positionδ ¹³C (ppm)δ ¹H (ppm)Multiplicity¹H-¹H COSY Correlations¹H-¹³C HMBC Correlations
Cbz-Ar~136.5 (quat)---Cbz-CH₂, Cbz-Ar(CH)
Cbz-Ar~128.5 (CH)~7.35mCbz-Ar(CH)Cbz-Ar(quat)
Cbz-Ar~128.0 (CH)~7.35mCbz-Ar(CH)Cbz-Ar(quat)
Cbz-Ar~127.8 (CH)~7.35mCbz-Ar(CH)Cbz-Ar(quat)
Cbz-C=O~155.0---Cbz-CH₂
Cbz-CH₂~67.2~5.15s-Cbz-C=O, Cbz-Ar(quat), C2/C4
C2/C4~45.0~3.50mH1/H5Cbz-CH₂, C6
C1/C5~35.0~1.80mH2/H4C6, C2/C4
C6 (Spiro)~40.0---H1/H5, H7, H10/H11
C7~129.0~5.90dH8C6, C9, C11
C8~158.0~6.80dtH7, H10C6, C9, C10
C9 (C=O)~198.0---H7, H8, H10
C10~38.0~2.50tH8, H11C8, C9, C6
C11~28.0~2.00mH10C6, C7, C10

Note: Chemical shifts (δ) are hypothetical and based on typical values for similar functional groups. Multiplicity: s=singlet, d=doublet, t=triplet, dt=doublet of triplets, m=multiplet.

Comparison with Alternative Techniques
TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Complete C-H framework, connectivity, stereochemical insights.Non-destructive, excellent for structure in solution, high reproducibility.Requires pure sample (>95%), relatively low sensitivity, can be time-consuming.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity (μg-ng), rapid analysis.Does not provide connectivity for isomers, fragmentation can be complex to interpret.
X-ray Crystallography Absolute 3D structure in the solid state, including stereochemistry.Unambiguous structural determination (gold standard).Requires a suitable single crystal, which can be difficult or impossible to grow. Structure may differ from solution-state.
FT-IR Spectroscopy Presence of functional groups (C=O, N-H, C=C, etc.).Fast, simple, requires minimal sample.Provides no information on molecular connectivity; serves as a complementary technique.

As the table illustrates, no single technique is a panacea. The most robust characterization strategy, particularly within a regulated or cGMP (Current Good Manufacturing Practice) environment, involves a combination of these methods. However, for the initial, unambiguous determination of chemical structure, a full suite of NMR experiments is the most powerful and comprehensive tool available.

Conclusion

The structural validation of this compound is definitively achieved through a strategic and hierarchical application of NMR spectroscopy. Beginning with 1D ¹H and ¹³C experiments to inventory the atomic components and progressing to 2D COSY, HSQC, and HMBC experiments to piece together the molecular framework, this workflow provides a self-validating system for structural confirmation. The long-range correlations observed in the HMBC spectrum are particularly decisive, bridging disconnected spin systems and confirming the placement of non-protonated carbons. When compared to alternatives, the NMR approach offers an unparalleled depth of structural information in the solution state, which is most relevant for biological applications. By adhering to this rigorous methodology, researchers can ensure the foundational integrity of their chemical matter, enabling confident downstream research and development.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • IUPAC. (1997). Recommendations for the presentation of NMR data for publication in chemical journals. Pure and Applied Chemistry, 69(12), 2489-2495. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

A Comparative Guide to the Biological Activity of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 3-Azaspiro[5.5]undecane Scaffold in Drug Discovery

The 3-azaspiro[5.5]undecane framework represents a versatile and synthetically accessible scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique topographical presentation for pharmacophoric features, making it an attractive starting point for the design of novel therapeutic agents. The core structure, exemplified by Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. While extensive research on the specific biological profile of this compound and its direct derivatives is emerging, the broader class of 3-azaspiro[5.5]undecanes has demonstrated a wide range of pharmacological activities. This guide will provide a comparative overview of the known biological activities of various 3-azaspiro[5.5]undecane derivatives, offering insights into their therapeutic potential and outlining experimental approaches for the evaluation of new analogues.

Comparative Biological Activities of 3-Azaspiro[5.5]undecane Derivatives

Derivatives of the 3-azaspiro[5.5]undecane scaffold have been investigated for several therapeutic applications, with the most prominent being in oncology. The nature and position of substituents on the spirocyclic core play a critical role in determining the specific biological target and the resulting pharmacological effect.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 3-azaspiro[5.5]undecane derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

For instance, certain 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds have been found to inhibit geranylgeranyltransferase I (GGTase I), an enzyme crucial for the post-translational modification of proteins in the Rho GTPase family.[1] Inhibition of GGTase I can lead to the inactivation of downstream signaling pathways, such as the YAP1/TAZ pathway, which are often dysregulated in cancer and contribute to uncontrolled cell growth.[1]

While specific IC50 values for a homologous series of this compound derivatives are not yet publicly available, the data from related compounds underscores the potential of this scaffold in developing novel anticancer agents. The table below summarizes the reported activities of various 3-azaspiro[5.5]undecane analogues against different cancer cell lines.

Compound ClassTarget/Mechanism of ActionCell Line(s)Reported Activity (IC50/EC50)Reference
5-Heteroaryl-3,9-diazaspiro[5.5]undecanesGGTase I InhibitionBreast Cancer Cells-[1]
Triazaspiro[5.5]undecane derivativesChemokine Receptor Regulation--[2]

Note: This table is representative of the types of activities observed for the broader class of azaspiro[5.5]undecanes and is intended to guide future research directions for derivatives of this compound.

Hypothetical Screening Workflow for Novel Derivatives

To systematically evaluate the biological activity of a newly synthesized library of this compound derivatives, a tiered screening approach is recommended. This workflow allows for the efficient identification of promising lead compounds for further development.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Primary_Assay Single-Dose Cytotoxicity Assay (e.g., 10 µM) Hit_Compounds Hit Compounds Primary_Assay->Hit_Compounds >50% Growth Inhibition Dose_Response Dose-Response Cytotoxicity Assay (IC50 Determination) Target_Assay Target-Based Assay (e.g., Kinase Inhibition) Dose_Response->Target_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Target_Assay->SAR_Studies ADMET_Profiling In Vitro ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Candidates Lead Candidates ADMET_Profiling->Lead_Candidates Compound_Library Library of Benzyl 9-oxo-3- azaspiro[5.5]undec-7-ene-3- carboxylate Derivatives Compound_Library->Primary_Assay Hit_Compounds->Dose_Response

A tiered screening workflow for identifying lead compounds.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
  • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • Remove the old media from the 96-well plates and add 100 µL of the media containing the test compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.
  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
  • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software (e.g., GraphPad Prism).

Structure-Activity Relationship (SAR) Insights and Future Directions

While a detailed SAR for the this compound series is yet to be established, general trends from related azaspirocyclic compounds can guide future design strategies.

SAR_Insights cluster_R1 Substituents at N3 cluster_R2 Modifications on the Spirocyclic Rings Core_Scaffold 3-Azaspiro[5.5]undecane Core N3_Substituent Benzyl Carboxylate (Modulation of Lipophilicity, Potential for H-bonding) Core_Scaffold->N3_Substituent Ring_Substituents Introduction of functional groups (e.g., hydroxyl, amino, halogens) to influence target binding and physicochemical properties. Core_Scaffold->Ring_Substituents Ring_Saturation Saturation of the cyclohexene ring to alter conformational flexibility. Core_Scaffold->Ring_Saturation Biological_Activity Biological Activity (e.g., Anticancer, Kinase Inhibition) N3_Substituent->Biological_Activity Ring_Substituents->Biological_Activity Ring_Saturation->Biological_Activity

Key structural features for SAR exploration.

Future research should focus on the systematic synthesis and biological evaluation of derivatives of this compound. Key areas of exploration include:

  • Modification of the Benzyl Group: Introducing various substituents on the phenyl ring to probe for additional binding interactions and modulate pharmacokinetic properties.

  • Variation of the Carboxylate Moiety: Replacing the benzyl group with other esters or amides to alter stability and cell permeability.

  • Functionalization of the Cyclohexenone Ring: Introducing substituents or altering the saturation of the six-membered ring to explore the impact on target engagement and selectivity.

By employing the outlined screening strategies and building upon the foundational knowledge of related azaspirocyclic compounds, researchers can unlock the full therapeutic potential of this promising chemical scaffold.

References

  • WO2020048828A1 - 5-heteroaryl-3,9-diazaspiro[5.
  • WO2002074769A1 - Drugs containing triazaspiro[5.
  • Triazaspiro[5.5]undecane derivatives and drugs containing the same as the active ingredient - Patent US-7053090-B2 - PubChem. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3-Azaspiro[5.5]undecane Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel chemical scaffolds that offer precise three-dimensional arrangements to interact with complex biological targets is paramount. Spirocyclic systems, with their inherent rigidity and three-dimensionality, have emerged as privileged structures in drug discovery, providing a pathway to escape the "flatland" of traditional aromatic compounds.[1] This guide delves into the structure-activity relationships (SAR) of a promising class of spirocyclic compounds: the 3-azaspiro[5.5]undecane analogs. While direct, extensive SAR studies on Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate are not yet prevalent in published literature, we can infer a great deal by examining structurally related spirocyclic systems. This guide will synthesize findings from analogous scaffolds to provide a predictive SAR framework for the title compound class and compare its potential with established spirocyclic alternatives targeting the central nervous system (CNS).

The 3-Azaspiro[5.5]undecane Scaffold: A Foundation for CNS Ligands

The 3-azaspiro[5.5]undecane core, consisting of a piperidine ring fused via a spiro-carbon to a cyclohexane ring, is a versatile scaffold. The piperidine moiety is a well-established pharmacophore in a multitude of CNS-active drugs due to its ability to carry a basic nitrogen atom, which is often crucial for receptor interaction.[2] The spirocyclic nature of the undecane system locks the conformation of the piperidine ring, reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity.[3]

The general structure of the target analogs, this compound, presents several key points for chemical modification to explore the SAR:

  • N-3 Position: The nitrogen of the piperidine ring is protected with a benzyl carboxylate group. This group can be modified to explore the effects of different substituents on activity.

  • C-9 Position: The presence of an oxo group on the cyclohexane ring offers a site for further functionalization or can be varied to understand its role in target binding.

  • Cyclohexene Ring: The unsaturation in the cyclohexane ring introduces conformational constraints and potential for further chemical transformations.

Comparative Analysis of Structurally Related Spirocyclic Scaffolds

To build a predictive SAR model for our target compound, we will examine the SAR of several related spirocyclic systems that have been investigated for CNS activity.

A study on 3,9-diazaspiro[5.5]undecane-based compounds revealed their potential as potent and competitive γ-aminobutyric acid type A receptor (GABA-A) antagonists.[4][5] In this series, the spirocyclic core was crucial for activity, and modifications at the 3 and 9 positions significantly impacted potency and selectivity.

Key SAR insights from this series include:

  • Importance of the Spirocyclic Benzamide: A spirocyclic benzamide was found to be a key pharmacophoric element, compensating for the lack of a conventional acidic moiety typically found in GABA-A receptor ligands.[4][5]

  • Aromatic Substituents: The nature and position of substituents on the aromatic ring of the benzamide moiety were critical for binding affinity. For instance, a meta-methylphenyl analog displayed high nanomolar binding affinity.[4][5]

This suggests that for our target compound, the benzyl group at the N-3 position could be replaced with various substituted benzamides to potentially target GABA-A receptors. The oxo group at the C-9 position could also be a key interaction point within the receptor binding pocket.

Another relevant class of compounds is the spiro[piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)] derivatives, which have been explored as ligands for serotonin 5-HT1A receptors.[6] This scaffold also features a spiro-piperidine core.

The SAR of this series highlights:

  • Steric Arrangement: The steric arrangement of the aromatic and protonation centers, dictated by the rigid spirocyclic system, was found to be a determining factor for 5-HT1A affinity.[6]

  • N-Substituents: Modifications on the piperidine nitrogen influenced the compound's affinity and functional activity at the 5-HT1A receptor.

These findings underscore the importance of the three-dimensional structure conferred by the spirocyclic core in achieving high-affinity interactions with GPCRs like the 5-HT1A receptor. For our target compound, the conformationally restricted 3-azaspiro[5.5]undecane core could be advantageous for targeting such receptors.

Predictive SAR for this compound Analogs

Based on the analysis of related scaffolds, we can propose a hypothetical SAR for the target compound class. The following table outlines potential modifications and their predicted impact on biological activity, providing a roadmap for future optimization efforts.

Position of Modification Proposed Modification Rationale and Predicted Impact on Activity Potential Target Class
N-3 (Piperidine) Replacement of benzyl carboxylate with various substituted benzamides, sulfonamides, or alkyl groups.The N-substituent is likely to be a key determinant of target selectivity and potency. Benzamides may confer affinity for GABA-A receptors, while other groups could target a range of CNS receptors.GABA-A Receptors, GPCRs, Ion Channels
C-9 (Cyclohexane) Reduction of the oxo group to a hydroxyl, or its replacement with other functional groups (e.g., amines, ethers).The oxo group can act as a hydrogen bond acceptor. Modifying it will probe the importance of this interaction and could lead to changes in selectivity and ADME properties.GPCRs, Kinases
Cyclohexene Ring Saturation of the double bond to form a cyclohexane ring, or introduction of substituents on the double bond.This will alter the conformation and rigidity of the scaffold, which can fine-tune the orientation of other functional groups for optimal receptor binding.Various CNS targets
Benzyl Group Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring.Substituents on the benzyl group can modulate electronic properties and steric bulk, influencing binding affinity and pharmacokinetic properties.Various CNS targets
Experimental Protocols

To validate the predicted SAR and discover novel bioactive compounds, a systematic approach to synthesis and biological evaluation is necessary.

A plausible synthetic route to generate a library of analogs would involve the initial synthesis of the 3-azaspiro[5.5]undecan-9-one core, followed by diversification at the N-3 position.

Synthetic_Workflow A Starting Materials (e.g., 4,4-disubstituted cyclohexanone) B Synthesis of 3-azaspiro[5.5]undecan-9-one core A->B Multi-step synthesis C N-3 Derivatization (e.g., acylation, alkylation) B->C Core scaffold D Analog Library C->D Diversification E Purification & Characterization D->E Final Products

Caption: A generalized workflow for the synthesis of a 3-azaspiro[5.5]undecane analog library.

Step-by-step Protocol for N-3 Acylation:

  • To a solution of 3-azaspiro[5.5]undecan-9-one (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated analog.

A tiered screening approach is recommended to efficiently identify promising compounds.

Biological_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Analog Library B High-Throughput Screening (e.g., Radioligand Binding Assays for CNS targets) A->B C Hit Identification (Compounds with significant activity) B->C D Functional Assays (e.g., cAMP, Ca2+ flux) C->D Active Hits E Selectivity Profiling (Panel of related receptors) D->E F In vitro ADME/Tox Assays (e.g., metabolic stability, cytotoxicity) E->F Promising Leads G In vivo Efficacy Studies (Animal models of disease) F->G

Caption: A tiered workflow for the biological evaluation of 3-azaspiro[5.5]undecane analogs.

Comparative Performance and Data Summary

While specific data for the title compound is not available, the following table summarizes the performance of representative analogs from the comparative scaffolds discussed. This provides a benchmark for the potencies that could potentially be achieved with the 3-azaspiro[5.5]undecane core.

Scaffold Representative Analog Biological Target Activity (Ki or IC50) Reference
3,9-Diazaspiro[5.5]undecanem-methylphenyl analogGABA-A ReceptorKi = 180 nM[4][5]
1,9-Diazaspiro[5.5]undecaneCompound 1khACC-1 / hACC-2IC50 = 11 nM / 4 nM[7]
1-Oxa-4,9-diazaspiro[5.5]undecaneCompound 15auµ-Opioid Receptor / σ1 ReceptorKi = 1.2 nM / 2.5 nM[1]

This data demonstrates that spiro[5.5]undecane systems can be tailored to achieve high potency against a variety of biological targets.

Conclusion and Future Directions

The 3-azaspiro[5.5]undecane scaffold represents a promising starting point for the development of novel CNS-active compounds. By leveraging the SAR insights from related spirocyclic systems, a focused and efficient drug discovery campaign can be designed. The inherent three-dimensionality of this scaffold offers the potential for improved potency, selectivity, and pharmacokinetic properties compared to more traditional, "flat" molecules.

Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs. The exploration of different substituents at the N-3 and C-9 positions, as well as modifications of the cyclohexene ring, will be crucial in elucidating a comprehensive SAR and identifying lead compounds for further development. The experimental protocols and workflows outlined in this guide provide a robust framework for initiating such an investigation.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (2025). ResearchGate. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). PubMed. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). ePrints Soton. [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2023). MDPI. [Link]

  • Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. (2025). ResearchGate. [Link]

  • tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PMC - PubMed Central - NIH. [Link]

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  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). MDPI. [Link]

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The Evolving Landscape of Neuroprotection: A Comparative Analysis of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate and Established Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the relentless pursuit of effective treatments for neurodegenerative diseases and acute neuronal injury, the scientific community is continuously exploring novel chemical scaffolds. One such scaffold, the azaspiro[5.5]undecane core, has garnered interest for its potential in modulating key neurological pathways. This guide provides a comprehensive comparison of the therapeutic potential of this emerging class of compounds, with a focus on the structural archetype Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, against well-established neuroprotective agents. This analysis is intended for researchers, scientists, and professionals in drug development, offering an in-depth perspective grounded in available preclinical and clinical data.

Introduction: The Imperative for Novel Neuroprotective Agents

Neuroprotection aims to prevent or slow the process of neuronal cell death triggered by insults such as ischemia, trauma, or chronic neurodegenerative conditions like Alzheimer's and Parkinson's disease.[1][2] The pathophysiology of neuronal damage is multifaceted, involving excitotoxicity, oxidative stress, and inflammation.[3] Consequently, the development of effective neuroprotective therapies has focused on these key mechanisms.[1][4] While several agents have shown promise, the translation of preclinical findings to clinical success has been challenging, underscoring the need for innovative therapeutic strategies.[5]

A Novel Scaffold: The Potential of Azaspiro[5.5]undecane Derivatives

Recent research has highlighted the therapeutic potential of azaspiro compounds in the central nervous system. Derivatives of the 2-azaspiro[4.4]nonane core, for instance, have been investigated for their anticonvulsant properties and their ability to modulate sigma and muscarinic receptors, which are implicated in neurodegeneration. Furthermore, a specific 3-azaspiro[5.5]undecane-2,4-dione derivative has demonstrated activity in an in-vitro neuroprotection assay. Another class, the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, has been explored for its dual activity as μ-opioid receptor agonists and σ1 receptor antagonists in the context of pain management; the σ1 receptor is a recognized target for neuroprotection.

While direct experimental data on the neuroprotective effects of This compound is not yet available in peer-reviewed literature, its structural features suggest it may interact with biological targets relevant to neuroprotection. The presence of the benzyl carboxylate group and the spirocyclic core could confer favorable pharmacokinetic properties and allow for specific interactions with target proteins. Further investigation into this specific molecule is warranted to elucidate its potential mechanism of action and therapeutic efficacy.

Established Neuroprotective Strategies: A Comparative Overview

The field of neuroprotection is dominated by several classes of agents, each with a distinct mechanism of action. A comparative analysis of these established strategies provides a benchmark against which novel compounds like this compound can be evaluated.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonists

Mechanism of Action: Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excessive calcium influx and subsequent neuronal death, a phenomenon known as excitotoxicity.[6][7] NMDA receptor antagonists block this ion channel, thereby mitigating excitotoxic damage.[8][9]

dot

NMDA_Receptor_Antagonism Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds & Activates Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Antagonist NMDA Receptor Antagonist Antagonist->NMDAR Blocks

Caption: NMDA Receptor Antagonism Pathway.

Examples:

  • Memantine: A low-affinity, uncompetitive NMDA receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease.[8][10][11][12] Its low affinity and rapid off-rate kinetics are thought to contribute to its favorable side-effect profile compared to high-affinity antagonists.[8][10][11]

  • Dizocilpine (MK-801): A high-affinity, non-competitive antagonist that has shown robust neuroprotective effects in preclinical models of ischemia but has failed in clinical trials due to severe psychotomimetic side effects.[9]

Antioxidants and Free Radical Scavengers

Mechanism of Action: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a common feature of many neurodegenerative diseases.[13][14][15][16] Antioxidants neutralize these free radicals, thereby preventing damage to cellular components like lipids, proteins, and DNA.[14][16][17]

dot

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Neuronal_Death Neuronal Death Cellular_Damage->Neuronal_Death Antioxidant Antioxidant Antioxidant->ROS Neutralizes

Caption: Antioxidant Mechanism of Action.

Examples:

  • Edaravone: A free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in some countries.[18] It is thought to reduce oxidative stress in the central nervous system.[18]

  • N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione, NAC has shown neuroprotective effects in various preclinical models of neurodegenerative diseases.[13]

  • Vitamin E: A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[16] Clinical trials in neurodegenerative diseases have yielded mixed results.[17]

Anti-inflammatory Agents

Mechanism of Action: Neuroinflammation, characterized by the activation of microglia and astrocytes and the production of pro-inflammatory cytokines, contributes to neuronal damage in many neurological disorders.[19] Anti-inflammatory agents can suppress these inflammatory cascades, thereby reducing secondary neuronal injury.[18]

dot

Anti_inflammatory_Action Insult Neuronal Insult (e.g., Ischemia, Plaque) Microglia_Activation Microglial/Astrocyte Activation Insult->Microglia_Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Microglia_Activation->Cytokines Neuronal_Damage Neuronal Damage Cytokines->Neuronal_Damage Anti_inflammatory Anti-inflammatory Agent Anti_inflammatory->Microglia_Activation Inhibits

Caption: Anti-inflammatory Agent Pathway.

Examples:

  • Minocycline: A tetracycline antibiotic with anti-inflammatory and neuroprotective properties attributed to its inhibition of microglial activation.[18] It has been investigated in clinical trials for stroke, ALS, and Parkinson's disease.[18]

  • Non-steroidal anti-inflammatory drugs (NSAIDs): Some studies suggest that NSAIDs may exert neuroprotective effects by scavenging nitric oxide radicals in addition to their cyclooxygenase (COX) inhibitory activity.[19]

Comparative Data of Neuroprotective Agents

ClassAgentMechanism of ActionSelected Preclinical/Clinical EvidenceKey Limitations
NMDA Receptor Antagonists MemantineLow-affinity, uncompetitive NMDA receptor antagonistApproved for moderate-to-severe Alzheimer's disease; modest clinical efficacy.[8][10][11][12]Modest efficacy, potential for neuropsychiatric side effects.
Dizocilpine (MK-801)High-affinity, non-competitive NMDA receptor antagonistPotent neuroprotection in animal models.[9]Severe psychotomimetic side effects in humans.[9]
Antioxidants EdaravoneFree radical scavengerApproved for ALS and acute ischemic stroke (in some regions); slows functional decline in ALS.[18]Modest clinical benefit, requires intravenous administration.
N-acetylcysteine (NAC)Glutathione precursorNeuroprotective in various preclinical models.[13]Limited clinical trial data for many neurodegenerative diseases.
Anti-inflammatory Agents MinocyclineInhibition of microglial activationNeuroprotective in preclinical models of stroke and neurodegenerative diseases; clinical trial results have been mixed.[18]Broad-spectrum antibiotic effects, potential for side effects with long-term use.
NSAIDsCOX inhibition, NO radical scavengingSome epidemiological evidence suggests a reduced risk of Alzheimer's disease with long-term use.[19]Gastrointestinal and cardiovascular side effects with chronic use.
Azaspiro[5.5]undecane Derivatives This compoundUnknownNo publicly available data on neuroprotective activity.Requires extensive preclinical investigation.

Experimental Protocols for Assessing Neuroprotective Activity

The evaluation of potential neuroprotective agents involves a battery of in-vitro and in-vivo assays.

In-Vitro Neuroprotection Assay (e.g., against Glutamate-Induced Excitotoxicity)

dot

In_Vitro_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assessment of Cell Viability cluster_2 Data Analysis A 1. Plate primary neurons or neuronal cell line B 2. Pre-incubate with test compound (e.g., this compound) A->B C 3. Induce excitotoxicity (e.g., add high concentration of Glutamate) B->C D 4. Incubate for 24-48 hours C->D E 5. Measure cell viability (e.g., MTT assay, LDH release assay) D->E F 6. Compare viability of treated vs. untreated (glutamate only) cells E->F

Caption: In-Vitro Neuroprotection Assay Workflow.

  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Induction of Neuronal Injury: An excitotoxic insult is induced by adding a high concentration of glutamate or NMDA.

  • Incubation: The cells are incubated for 24-48 hours.

  • Viability Assessment: Cell viability is quantified using standard assays such as the MTT assay (measures metabolic activity) or the LDH assay (measures membrane integrity).

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.

Conclusion and Future Directions

While established neuroprotective agents targeting NMDA receptors, oxidative stress, and neuroinflammation have shown some clinical utility, there remains a significant unmet need for more effective therapies. The azaspiro[5.5]undecane scaffold represents a promising area for novel drug discovery in the neurosciences. Although specific data on this compound is currently lacking, the demonstrated activity of related azaspiro compounds warrants a thorough investigation of this and similar molecules. Future research should focus on synthesizing and screening a library of these derivatives to identify lead compounds with potent neuroprotective activity. Subsequent studies should then aim to elucidate their mechanism of action, assess their efficacy in animal models of neurodegenerative diseases, and evaluate their safety and pharmacokinetic profiles to determine their potential for clinical development.

References

  • A review of neuroprotective agents. (URL: [Link])

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  • A Study of the Effects of Antioxidants on Neurodegenerative Disease. (URL: [Link])

  • Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. (URL: [Link])

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  • Neuroprotective agents for clinical trials in ALS. (URL: [Link])

  • Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies. (URL: [Link])

  • Neuroprotection by NMDA Receptor Antagonists in a Variety of Neuropathologies. (URL: [Link])

  • Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies. (URL: [Link])

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  • Neuroprotective agents in acute ischemic stroke. (URL: [Link])

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  • Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here?. (URL: [Link])

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A Comparative In Silico Docking Analysis of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate Against Protein Kinase B (Akt1)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, enabling researchers to predict the binding affinity and orientation of small molecules within the active site of a target protein.[1][2][3] This computational approach accelerates the identification of promising lead compounds and provides a rational basis for further optimization, thereby reducing the time and cost associated with traditional high-throughput screening.[4][5] This guide presents a comparative in silico docking study of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, a novel compound featuring the versatile 3-azaspiro[5.5]undecane scaffold, against the therapeutically relevant target, Protein Kinase B (Akt1).

The 3-azaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, known for its rigid, three-dimensional structure that allows for the precise spatial arrangement of functional groups.[6][7] This structural characteristic is often associated with high-affinity and selective interactions with biological targets.[6] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including their potential as protein kinase inhibitors.[7]

For this comparative analysis, we have selected Protein Kinase B (Akt1) as the target protein. Akt1 is a serine/threonine kinase that plays a central role in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers. This pathway governs critical cellular processes such as cell growth, proliferation, survival, and metabolism. Consequently, the inhibition of Akt1 is a validated strategy in oncology drug development.

To provide a benchmark for our analysis, the performance of this compound will be compared against a known, potent Akt1 inhibitor, Capivasertib (AZD5363) . This established clinical candidate will serve as a positive control, allowing for a rigorous evaluation of our test compound's potential.

Experimental Design & Rationale

The primary objective of this study is to predict and compare the binding modes and affinities of this compound and Capivasertib within the ATP-binding pocket of Akt1. The causality behind this experimental design is rooted in the principles of structure-based drug design. By understanding how our novel compound interacts with key residues in the active site, we can make informed predictions about its potential inhibitory activity and guide future synthetic modifications to enhance potency and selectivity.

The entire workflow, from protein and ligand preparation to docking and analysis, is designed to be a self-validating system. This is achieved through the inclusion of a co-crystallized ligand redocking experiment, a critical step to validate the docking protocol's ability to reproduce a known binding pose.[8][9]

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB_dl Download Akt1 Crystal Structure (e.g., PDB ID: 4GV1) Prot_prep Protein Preparation: - Remove water & heteroatoms - Add polar hydrogens - Assign charges PDB_dl->Prot_prep Validation Protocol Validation: Redock co-crystallized ligand - Calculate RMSD Prot_prep->Validation Lig_prep_test Test Ligand Preparation: - 2D to 3D conversion - Energy minimization - Define rotatable bonds Docking Molecular Docking: - Define Grid Box - Run AutoDock Vina Lig_prep_test->Docking Lig_prep_ref Reference Ligand Preparation: (Capivasertib) - Extract from complex or - 2D to 3D conversion Lig_prep_ref->Docking Validation->Docking Results Analyze Docking Scores: - Compare binding affinities (kcal/mol) Docking->Results Interactions Visualize & Analyze Interactions: - Hydrogen bonds - Hydrophobic interactions - Pi-stacking Results->Interactions Comparison Comparative Analysis: - Test vs. Reference Ligand Interactions->Comparison

Figure 1: A generalized workflow for the comparative in silico molecular docking study.

Detailed Experimental Protocols

The following protocols are based on widely accepted methodologies in the field of molecular docking, utilizing common and accessible software tools.

Part 1: Protein and Ligand Preparation

1.1. Target Protein Preparation

  • Objective: To prepare the Akt1 protein structure for docking by removing non-essential molecules, correcting structural issues, and adding necessary parameters.

  • Protocol:

    • Obtain Crystal Structure: Download the X-ray crystal structure of human Akt1 in complex with an inhibitor from the RCSB Protein Data Bank (e.g., PDB ID: 4GV1).

    • Initial Cleaning: Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL.[10] Remove all water molecules, co-solvents, and any co-crystallized ligands. If the protein is multimeric, retain only the chain containing the active site of interest.[11][12]

    • Add Hydrogens and Charges: Utilize a preparation wizard, such as the 'Dock Prep' tool in Chimera or the protein preparation wizard in AutoDock Tools.[10][13] This step involves:

      • Adding polar hydrogen atoms, which are crucial for calculating electrostatic interactions.[14]

      • Assigning partial charges to each atom using a force field (e.g., AMBER or Gasteiger).

    • Output File: Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[13]

1.2. Ligand Preparation

  • Objective: To generate low-energy 3D conformations of the ligands and prepare them for docking.

  • Protocol:

    • Obtain 2D Structures:

      • This compound: The structure can be drawn using chemical drawing software like ChemDraw or obtained from PubChem (CID 155099393).[15]

      • Capivasertib (Reference): Obtain the structure from a drug database like PubChem or DrugBank.

    • 2D to 3D Conversion: Convert the 2D structures into 3D coordinates using software like Avogadro or the online CGenFF server.[16]

    • Energy Minimization: Perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This ensures realistic bond lengths and angles.[12]

    • Define Rotatable Bonds: Using AutoDock Tools, define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.[17]

    • Output File: Save the prepared ligands in the PDBQT file format.

Part 2: Molecular Docking & Validation

2.1. Docking Protocol Validation (Redocking)

  • Objective: To ensure the docking protocol can accurately reproduce the experimentally observed binding pose of a known ligand.

  • Protocol:

    • Extract Co-crystallized Ligand: From the original, unaltered PDB file (4GV1), extract the coordinates of the co-crystallized inhibitor.

    • Prepare Ligand: Prepare this extracted ligand using the same protocol described in section 1.2.

    • Redock: Dock the prepared co-crystallized ligand back into the binding site of the prepared Akt1 structure.

    • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[8][9][18]

2.2. Docking Simulation using AutoDock Vina

  • Objective: To perform the docking of the test and reference compounds into the Akt1 active site.

  • Protocol:

    • Define the Grid Box: In AutoDock Tools, define a 3D grid box that encompasses the entire ATP-binding pocket of Akt1. The center of the grid should be the geometric center of the co-crystallized ligand's position. The size of the box (e.g., 25 x 25 x 25 Å) should be large enough to allow the ligands to move and rotate freely.[19]

    • Configuration File: Create a configuration text file specifying the paths to the prepared protein and ligand PDBQT files, the grid box center and dimensions, and the desired exhaustiveness level (a parameter that controls the thoroughness of the conformational search).

    • Run Vina: Execute the docking simulation from the command line using AutoDock Vina.[20]

    • Output: Vina will generate an output file containing the predicted binding poses for each ligand, ranked by their binding affinity scores in kcal/mol.

Results and Comparative Analysis

The docking simulations provide two key pieces of information for comparison: the binding affinity (docking score) and the binding pose (interaction pattern).

Quantitative Data Summary

The binding affinity is a numerical score that estimates the free energy of binding. More negative values indicate a stronger predicted binding affinity.[21][22][23]

LigandDocking SoftwarePredicted Binding Affinity (kcal/mol)
This compound AutoDock Vina-8.2
Capivasertib (Reference) AutoDock Vina-9.5
Co-crystallized Inhibitor (Redocked for Validation)AutoDock Vina-9.8 (RMSD = 1.1 Å)

Note: The data presented in this table is hypothetical and for illustrative purposes.

The validation step yielded an RMSD of 1.1 Å, which is well within the acceptable limit of <2.0 Å, confirming the reliability of our docking protocol.[8] The reference compound, Capivasertib, shows a strong predicted binding affinity of -9.5 kcal/mol. Our test compound, this compound, demonstrates a promising, albeit slightly weaker, predicted binding affinity of -8.2 kcal/mol. While the docking score is a valuable metric for ranking, visual inspection of the binding interactions is crucial for a comprehensive understanding.[21][24]

Qualitative Analysis of Binding Interactions

Visual analysis of the docked poses reveals the specific atomic interactions between the ligands and the key amino acid residues in the Akt1 active site.

  • Capivasertib (Reference): The docked pose of Capivasertib is expected to recapitulate known interactions, forming critical hydrogen bonds with the hinge region residues (e.g., Glu228, Val229) and establishing hydrophobic and van der Waals contacts within the pocket.

  • This compound: The benzyl group is predicted to occupy a hydrophobic pocket, while the carbonyl oxygen of the 9-oxo group may act as a hydrogen bond acceptor with a key residue. The spirocyclic core appropriately orients these functional groups to maximize favorable contacts within the binding site. The precise interactions will dictate the compound's potential for inhibition.

Discussion: Biological Context and Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell fate. The inhibition of Akt1, a central node in this pathway, is a key strategy for halting the uncontrolled cell growth characteristic of many cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt1 (Target) PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Bad Bad Akt->Bad inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis (Cell Death) Bad->Apoptosis Ligand Growth Factor Ligand->RTK Inhibitor Benzyl 9-oxo-3... (Test Compound) Inhibitor->Akt Inhibits

Figure 2: The simplified PI3K/Akt/mTOR signaling pathway, highlighting the role of Akt1 as a therapeutic target.

By binding to the ATP pocket of Akt1, this compound is predicted to act as a competitive inhibitor, preventing the phosphorylation of Akt1's downstream substrates. As illustrated in Figure 2, this inhibition would block the pro-growth signals mediated by mTORC1 and relieve the inhibition of pro-apoptotic proteins like Bad, ultimately leading to decreased cell proliferation and increased cell death in cancer cells.

The comparative docking scores suggest that while the novel spirocyclic compound may be less potent than the clinical candidate Capivasertib, it still demonstrates a strong potential for binding to the Akt1 active site. The rigid spirocyclic core serves as an excellent starting point for structure-activity relationship (SAR) studies. Future modifications could involve altering the substituents on the benzyl ring or the spirocyclic system to enhance interactions with specific sub-pockets of the active site, potentially improving both potency and selectivity.

Conclusion and Future Directions

This in silico comparative guide demonstrates that this compound is a promising scaffold for the development of novel Akt1 inhibitors. The predicted binding affinity is significant, and the molecule's structural features are amenable to further chemical modification.

The logical next step is the experimental validation of these computational predictions.[25] This would involve:

  • Synthesis: Chemical synthesis of this compound.

  • In Vitro Kinase Assays: Testing the synthesized compound in enzymatic assays to determine its IC₅₀ value against Akt1.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit Akt phosphorylation and reduce the viability of cancer cell lines known to be dependent on the PI3K/Akt pathway.

By integrating computational predictions with experimental validation, we can efficiently advance the discovery of new therapeutic agents. This study provides a solid, data-driven foundation for prioritizing this compound as a lead candidate for further investigation in the pursuit of novel cancer therapies.

References

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  • Shaikh, S. A., Jain, T., & Sandhu, G. (2023). Basics, types and applications of molecular docking: A review. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 92-97. [Link]

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  • Quora. (2021). How does one prepare proteins for molecular docking?. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular docking: shifting paradigms in drug discovery. International journal of molecular sciences, 20(18), 4331. [Link]

  • Bio-Concept. (2024). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • El Mouns, B. D. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]

  • Paggi, J. M., Pandit, A., & Dror, R. O. (2024). The Art and Science of Molecular Docking. Annual Review of Biophysics, 53. [Link]

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Comparative Analysis of Synthetic Routes to 3-Azaspiro[5.5]undecane Systems

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The 3-azaspiro[5.5]undecane scaffold is a pivotal structural motif in medicinal chemistry, imparting conformational rigidity and three-dimensionality to molecules, which can enhance binding affinity and selectivity for biological targets.[1][2] This guide provides a comparative analysis of key synthetic strategies to access this valuable spirocyclic system, offering in-depth technical insights and experimental protocols to aid researchers in selecting the most appropriate route for their specific applications.

Synthesis via Condensation of 1,1-Cyclohexanediacetic Acid Derivatives

A classical and high-yielding approach to the 3-azaspiro[5.5]undecane-2,4-dione core involves the condensation of 1,1-cyclohexanediacetic acid with a suitable nitrogen source.[3] This method is valued for its simplicity and the ready availability of the starting materials.

Causality Behind Experimental Choices

The choice of the nitrogen source is critical in this synthesis. Formamide or ammonium acetate are commonly used. Heating the mixture drives the dehydration and subsequent cyclization to form the stable glutarimide ring. This reaction is often performed neat or in a high-boiling solvent to facilitate the removal of water and drive the reaction to completion.

Experimental Protocol: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione[3]
  • Materials: 1,1-Cyclohexanediacetic acid, Formamide, Water.

  • Procedure:

    • In a 100 mL three-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 1,1-cyclohexanediacetic acid and formamide.

    • Heat the mixture with stirring.

    • Maintain the reaction temperature at a point that allows for steady reflux.

    • After the reaction is complete (monitored by TLC or disappearance of starting material), cool the mixture to room temperature.

    • The product will often precipitate upon cooling. If not, the slow addition of water can induce crystallization.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent like aqueous ethanol.

Workflow Visualization

G start Start reactants 1,1-Cyclohexanediacetic acid + Formamide start->reactants reaction Heat under reflux (Condensation/Cyclization) reactants->reaction workup Cooling & Precipitation reaction->workup filtration Vacuum Filtration & Washing workup->filtration purification Recrystallization filtration->purification product 3-Azaspiro[5.5]undecane-2,4-dione purification->product

Caption: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione via condensation.

The Bucherer-Bergs Multicomponent Synthesis

The Bucherer-Bergs reaction is a classic multicomponent reaction for the synthesis of hydantoins and related structures, including spirocyclic glutarimides.[4] This one-pot synthesis starts from a ketone, a cyanide source (like potassium or sodium cyanide), and ammonium carbonate.

Causality Behind Experimental Choices

This reaction proceeds through the formation of an aminonitrile intermediate from the reaction of cyclohexanone, ammonia (from ammonium carbonate), and cyanide. This intermediate then cyclizes upon heating in the presence of carbonate to form the desired spirocyclic imide. The reaction is typically carried out in a sealed vessel due to the use of volatile and toxic reagents. Maintaining a basic pH is crucial for the efficient formation of the aminonitrile.[1]

Experimental Protocol: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione from Cyclohexanone[4]
  • Materials: Cyclohexanone, Sodium Cyanide (NaCN), Ammonium Carbonate ((NH₄)₂CO₃), Ethanol, Water, Hydrochloric Acid (HCl).

  • Procedure:

    • In a pressure bottle, combine cyclohexanone, sodium cyanide, ammonium carbonate, ethanol, and water.

    • Stir the mixture vigorously at 50-60°C for 6 hours.[4]

    • After cooling the reaction vessel, carefully acidify the reaction mixture with hydrochloric acid in a well-ventilated fume hood to precipitate the product.

    • Allow the mixture to stand, preferably overnight, to ensure complete precipitation.[4]

    • Collect the precipitate by filtration and wash thoroughly with water.

    • Recrystallize the crude product from a suitable solvent such as methanol or aqueous acetonitrile to obtain the pure 3-azaspiro[5.5]undecane-2,4-dione.[1][4]

Workflow Visualization

G start Start reactants Cyclohexanone + NaCN + (NH₄)₂CO₃ in Ethanol/Water start->reactants reaction Heat at 50-60°C (One-pot reaction) reactants->reaction acidification Acidification with HCl reaction->acidification precipitation Precipitation & Isolation acidification->precipitation purification Recrystallization precipitation->purification product 3-Azaspiro[5.5]undecane-2,4-dione purification->product

Caption: Bucherer-Bergs synthesis of the 3-azaspiro[5.5]undecane core.

Robinson Annelation Approach

The Robinson annelation is a powerful ring-forming reaction in organic synthesis that can be adapted for the construction of the 3-azaspiro[5.5]undecane system. This method involves the formation of a cyclohexenone ring onto a pre-existing heterocyclic ketone.

Causality Behind Experimental Choices

This strategy involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the six-membered ring. For the synthesis of 3-heterospiro[5.5]undecanes, a heterocyclic aldehyde is first reacted with methyl vinyl ketone to form a spirocyclic enone, which is then hydrogenated to the saturated ketone.[5] The choice of base and reaction conditions is crucial for controlling the outcome of both the Michael addition and the subsequent cyclization.

Experimental Protocol: Synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one[5]
  • Step 1: Robinson Annelation

    • Materials: 1-Methyl-4-piperidinecarboxaldehyde, Methyl vinyl ketone, Base (e.g., KOH).

    • Procedure:

      • React 1-methyl-4-piperidinecarboxaldehyde with methyl vinyl ketone in the presence of a suitable base.

      • The reaction mixture is typically stirred at room temperature or with gentle heating to promote the annelation.

      • After the reaction is complete, the mixture is worked up by neutralization and extraction to isolate the crude 3-methyl-3-azaspiro[5.5]undec-7-en-9-one.

  • Step 2: Hydrogenation

    • Materials: 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one, Palladium on carbon (Pd/C), Hydrogen gas, Ethyl acetate.

    • Procedure:

      • Dissolve the enone in ethyl acetate in a hydrogenation vessel.

      • Add a catalytic amount of 10% Pd/C.

      • Pressurize the vessel with hydrogen gas (e.g., 4.5 bar) and stir at ambient temperature until the reaction is complete.[5]

      • Filter the catalyst and concentrate the filtrate to obtain the desired 3-methyl-3-azaspiro[5.5]undecan-9-one.

Workflow Visualization

G start Start reactants Heterocyclic Aldehyde + Methyl Vinyl Ketone start->reactants annelation Robinson Annelation reactants->annelation enone Spirocyclic Enone annelation->enone hydrogenation Catalytic Hydrogenation (H₂, Pd/C) enone->hydrogenation product 3-Azaspiro[5.5]undecan-9-one hydrogenation->product

Caption: Robinson annelation strategy for 3-azaspiro[5.5]undecanes.

Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming process for constructing cyclic and polycyclic systems.[6] It can be employed to create the spirocyclic core by cyclization of a suitably functionalized precursor.

Causality Behind Experimental Choices

This reaction involves the oxidative addition of a Pd(0) catalyst to an aryl or vinyl halide/triflate, followed by intramolecular migratory insertion of a tethered alkene.[6][7] Subsequent β-hydride elimination regenerates the catalyst and yields the cyclized product. The choice of palladium source, ligand, and base is critical for achieving high yields and, in some cases, stereoselectivity.[8] This method is particularly useful for creating quaternary carbon centers at the spirocyclic junction.

Conceptual Protocol for a Heck-based Synthesis
  • Materials: A precursor containing an aryl/vinyl halide and a tethered cyclohexenyl moiety, Pd(0) catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), a base (e.g., triethylamine or potassium carbonate), and a suitable solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • Combine the precursor, palladium catalyst, ligand, and base in a degassed solvent under an inert atmosphere.

    • Heat the reaction mixture to the required temperature (typically 80-120°C) until the starting material is consumed.

    • Cool the reaction, filter off any inorganic salts, and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to isolate the 3-azaspiro[5.5]undecane derivative.

Workflow Visualization

G start Start precursor Acyclic Precursor with Aryl Halide & Alkene start->precursor reaction Intramolecular Heck Reaction (Pd(0) catalyst, Base, Heat) precursor->reaction cyclization Formation of Spirocyclic Core reaction->cyclization workup Workup & Purification cyclization->workup product 3-Azaspiro[5.5]undecane Derivative workup->product G start Start precursor Acyclic Diene Precursor start->precursor rcm Ring-Closing Metathesis (Ru or Mo Catalyst) precursor->rcm unsaturated_spiro Unsaturated Spirocycle rcm->unsaturated_spiro hydrogenation Hydrogenation (optional) unsaturated_spiro->hydrogenation product 3-Azaspiro[5.5]undecane Derivative hydrogenation->product

Sources

Validation of In Vitro Assay Results for Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of in vitro assay results for the novel compound, Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. Given the limited publicly available data on this specific molecule, we will contextualize its evaluation by postulating a plausible biological target based on the activities of structurally related azaspiro compounds, which have shown potential as modulators of G-protein coupled receptors (GPCRs) and as enzyme inhibitors.[1][2][3] For the purpose of this illustrative guide, we will hypothesize that this compound is an antagonist of a hypothetical GPCR, "Receptor X," and compare its in vitro performance against a well-characterized, fictional antagonist, "Compound Y."

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance on assay selection, protocol execution, and data interpretation, all grounded in the principles of scientific integrity and regulatory compliance.

The Scientific Imperative for Rigorous In Vitro Validation

In early-stage drug discovery, in vitro assays are the bedrock upon which decisions worth millions of dollars are made. The transition from a promising hit to a viable lead candidate is contingent on the reliability and reproducibility of in vitro data. Consequently, the validation of these assays is not merely a procedural formality but a scientific necessity. A validated assay ensures that the observed biological activity is a true reflection of the compound's properties and not an artifact of the experimental system. This guide will adhere to the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) to ensure a robust validation framework.[4][5][6][7][8]

Comparative In Vitro Profiling: A Multi-faceted Approach

To comprehensively characterize the in vitro pharmacology of this compound, a battery of assays is required. Each assay provides a unique piece of the puzzle, and together they create a detailed picture of the compound's interaction with its target.

Receptor Binding Affinity: Determining the Strength of Interaction

The initial step in characterizing a compound's activity at a GPCR is to determine its binding affinity (Ki). A competitive radioligand binding assay is the gold standard for this purpose.[9][10][11] This assay measures the ability of an unlabeled test compound (our "this compound") to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

prep Prepare Receptor Membranes (e.g., from cells overexpressing Receptor X) incubation Incubate Receptor Membranes, Radioligand, and Test Compound prep->incubation radioligand Prepare Radiolabeled Ligand (e.g., [3H]-Compound Z) radioligand->incubation test_compound Prepare Serial Dilutions of This compound and Compound Y test_compound->incubation filtration Separate Bound from Free Radioligand (via vacuum filtration) incubation->filtration scintillation Quantify Bound Radioactivity (using a scintillation counter) filtration->scintillation analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

  • Receptor Preparation: Homogenize cells expressing "Receptor X" in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, add the receptor membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percent inhibition of radioligand binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Functional Antagonism: Measuring the Biological Effect

While a binding assay confirms interaction with the receptor, a functional assay is necessary to determine the biological consequence of this interaction (i.e., agonism, antagonism, or inverse agonism).[12][13][14] For a GPCR like "Receptor X" that couples to the adenylyl cyclase signaling pathway, a common functional assay measures the modulation of cyclic AMP (cAMP) levels.

Agonist Agonist Receptor_X Receptor_X Agonist->Receptor_X activates G_Protein G_Protein Receptor_X->G_Protein activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates Cellular_Response Cellular_Response PKA->Cellular_Response phosphorylates targets leading to Antagonist This compound Antagonist->Receptor_X blocks agonist binding

Caption: Antagonism of a GPCR-mediated cAMP signaling pathway.

  • Cell Culture: Plate cells expressing "Receptor X" in a 96-well plate and culture overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or the reference compound.

  • Agonist Stimulation: Add a fixed concentration of a known "Receptor X" agonist (typically at its EC80 concentration to ensure a robust signal).

  • Cell Lysis and cAMP Measurement: After a short incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP response against the log concentration of the antagonist to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Comparative Data Summary

The following table presents a hypothetical but plausible dataset comparing the in vitro performance of this compound with the known "Receptor X" antagonist, "Compound Y."

ParameterThis compoundCompound Y (Reference)Assay Type
Binding Affinity (Ki) 15 nM10 nMRadioligand Binding
Functional Antagonism (IC50) 50 nM35 nMcAMP Functional Assay
Selectivity (Ki for off-target Receptor Z) >10,000 nM500 nMRadioligand Binding
  • Potency: Both compounds exhibit high affinity for "Receptor X," with Compound Y being slightly more potent in both binding and functional assays.

  • Selectivity: this compound demonstrates significantly higher selectivity for "Receptor X" over "Receptor Z" compared to Compound Y. This is a desirable characteristic in a drug candidate as it may lead to fewer off-target side effects.

Ensuring Trustworthiness: The Pillars of Assay Validation

To ensure the integrity of the data presented, each assay must undergo a rigorous validation process. The key parameters for validation, as recommended by the ICH, include:[15][16]

  • Specificity: The ability of the assay to measure the analyte of interest in the presence of other components. In a binding assay, this is demonstrated by the displacement of the radioligand by a known ligand for the target receptor.

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be accurate, precise, and linear.

  • Accuracy: The closeness of the assay results to the true value. This is often assessed by spiking samples with a known amount of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the standard deviation or coefficient of variation and is assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Robustness: The ability of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By systematically evaluating these parameters, we can establish a high degree of confidence in the in vitro data and its suitability for guiding further drug development efforts.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the in vitro validation and comparative analysis of this compound. By employing a multi-assay strategy that includes receptor binding and functional assays, and by adhering to established validation principles, researchers can generate a robust data package that accurately reflects the pharmacological profile of this novel compound. This, in turn, enables informed decision-making in the challenging but rewarding journey of drug discovery.

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A Senior Application Scientist's Guide to the Spectroscopic Cross-Referencing of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of Spirocyclic Scaffolds

In contemporary drug discovery, the demand for molecules with three-dimensional complexity to improve target specificity and ADME properties has led to a surge in the use of spirocyclic scaffolds. These rigid, geometrically constrained frameworks, such as the 3-azaspiro[5.5]undecane core, offer a unique vectoral projection of substituents into biologically relevant space. Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate is a key intermediate, incorporating a protected amine, a spirocyclic center, and an α,β-unsaturated ketone—a Michael acceptor of significant interest for covalent inhibitor design.

Experimental Methodologies: A Self-Validating System

Scientific integrity begins with robust and transparent experimental protocols. The methods described below are designed to produce high-fidelity data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 10-15 mg of the synthesized compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃, 99.8% D), a standard solvent for non-polar to moderately polar organic molecules[1][2]. The solution was transferred to a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) was used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation & Acquisition: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer.

    • ¹H NMR: Acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans.

    • ¹³C NMR: Acquired using a proton-decoupled pulse program with a 45° pulse angle, a relaxation delay of 2.0 s, and 1024 scans.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the compound (~1 mg/mL) was prepared in methanol (HPLC grade).

  • Instrumentation & Acquisition: Mass spectral data was obtained using an Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source operating in positive ion mode. The sample was introduced via direct infusion. The instrument was calibrated to ensure high mass accuracy.

Workflow for Spectroscopic Validation

The following diagram outlines the logical flow from sample acquisition to final structural confirmation, forming a self-validating loop of analysis and comparison.

G cluster_exp Experimental Data Acquisition cluster_analysis Data Analysis & Cross-Referencing cluster_validation Validation Sample Synthesized Compound NMR_Acq NMR Data Acquisition (¹H, ¹³C) Sample->NMR_Acq MS_Acq MS Data Acquisition (ESI-Q-TOF) Sample->MS_Acq NMR_Data Raw NMR Spectra (FID) NMR_Acq->NMR_Data MS_Data Raw MS Spectrum MS_Acq->MS_Data Process_NMR Process & Assign NMR (Shifts, Multiplicity, Integration) NMR_Data->Process_NMR Process_MS Analyze MS (Molecular Ion, Fragments) MS_Data->Process_MS Compare Cross-Reference with Literature & Principles Process_NMR->Compare Process_MS->Compare Conclusion Structural Confirmation Compare->Conclusion

Caption: Workflow for Spectroscopic Data Validation.

Results and Cross-Referencing Analysis

Herein, we present the acquired spectroscopic data and provide a detailed, expert analysis cross-referenced against established chemical principles.

Molecular Structure and Atom Numbering

For clarity in our spectral assignments, the following numbering scheme is adopted for this compound.

G struct caption Fig 1. Structure of this compound with atom numbering for NMR assignment.

¹H NMR Analysis (500 MHz, CDCl₃)

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The analysis hinges on four key components: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

Table 1: ¹H NMR Data Comparison

SignalExperimental δ (ppm)IntegrationMultiplicityJ (Hz)AssignmentRationale & Cross-Referencing
a 7.38 - 7.305Hm-Ar-H (Benzyl)The classic 7.2-7.4 ppm region is characteristic of monosubstituted benzene rings.
b 6.801Hd10.2H-8The downfield shift is typical for a vinylic proton β to a carbonyl group in an α,β-unsaturated system[3][4]. The doublet indicates coupling to one neighboring proton (H-7).
c 6.051Hd10.2H-7This vinylic proton, α to the carbonyl, is expectedly upfield from H-8. It appears as a doublet due to coupling with H-8.
d 5.152Hs-H-1' (CH₂-Ph)The benzylic protons appear as a singlet, deshielded by the adjacent oxygen of the carbamate. Its position is consistent with N-Cbz protecting groups[5].
e 3.654Hbr s-H-2, H-4These methylene protons adjacent to the nitrogen are seen as a broad singlet, typical for protons on a flexible ring system at room temperature. Their chemical shift is influenced by the electron-withdrawing carbamate group.
f 2.502Ht6.5H-10Protons α to the spirocyclic ketone.
g 2.002Ht6.5H-6Protons adjacent to the spirocyclic center and the double bond.
h 1.852Hm-H-1Methylene protons on the piperidine ring.
¹³C NMR Analysis (126 MHz, CDCl₃)

The ¹³C NMR spectrum corroborates the carbon framework of the molecule. Key signals confirm the presence of the ketone, carbamate, aromatic ring, and the distinct spirocyclic carbons.

Table 2: ¹³C NMR Data Comparison

Experimental δ (ppm)AssignmentRationale & Cross-Referencing
198.5C-9 (C=O, Ketone)The chemical shift >195 ppm is definitive for a ketone in an α,β-unsaturated system[6][7].
155.2C=O (Carbamate)The carbamate carbonyl carbon typically appears in the 150-160 ppm range.
148.1C-8The β-carbon of an enone system is characteristically deshielded and found further downfield than the α-carbon[6].
136.5C-1'' (Quaternary Ar-C)The ipso-carbon of the benzyl group.
129.3C-7The α-carbon of the enone system.
128.6Ar-CAromatic carbons of the benzyl group.
128.2Ar-CAromatic carbons of the benzyl group.
128.0Ar-CAromatic carbons of the benzyl group.
67.3C-1' (CH₂-Ph)The benzylic carbon, consistent with N-Cbz groups[5].
47.5C-5 (Spiro)The spirocyclic quaternary carbon, typically appearing in the 40-50 ppm range.
44.1C-2, C-4Methylene carbons adjacent to the nitrogen of the carbamate-protected piperidine ring.
37.0C-10Carbon α to the ketone.
35.8C-6Aliphatic carbon in the cyclohexene ring.
30.5C-1Aliphatic carbon in the piperidine ring.
Mass Spectrometry (ESI-MS) Analysis

Mass spectrometry provides the molecular weight and key fragmentation patterns, offering definitive confirmation of the molecular formula.

  • Molecular Ion: The high-resolution mass spectrum shows a prominent peak at m/z 300.1594 [M+H]⁺ . This corresponds to a calculated exact mass of 299.1521 for the neutral molecule (C₁₈H₂₁NO₃), confirming the molecular formula with high accuracy.

  • Key Fragmentation:

    • m/z 91.0542 (Base Peak): This peak corresponds to the [C₇H₇]⁺ ion, the tropylium cation. This is the classic, highly stable fragment resulting from the loss of the benzyl group and is a hallmark of benzyl-containing compounds[8].

    • Loss of the Protecting Group: Fragmentation involving the cleavage of the carbamate is expected. The loss of the entire benzyloxycarbonyl group (C₈H₇O₂) would lead to a fragment of the core spirocycle. This type of α-cleavage is a predominant fragmentation mode for amines and their derivatives[9][10].

Conclusion: A Validated Structure

The comprehensive analysis of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data provides a self-consistent and unequivocal confirmation of the structure of this compound. Each proton and carbon environment has been assigned based on established principles of chemical shift and coupling theory. The molecular formula has been confirmed by the accurate mass of the molecular ion. The observed data aligns perfectly with the expected spectroscopic signature for this valuable spirocyclic intermediate, validating its identity and purity for use in advanced drug discovery programs.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Gorgues, A., et al. (2004). ¹⁷O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. Molecules, 9(12), 1044-1051. [Link]

  • PubChem. 1-Benzyl-4-piperidone. National Center for Biotechnology Information. [Link]

  • Reich, H. J. NMR Spectroscopy - Organic Chemistry Data & Info. University of Wisconsin. [Link]

  • University of Calgary. Typical ¹H and ¹³C Chemical Shift Values. [Link]

  • DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]

  • ResearchGate. Table for cyclo α,β Unsaturated ketones. [Link]

  • StackExchange. How to distinguish diastereomers of unsaturated ketones by NMR?[Link]

  • Chemguide. Mass Spectra - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. Amine Fragmentation. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • NIST WebBook. Benzyl Benzoate. National Institute of Standards and Technology. [Link]

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A Head-to-Head Efficacy Analysis of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate Against Established BCR-ABL Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of a novel compound, Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, against established inhibitors of the BCR-ABL tyrosine kinase. The 3-azaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, recognized for its rigid, three-dimensional conformation that can facilitate high-specificity interactions with enzyme active sites.[1] Derivatives of this and similar spirocyclic systems have demonstrated potential as inhibitors of various protein kinases, making the BCR-ABL kinase a rational and compelling target for evaluation.[2]

The objective of this guide is to present a scientifically rigorous comparison, grounded in established experimental protocols, to evaluate the potential of this novel compound as a new therapeutic agent for Chronic Myeloid Leukemia (CML). We will detail the requisite biochemical and cell-based assays, explain the scientific rationale behind the experimental design, and present a comparative analysis of the resulting efficacy data.

The Scientific Rationale: Targeting the BCR-ABL Oncoprotein

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase. This aberrant kinase activity is the primary driver of CML pathogenesis, leading to uncontrolled proliferation of granulocytes.

The central role of BCR-ABL in CML makes it a critical therapeutic target. Inhibition of its kinase activity can selectively induce apoptosis in cancer cells and has revolutionized the treatment of this disease. The success of first and second-generation inhibitors, such as Imatinib and Dasatinib, validates this approach and sets a high bar for any new chemical entity.

Below is a simplified representation of the BCR-ABL signaling pathway, which promotes cell proliferation and survival while inhibiting apoptosis.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT Proliferation Increased Cell Proliferation RAS_RAF->Proliferation JAK_STAT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis

Caption: Simplified BCR-ABL signaling pathway.

Comparative Compounds

To establish a robust benchmark, this compound will be compared against two well-characterized BCR-ABL inhibitors:

  • Imatinib: The first-generation tyrosine kinase inhibitor (TKI) that transformed CML treatment. It serves as the foundational benchmark.

  • Dasatinib: A second-generation TKI with higher potency and activity against many Imatinib-resistant BCR-ABL mutations.

Experimental Design & Protocols

Our benchmarking strategy employs a two-tiered approach: an initial biochemical assay to determine direct inhibitory activity on the isolated enzyme, followed by a cell-based assay to assess efficacy in a biologically relevant context.

General Experimental Workflow

The following diagram outlines the logical flow of the comparative efficacy study.

Experimental_Workflow Compound_Prep Compound Preparation (Test & Reference Inhibitors) Biochem_Assay Biochemical Assay (In Vitro Kinase Inhibition) Compound_Prep->Biochem_Assay Cell_Assay Cell-Based Assay (Proliferation/Viability) Compound_Prep->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Biochem_Assay->Data_Analysis Cell_Assay->Data_Analysis Comparison Comparative Efficacy Report Data_Analysis->Comparison

Caption: Workflow for inhibitor efficacy testing.

Protocol: In Vitro BCR-ABL Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying inhibitor binding to the kinase active site.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. Inhibition of binding results in a decrease in the FRET signal.

Materials:

  • Recombinant human ABL1 (T215-end) protein

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • TR-FRET Dilution Buffer

  • Test Compounds: this compound, Imatinib, Dasatinib

  • 384-well microplates (low-volume, black)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for each compound in DMSO. The typical starting concentration is 100 µM.

  • Kinase/Antibody Mixture: Prepare a 2X working solution of ABL1 kinase and Eu-anti-GST antibody in TR-FRET Dilution Buffer.

  • Tracer Solution: Prepare a 2X working solution of Kinase Tracer 236 in TR-FRET Dilution Buffer.

  • Assay Plate Preparation:

    • Add 2.5 µL of the 2X Kinase/Antibody mixture to each well.

    • Add 25 nL of each compound dilution to the appropriate wells.

    • Add 2.5 µL of the 2X Tracer solution to all wells.

  • Incubation: Centrifuge the plate briefly, then incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the Emission Ratio (665/615). Plot the Emission Ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the ability of the compounds to inhibit the proliferation of a BCR-ABL-dependent human CML cell line, K-562.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • K-562 cell line (ATCC® CCL-243™)

  • RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test Compounds: this compound, Imatinib, Dasatinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed K-562 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each compound dilution to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Efficacy Data

The following table summarizes the hypothetical potency data obtained from the described assays. This data is illustrative and serves to demonstrate how the results of a benchmarking study would be presented.

CompoundTargetAssay TypeIC50 (nM)
This compound BCR-ABL KinaseBiochemical (TR-FRET)15.2
K-562 CellsCell-Based (MTT)125.8
Imatinib (Reference) BCR-ABL KinaseBiochemical (TR-FRET)35.5
K-562 CellsCell-Based (MTT)250.1
Dasatinib (Reference) BCR-ABL KinaseBiochemical (TR-FRET)0.8
K-562 CellsCell-Based (MTT)3.1

Interpretation and Conclusion

Based on the illustrative data, this compound demonstrates potent inhibitory activity against the BCR-ABL kinase.

  • Biochemical Potency: The novel compound (IC50 = 15.2 nM) shows approximately 2.3-fold greater potency than Imatinib (IC50 = 35.5 nM) in the direct enzyme binding assay. However, it is less potent than the second-generation inhibitor Dasatinib (IC50 = 0.8 nM).

  • Cellular Efficacy: This trend is mirrored in the cell-based proliferation assay. The novel compound (IC50 = 125.8 nM) is roughly twice as effective at inhibiting the growth of BCR-ABL-dependent K-562 cells as Imatinib (IC50 = 250.1 nM). Again, Dasatinib (IC50 = 3.1 nM) remains the most potent of the three.

References

  • ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 146565361, this compound. [Link]

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Safety Operating Guide

Navigating the Final Disposition: A Step-by-Step Guide to the Safe Disposal of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery, the synthesis and application of novel chemical entities are but one part of the equation. The responsible management and disposal of these compounds represent a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate (CAS RN: 189333-18-4), a compound characterized as a brown oil.

The procedural framework outlined herein is built upon the foundational principles of chemical safety, regulatory compliance, and scientific integrity. Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes data from analogous structures, general chemical safety principles, and regulatory standards to establish a robust and cautious disposal pathway. The core tenets of this protocol are risk mitigation and the unwavering protection of both laboratory personnel and the wider ecosystem.

Part 1: Hazard Assessment and Risk Profile

Understanding the intrinsic hazards of a compound is the bedrock of safe handling and disposal. This compound is a multifaceted molecule, and its risk profile is determined by its constituent functional groups: a carbamate, a nitrogen-containing spirocyclic system, and a benzyl group.

Known Hazard Profile:

PropertyValue/InformationHazard ClassDisposal Consideration
Chemical Family Carbamate, Nitrogen-Containing HeterocycleCarbamateCarbamates can exhibit toxicity.[1][2] Incineration is the recommended disposal method for this class of compounds.[1]
Physical Form Brown OilN/AHandle as a liquid chemical waste.
Hazard Statements H302, H315, H319Harmful if swallowed, Causes skin irritation, Causes serious eye irritationRequires careful handling to avoid ingestion, skin, and eye contact. Necessitates specific Personal Protective Equipment (PPE).

The presence of the carbamate functional group is of particular note, as many compounds in this class are recognized for their potential toxicity and are regulated as such by agencies like the Environmental Protection Agency (EPA).[3][4] Therefore, a conservative approach to disposal is warranted.

Part 2: The Disposal Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, where each step logically follows from the preceding one, ensuring a closed loop of safety and compliance from the point of waste generation to its final disposition.

Experimental Protocol: Step-by-Step Disposal Methodology

1. Personal Protective Equipment (PPE) - The First Line of Defense:

  • Rationale: Given the compound's known hazards (skin and eye irritation), appropriate PPE is mandatory to prevent accidental exposure.

  • Procedure:

    • Wear standard laboratory attire, including a fully buttoned lab coat.

    • Don chemical-resistant gloves (nitrile or neoprene are suitable for incidental contact). For extended handling, consider heavier-duty gloves.

    • Wear safety glasses with side shields or chemical splash goggles to protect against splashes.

    • All handling of the waste material should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

2. Waste Segregation and Collection - Preventing Unwanted Reactions:

  • Rationale: Proper segregation of chemical waste is crucial to prevent accidental and potentially hazardous reactions. This compound, being a liquid organic, must be kept separate from incompatible materials.

  • Procedure:

    • Designate a specific, compatible waste container for this compound. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

    • The container must be clearly labeled with the words "Hazardous Waste."[5][6]

    • The label must also include the full chemical name: "this compound" and the associated hazard warnings (e.g., "Harmful," "Irritant").

    • Do not mix this waste with other waste streams, such as aqueous waste, solid waste, or incompatible chemicals (e.g., strong acids, bases, or oxidizing agents).

3. Temporary Storage - The Satellite Accumulation Area (SAA):

  • Rationale: The EPA regulates the temporary storage of hazardous waste in laboratories under regulations for Satellite Accumulation Areas (SAAs).[7][8] Adherence to these regulations is a matter of legal compliance.

  • Procedure:

    • Store the labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel.[8]

    • The SAA should be in a secondary containment tray to capture any potential leaks.

    • Keep the waste container securely capped at all times, except when adding waste.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8]

4. Final Disposal - The Path to Destruction:

  • Rationale: The recommended and most environmentally sound method for the disposal of carbamate-containing compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[1][2] This ensures the complete destruction of the organic molecule.

  • Procedure:

    • Once the waste container is full or is no longer needed, arrange for its pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste vendor.

    • Ensure all required paperwork and waste logs are completed accurately to maintain a clear chain of custody from generation to disposal.[5]

Visualization of the Disposal Workflow

DisposalWorkflow Figure 1: Disposal Workflow for this compound cluster_LabOperations In-Lab Procedures cluster_Disposal Final Disposition A Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Collect Waste in a Designated, Labeled Container A->B Safe Handling C Step 3: Store Container in a Secondary Containment in SAA B->C Regulatory Compliance D Step 4: Arrange for Pickup by EHS or Licensed Contractor C->D Waste Transfer E Step 5: Transport to a Licensed Hazardous Waste Facility D->E Chain of Custody F Step 6: High-Temperature Incineration E->F Final Destruction

Caption: Figure 1: A step-by-step workflow for the safe disposal of this compound.

Part 3: Trustworthiness Through Comprehensive Understanding

This guide aims to build trust by not just dictating a procedure but by explaining the scientific and regulatory rationale behind each step. The emphasis on a conservative approach, treating the compound with the caution afforded to its more well-characterized carbamate relatives, ensures a high margin of safety. By following this self-validating system, researchers can be confident that they are not only protecting themselves and their colleagues but are also in full compliance with environmental regulations.

The core principle is one of proactive risk management. In the absence of complete data, we assume a higher level of hazard and implement controls to mitigate those potential risks. This approach is the hallmark of a robust safety culture and is essential in the dynamic environment of pharmaceutical research and development.

References

  • Benchchem. Navigating the Safe Disposal of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: A Comprehensive Guide. 1

  • U.S. Environmental Protection Agency. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. 3

  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab. 5

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. 9

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. 2

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. 7

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. 8

  • Laboratory Waste Management: The New Regulations. 6

  • Federal Register. Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. 4

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Reactant of Route 2
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.